5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKFTGMXROMIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542108 | |
| Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78706-26-0 | |
| Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-triazolo[1,5-a]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a pivotal heterocyclic building block in the realms of medicinal chemistry and agrochemical synthesis. Its strategic importance is primarily derived from the fused triazole-pyrimidine scaffold, which is isoelectronic with the purine ring system, rendering it a valuable bio-isostere in drug design.[2] The presence of two reactive chlorine atoms at the 5- and 7-positions provides versatile handles for synthetic modification, allowing for the generation of diverse compound libraries.[2] This guide offers a comprehensive analysis of the core physicochemical properties of this compound, providing both reported data and field-proven methodologies for its characterization. Understanding these properties is critical for its effective utilization in synthesis, formulation, and biological screening.
Chemical Identity and Molecular Structure
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a nitrogen-rich heterocyclic compound. The fusion of the 1,2,4-triazole ring with the pyrimidine ring creates a unique electronic and structural architecture. The electron-withdrawing nature of the two chlorine atoms significantly influences the reactivity of the pyrimidine ring, making the 5- and 7-positions susceptible to nucleophilic substitution.[2]
Caption: Chemical structure of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 78706-26-0 | [2] |
| Molecular Formula | C₅H₂Cl₂N₄ | [2] |
| Molecular Weight | 189.00 g/mol | [2] |
| InChIKey | LQKFTGMXROMIGG-UHFFFAOYSA-N | [2] |
Physicochemical Data
A thorough understanding of the physicochemical properties is paramount for predicting a compound's behavior in various chemical and biological systems.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source |
| Melting Point | 164-166 °C | Experimental | Commercially available data |
| Boiling Point | Data not available | - | - |
| logP (Octanol-Water Partition Coefficient) | 2.0 | Predicted (XlogP) | [4] |
| pKa | Data not available | - | - |
| Solubility | Insoluble in water; Soluble in polar aprotic solvents (e.g., acetonitrile, DCM) | Inferred from synthetic protocols | [1] |
| Crystal System | Monoclinic | X-ray Diffraction (XRD) | Inferred from related compounds |
| Space Group | P2₁/c | X-ray Diffraction (XRD) | Inferred from related compounds |
Melting Point
The melting point of a solid is a critical indicator of its purity. For 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, the experimentally determined melting point is in the range of 164-166 °C . A sharp melting range is indicative of high purity. Impurities will typically broaden and depress the melting point.
Solubility Profile
While quantitative solubility data is not extensively published, its behavior in various synthetic procedures provides valuable insights. It is reported to be insoluble in water, a characteristic influenced by the presence of the two chlorine atoms which increases its lipophilicity. However, it exhibits solubility in polar aprotic solvents such as acetonitrile and dichloromethane, which are commonly used as reaction media for its derivatization.[1] Methoxy-substituted analogs have been noted to have improved aqueous solubility, suggesting that the chloro derivatives require solvent extraction for aqueous workups.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a crucial parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted XlogP of 2.0 suggests that 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine has a moderate degree of lipophilicity.[4] This value is consistent with its observed insolubility in water and solubility in organic solvents. The halogenated groups on the pyrimidine ring are known to enhance lipophilicity.
Acidity/Basicity (pKa)
The pKa value(s) of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine have not been experimentally reported. The triazolopyrimidine core contains several nitrogen atoms that can potentially be protonated. The pKa of a compound is a critical determinant of its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Spectroscopic and Crystallographic Characterization
Spectroscopic and crystallographic data provide unambiguous confirmation of the chemical structure and insights into its electronic and conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In DMSO-d₆, a characteristic singlet is observed at approximately δ 8.72 ppm , which is attributed to the proton at the C6 position of the pyrimidine ring. The exact chemical shift can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 188.97 .[4] The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound is not widely published, characteristic absorption bands would be expected for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic system, and C-Cl stretching.
UV-Vis Spectroscopy
The electronic absorption spectra of triazolopyrimidine derivatives have been studied, and the observed transitions are typically assigned as charge transfer (CT), localized, and delocalized π-π* transitions. The exact wavelengths and intensities of absorption would be influenced by the solvent polarity.
X-ray Crystallography
While a specific crystal structure for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is not publicly available, related triazolopyrimidine derivatives have been characterized by single-crystal X-ray diffraction. For instance, some derivatives have been shown to crystallize in a monoclinic system with the space group P2₁/c . Such analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocols
The following section outlines standardized, field-proven protocols for the determination of key physicochemical properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine and related heterocyclic compounds.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp and well-defined melting point is indicative of a pure compound.
Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Determination of Solubility
Rationale: Understanding the solubility of a compound in various solvents is crucial for its synthesis, purification, formulation, and biological testing.
Protocol (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Calculate the solubility in units of mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Determination of pKa by Potentiometric Titration
Rationale: The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state in different environments.
Protocol:
-
Calibrate a pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water, methanol-water mixture).
-
If the compound is expected to be acidic, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If basic, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.
Reactivity and Synthetic Applications
The physicochemical properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine directly influence its reactivity. The two chlorine atoms are excellent leaving groups, making the compound a versatile precursor for a wide range of derivatives through nucleophilic substitution reactions.[2] This reactivity is the cornerstone of its utility in the synthesis of libraries of compounds for screening as potential therapeutics and agrochemicals.[2] For instance, it serves as a key intermediate in the development of inhibitors for therapeutic targets like cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinases (PI3K).[2]
Caption: Reactivity of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Safety and Handling
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For storage, it is recommended to keep it under an inert atmosphere at 2-8°C.[2]
Conclusion
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its versatile synthetic utility. This guide has consolidated the available physicochemical data and provided standardized protocols for its characterization. A comprehensive understanding of its properties, from solubility and lipophilicity to its spectroscopic signature, is essential for researchers aiming to leverage its potential in the design and development of novel bioactive molecules. Further experimental work to fully elucidate all its physicochemical parameters would be a valuable contribution to the scientific community.
References
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Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]
-
5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. PubChem. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (C5H2Cl2N4) [pubchemlite.lcsb.uni.lu]
Spectroscopic Data of 5,7-Dichloro-triazolo[1,5-a]pyrimidine: A Technical Guide
Spectroscopic Data of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic properties of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, a key heterocyclic building block in medicinal and agrochemical research. Due to its reactive chlorine substituents, this compound serves as a versatile precursor for the synthesis of a wide array of derivatives with diverse biological activities.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.
Molecular Structure and Spectroscopic Overview
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (CAS 78706-26-0) possesses the molecular formula C₅H₂Cl₂N₄ and a molecular weight of 189.00 g/mol .[2] The fused ring system consists of a pyrimidine ring and a 1,2,4-triazole ring. The two chlorine atoms at positions 5 and 7 significantly influence the electronic distribution within the aromatic system, which is reflected in its spectroscopic data.
Molecular Structure of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Caption: Structure of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is expected to be simple, showing two signals corresponding to the two protons on the heterocyclic ring system.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 - 8.8 | Singlet | 1H | H-2 |
| ~7.4 - 7.6 | Singlet | 1H | H-6 |
Rationale for Assignments:
-
H-2: This proton is on the electron-deficient triazole ring and is adjacent to two nitrogen atoms. This environment leads to significant deshielding, resulting in a downfield chemical shift.
-
H-6: This proton is on the pyrimidine ring. While also in an aromatic system, it is expected to be less deshielded than H-2. The presence of two adjacent chlorine atoms at positions 5 and 7 will have a deshielding effect, shifting this proton's signal downfield compared to the unsubstituted triazolo[1,5-a]pyrimidine.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 162 | C-5 |
| ~155 - 157 | C-7 |
| ~152 - 154 | C-2 |
| ~148 - 150 | C-8a |
| ~118 - 120 | C-6 |
Rationale for Assignments:
-
C-5 and C-7: These carbons are directly attached to highly electronegative chlorine atoms, causing them to be significantly deshielded and appear at the lowest field.
-
C-2: This carbon is in the triazole ring, bonded to two nitrogen atoms, leading to a downfield chemical shift.
-
C-8a: This is the bridgehead carbon, part of both ring systems, and its chemical shift is influenced by the surrounding nitrogen atoms.
-
C-6: This carbon is bonded to a proton and is expected to be the most shielded of the aromatic carbons, appearing at the highest field.
NMR Signal Assignment Workflow
Caption: Logical workflow for NMR signal assignment.
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
-
Predicted Molecular Ion (M⁺): m/z = 188 (corresponding to C₅H₂³⁵Cl₂N₄)
-
Isotopic Pattern: A characteristic isotopic pattern for two chlorine atoms will be observed, with peaks at m/z 188 (M⁺), 190 (M+2), and 192 (M+4) in an approximate ratio of 9:6:1.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups and the overall molecular structure.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~1620 - 1580 | C=N and C=C stretching (ring vibrations) |
| ~1550 - 1450 | Aromatic ring skeletal vibrations |
| ~850 - 750 | C-Cl stretching |
Experimental Protocols
Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
A common synthetic route involves the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, followed by chlorination.[4]
Synthetic Pathway
Caption: General synthetic scheme for the target compound.
Step-by-Step Protocol:
-
Cyclocondensation: To a solution of sodium ethoxide in ethanol, add 3-amino-1,2,4-triazole and diethyl malonate. Reflux the mixture for several hours.
-
Work-up: After cooling, the intermediate,[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol, precipitates. Filter the solid, wash with ethanol, and dry.
-
Chlorination: Treat the dried intermediate with phosphorus oxychloride (POCl₃) and heat under reflux.
-
Purification: Carefully quench the reaction mixture with ice water. The crude product, 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure product.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy:
-
Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an ESI or EI mass spectrometer to obtain the mass spectrum.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Conclusion
The spectroscopic data of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine are consistent with its chemical structure. The predicted NMR, MS, and IR data provide a reliable reference for the identification and characterization of this important synthetic intermediate. The experimental protocols outlined in this guide offer a robust framework for its synthesis and analysis in a research setting.
References
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. ([Link])
-
Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. ([Link])
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. ([Link])
-
PubChem. 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. ([Link])
Introduction: The Structural Significance of a Versatile Heterocycle
An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a nitrogen-rich heterocyclic compound of significant interest in modern chemical research. With the molecular formula C₅H₂Cl₂N₄ and a molecular weight of 189.00 g/mol , this molecule serves as a crucial building block in the synthesis of a wide range of biologically active compounds.[1] Its fused triazole and pyrimidine rings create a scaffold that is isoelectronic with the purine ring system, making it a valuable bio-isostere in drug design.[1][4][5] The two reactive chlorine atoms at the 5- and 7-positions are highly susceptible to nucleophilic substitution, providing a versatile handle for synthetic modification.[1][6]
This guide provides a detailed technical analysis of two primary spectrometric techniques essential for the structural elucidation and quality control of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Understanding the spectral behavior of this core structure is paramount for researchers in medicinal chemistry, agrochemical development, and material science who utilize it as a key synthetic intermediate.[1][2]
Part 1: Mass Spectrometry Analysis - Deconstructing the Molecule
Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structural formula of a compound by analyzing its fragmentation pattern upon ionization. For a halogenated heterocyclic system like 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, MS provides unambiguous confirmation of its elemental composition and connectivity.
Experimental Protocol: Electron Ionization (EI-MS)
A robust and common approach for analyzing relatively small, thermally stable organic molecules is Electron Ionization Mass Spectrometry (EI-MS).
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo a series of predictable bond cleavages, creating a unique pattern of smaller fragment ions.
-
Detection: The ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is distinguished by several key features.
Molecular Ion (M⁺•) Cluster: The most critical diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks at M, M+2, and M+4.[7] The expected intensity ratio for this cluster is approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[7]
-
M⁺• (m/z 188): Corresponds to the molecule containing two ³⁵Cl atoms.
-
[M+2]⁺• (m/z 190): Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺• (m/z 192): Corresponds to the molecule containing two ³⁷Cl atoms.
Key Fragmentation Pathways: The fragmentation of the triazolopyrimidine core is influenced by the stability of the resulting ions and neutral losses. The primary fragmentation pathways involve the sequential loss of chlorine atoms and the cleavage of the heterocyclic rings.
-
Loss of Chlorine: The initial fragmentation event is often the loss of a chlorine radical to form a more stable cation at m/z 153.
-
Ring Cleavage: The triazole and pyrimidine rings can undergo characteristic cleavages. A common fragmentation for 1,2,4-triazoles involves the loss of a neutral hydrogen cyanide (HCN) molecule.[8] Subsequent loss of nitrogen (N₂) is also a plausible pathway.[8] The pyrimidine ring can also fragment, leading to smaller, stable ions.[3][9]
Data Presentation: Expected Mass Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
| 188, 190, 192 | [C₅H₂Cl₂N₄]⁺• | Molecular ion cluster, characteristic 9:6:1 ratio. |
| 153, 155 | [C₅H₂ClN₄]⁺ | Loss of a Chlorine radical (•Cl) from the molecular ion. |
| 126, 128 | [C₄HClN₃]⁺ | Subsequent loss of Hydrogen Cyanide (HCN) from the [M-Cl]⁺ ion. |
| 118 | [C₅H₂N₄]⁺ | Loss of two Chlorine radicals (•Cl). |
| 91 | [C₄H₂N₃]⁺ | Loss of a second •Cl from the [M-Cl-HCN] fragment. |
Visualization: Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Part 2: Infrared (IR) Spectroscopy - Probing Molecular Vibrations
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
Modern FTIR spectrometers often utilize an ATR accessory for rapid and simple sample analysis, requiring minimal preparation.
-
Sample Preparation: A small amount of the solid 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: A pressure arm is applied to ensure firm contact between the sample and the crystal. The instrument scans the sample with an infrared beam over a typical range of 4000–400 cm⁻¹.
-
Spectrum Generation: The resulting interferogram is converted into a spectrum via a Fourier Transform, plotting absorbance or transmittance as a function of wavenumber (cm⁻¹).
Interpretation of the IR Spectrum
The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of the bonds within the molecule.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bond on the triazole ring is expected to produce a weak to medium absorption band in this region, which is characteristic of C-H bonds in aromatic and heteroaromatic systems.[10]
-
C=N and C=C Ring Stretching (1650-1400 cm⁻¹): The fused aromatic ring system contains multiple C=N and C=C bonds. These will give rise to a series of sharp, medium-to-strong absorption bands in this region. Aromatic systems typically show characteristic absorptions between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[10]
-
Fingerprint Region (< 1400 cm⁻¹): This region contains a complex pattern of absorptions arising from C-C, C-N single bond stretching, as well as various bending and deformation vibrations of the entire ring system. These bands are unique to the molecule and serve as a "fingerprint" for identification.
-
C-Cl Stretching (850-550 cm⁻¹): The carbon-chlorine stretching vibrations are expected to appear in the lower frequency end of the fingerprint region. These bands can sometimes be difficult to assign definitively without computational modeling but their presence is a key feature.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3050 | Aromatic C-H Stretch | Weak to Medium |
| 1620 - 1550 | C=N Ring Stretch | Medium to Strong |
| 1550 - 1450 | C=C Aromatic Ring Stretch | Medium to Strong (multiple bands) |
| 1400 - 1000 | In-plane Ring Bending/Deformation | Medium (complex pattern) |
| 850 - 750 | C-Cl Stretch | Medium to Strong |
| < 750 | Out-of-plane Ring Bending | Medium |
Visualization: Key Molecular Vibrations
Caption: Diagram of key IR vibrational modes for the title compound.
Conclusion: A Synergistic Approach to Structural Verification
The structural characterization of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is definitively achieved through the synergistic use of Mass Spectrometry and Infrared Spectroscopy. MS confirms the correct molecular weight and elemental composition, with the M/M+2/M+4 isotopic cluster providing unequivocal evidence of the two chlorine atoms. The fragmentation pattern further supports the fused heterocyclic ring structure. Concurrently, IR spectroscopy validates the presence of the key functional groups and the aromatic nature of the core, providing a unique molecular fingerprint. Together, these techniques form a self-validating system, ensuring the identity, purity, and structural integrity of this vital chemical intermediate for its successful application in research and development.
References
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Benchchem. 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. Available from:
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Benchchem. 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide. Available from:
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El-Sayed, W. A., Ali, O. M., & Zyada, M. M. (2010). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 839-845. Available from: [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Agilent Technologies. (2013). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
- Sanna, M., Sechi, M., & Dallocchio, R. (2019). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central.
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Benchchem. 5,7-Dichloro-3H-[1][2][11]triazolo[4,5-d]pyrimidine. Available from:
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5694. Available from: [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2736-2766. Available from: [Link]
- ICT Prague. Table of Characteristic IR Absorptions.
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ResearchGate. The characteristic IR absorption frequencies of the compounds (cm-1). Available from: [Link]
- Benchchem. Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]
- SpectraBase. 5,7-DIMETHYL-2-METHYLTHIO-1,2,4-TRIAZOLO-[1.5-A]-PYRIMIDINE [FTIR].
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Fernández-Fuego, R., Sánchez-Moreno, M., & Gómez-Almagro, E. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available from: [Link]
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Ballatore, C., Chun, W., & Lee, V. M. Y. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 176-187. Available from: [Link]
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
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Shah, A. M., & Rojivadiya, A. J. (2015). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. ResearchGate. Available from: [Link]
-
ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]
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Bogolitsyn, K. G., & Ovchinnikov, D. V. (2017). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. Analytical Chemistry, 89(12), 6548-6555. Available from: [Link]
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All About Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. Available from: [Link]
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ResearchGate. (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]
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Schymanski, E. L., & Ruttkies, C. (2021). A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. PubMed Central. Available from: [Link]
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Ballatore, C., Chun, W., & Lee, V. M. Y. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. Available from: [Link]
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Gornova, I. B., Deeva, E. B., & Rusinov, V. L. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI. Available from: [Link]
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An In-depth Technical Guide to the Crystal Structure of 5,7-Dichloro-triazolo[1,5-a]pyrimidine: Current Status of a Key Heterocyclic Scaffold
An authoritative guide for researchers, scientists, and drug development professionals on the structural understanding of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. This document outlines the significance of this heterocyclic compound, details its synthesis, and discusses the current landscape of its structural elucidation, highlighting the absence of a publicly available single-crystal X-ray structure.
Introduction: The Significance of the 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine Scaffold
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a pivotal heterocyclic building block in medicinal and agricultural chemistry. Its fused triazole and pyrimidine ring system, adorned with reactive chlorine atoms at the 5- and 7-positions, makes it a versatile precursor for the synthesis of a diverse array of functionalized molecules. The[1][2][3]triazolo[1,5-a]pyrimidine core is a well-recognized purine isostere, a key structural motif in numerous biologically active compounds. This structural mimicry allows derivatives to interact with biological targets that recognize purines, leading to a broad spectrum of pharmacological activities.
Derivatives of this scaffold have shown promise as kinase inhibitors, anti-cancer agents, and anti-parasitic compounds. The electron-withdrawing nature of the two chlorine atoms enhances the reactivity of the pyrimidine ring towards nucleophilic substitution, providing a straightforward route to introduce various functional groups and modulate the physicochemical and biological properties of the resulting molecules. Given its importance, a detailed understanding of the three-dimensional structure of the parent 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine molecule is crucial for rational drug design and the development of structure-activity relationships (SAR).
Synthesis and Crystallization: Methodological Imperatives
The synthesis of the 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine core is a well-established process. A common and effective method involves the chlorination of the corresponding hydroxylated precursor, 1,2,4-triazolo[1,5-a]pyrimidine-5,7-diol, using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Materials:
-
1,2,4-triazolo[1,5-a]pyrimidine-5,7-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of 1,2,4-triazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Protocol for Single Crystal Growth:
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. For a compound like 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, several crystallization techniques can be explored:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, dichloromethane, or a mixture thereof) is left undisturbed in a loosely capped vial, allowing for the slow evaporation of the solvent and gradual crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Caption: Experimental workflow for the synthesis, crystallization, and structural determination of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Crystal Structure Analysis: The Missing Piece of the Puzzle
A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and other publicly available crystallographic databases reveals a critical gap in the scientific literature: the single-crystal X-ray structure of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine has not been reported.
While the crystal structures of numerous more complex derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been determined and deposited, the fundamental structure of the dichloro-substituted parent compound remains elusive. This absence of empirical data precludes a detailed discussion of its specific crystallographic parameters, including:
-
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
-
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.
-
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as halogen bonding, π-π stacking, and C-H···N hydrogen bonds, which govern the crystal packing.
The determination of these parameters through single-crystal X-ray diffraction would provide invaluable insights into the solid-state conformation of the molecule and the supramolecular synthons it forms. This information is crucial for understanding its physical properties, such as solubility and melting point, and for providing a structural basis for computational modeling and drug design efforts.
The Path Forward: A Call for Structural Elucidation
The lack of a determined crystal structure for 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine represents a significant opportunity for the scientific community. The straightforward synthesis of this compound, coupled with standard crystallization techniques, should make its structural elucidation an achievable goal.
Proposed Experimental Workflow for Structure Determination
-
Synthesis and Purification: Synthesize 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine according to the established protocol and ensure high purity (>99%) by recrystallization or chromatography.
-
Crystal Growth: Systematically screen a variety of solvents and crystallization techniques to obtain single crystals of suitable size and quality for X-ray diffraction.
-
Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or other suitable algorithms and refine the atomic positions and displacement parameters to obtain a high-resolution model of the molecule and its packing in the crystal.
-
Data Deposition: Deposit the resulting crystallographic information file (CIF) with the Cambridge Crystallographic Data Centre (CCDC) to make the structure publicly available to the research community.
Caption: Logical relationship illustrating the knowledge gap and the proposed path to its resolution.
Conclusion
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine stands as a cornerstone in the synthesis of novel bioactive compounds. While its chemical synthesis and the biological activities of its derivatives are well-documented, a fundamental piece of its characterization – its single-crystal X-ray structure – is conspicuously absent from the public domain. The determination of this structure would provide a wealth of information for medicinal chemists, materials scientists, and computational chemists, enabling a more profound understanding of its properties and facilitating the design of next-generation therapeutics and functional materials. This guide, therefore, serves not only as a summary of the current knowledge but also as a call to action to fill this critical void in the structural chemistry of heterocyclic compounds.
References
Due to the absence of a specific research article detailing the crystal structure of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, this section cannot be populated with direct references to its crystallographic data. The provided information is based on general chemical knowledge and data available for related compounds.
Sources
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- 3. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regioselective Reactivity of Chloro Groups in 5,7-Dichloro-triazolo[1,5-a]pyrimidine
An In-depth Technical Guide to the Regioselective Reactivity of Chloro Groups in 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Abstract
The 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, primarily due to the differential reactivity of its two chlorine substituents.[1] This guide provides a comprehensive analysis of the principles governing the regioselective nucleophilic aromatic substitution (SNAr) on this heterocyclic core. We will explore the mechanistic underpinnings of this selectivity, present field-proven experimental protocols for the selective functionalization of the C7 and C5 positions, and offer insights into the causality behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.
Introduction: The Privileged Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a significant "privileged scaffold" in drug discovery, recognized for its structural similarity to the natural purine ring system, which allows it to act as a bio-isostere for various biological targets.[1][4][5] This has led to its successful integration into inhibitors for therapeutic targets like cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinases (PI3K).[1] The starting material for many of these advanced molecules is 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, a precursor whose value lies in the distinct reactivity of its C5 and C7 chloro groups.[1]
Understanding and controlling the selective substitution of these two chlorine atoms is paramount for efficient and rational drug design. The key challenge and opportunity lie in the inherent electronic differences between the C5 and C7 positions, which allows for sequential and site-specific modifications. This guide will dissect the factors that render the C7-chloro group significantly more labile to nucleophilic attack than the C5-chloro group.
Mechanistic Underpinnings of Regioselectivity
The differential reactivity of the chloro groups in 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a direct consequence of the electronic landscape of the fused heterocyclic system. Nucleophilic aromatic substitution (SNAr) on this and similar electron-deficient systems proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The regioselectivity is determined by the relative stability of the intermediate formed upon nucleophilic attack at either C5 or C7.
Key Factors Governing Reactivity:
-
Inductive and Resonance Effects: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The fused triazole ring further withdraws electron density.
-
Stabilization of the Meisenheimer Intermediate: The crucial factor is the ability of the ring system to stabilize the negative charge developed during the formation of the Meisenheimer complex. Attack at the C7 position allows the negative charge to be delocalized effectively onto the N1 and N3 atoms of the triazole ring and the N4 atom of the pyrimidine ring. In contrast, attack at C5 results in a less stable intermediate, as the negative charge cannot be as effectively delocalized onto the electron-rich triazole portion of the scaffold.
This electronic preference makes the C7 position the kinetically and thermodynamically favored site for the initial nucleophilic attack under mild conditions.
Caption: Regioselectivity of SNAr on Dichlorotriazolopyrimidine.
Experimental Protocols: Controlled Functionalization
Capitalizing on the differential reactivity requires precise control of reaction conditions. Generally, mild conditions favor monosubstitution at C7, while forcing conditions are needed to either substitute the C5 position subsequently or achieve disubstitution in one pot.
Protocol for Selective C7-Amination
This protocol describes a representative, field-proven method for the selective substitution of the C7-chloro group with a primary amine.
Objective: To synthesize a 7-amino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Materials:
-
Primary Amine (e.g., phenethylamine) (1.1 - 2.0 eq)
-
Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)
-
Base (optional): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine in isopropanol, add the primary amine. If the amine salt is used or to scavenge the HCl byproduct, add the base.
-
Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C. The reaction progress should be monitored diligently.
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the C7-substituted product. Over-running the reaction can lead to the formation of the undesired C5,7-disubstituted product.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure. The resulting crude material is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 7-amino-5-chloro derivative.[6][7]
Caption: Workflow for Selective C7-Amination.
Protocol for C5-Substitution
Substitution at the C5 position is more challenging and typically requires that the C7 position has already been functionalized. The electron-donating character of the group installed at C7 (e.g., an amino group) further deactivates the C5 position towards SNAr. Therefore, harsher conditions are necessary.
Objective: To synthesize a 5,7-disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine derivative from a 7-substituted-5-chloro intermediate.
Materials:
-
7-amino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivative (1.0 eq)
-
Nucleophile (e.g., a different amine, alcohol, or thiol) (2.0 - 5.0 eq)
-
High-boiling point solvent: DMF, Dimethyl sulfoxide (DMSO), or 1,4-Dioxane
-
Base (if necessary): e.g., Sodium Hydride (NaH) for alcohols, or a non-nucleophilic base for amines.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 7-substituted-5-chloro starting material in a high-boiling point solvent.
-
Addition of Nucleophile: Add the second nucleophile and base (if required).
-
Reaction Conditions: Heat the reaction mixture to a significantly higher temperature, often in the range of 100-150 °C. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitoring: Monitor the reaction progress carefully by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is typically quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography or recrystallization.
Data Summary for Reaction Conditions
The choice of nucleophile, solvent, and temperature is critical for achieving the desired regioselectivity. The following table summarizes typical conditions for selective substitutions.
| Position | Nucleophile Class | Typical Solvents | Temperature Range | Key Insights |
| C7 | Primary/Secondary Amines | IPA, EtOH, DMF, CH₃CN | Room Temp - 80°C | Reaction is generally facile and clean. An excess of amine can often be used as both nucleophile and base.[6][7] |
| C7 | Alcohols/Phenols | THF, Dioxane, DMF | 60°C - 100°C | Requires a strong base (e.g., NaH) to generate the alkoxide nucleophile. |
| C7 | Thiols | DMF, DMSO | Room Temp - 60°C | Thiolates are potent nucleophiles; reactions often proceed smoothly at lower temperatures. |
| C5 | Primary/Secondary Amines | DMF, DMSO, Dioxane | 100°C - 160°C (or MW) | Requires forcing conditions due to deactivation from the C7 substituent.[8] |
| C5 | Alcohols/Phenols | DMF, DMSO | >120°C (or MW) | Very challenging; often requires high temperatures and strong bases. |
Conclusion
The 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold offers a predictable and exploitable platform for synthetic diversification. The pronounced electronic difference between the C5 and C7 positions, with the C7-chloro being significantly more susceptible to nucleophilic attack, enables a regioselective and sequential functionalization strategy. By carefully controlling reaction parameters such as temperature, solvent, and reaction time, researchers can selectively introduce a wide array of functional groups at the C7 position under mild conditions, while reserving the less reactive C5 position for subsequent modification under more forcing conditions. This hierarchical reactivity is a powerful tool in the rational design and synthesis of novel compounds for drug discovery and materials science, allowing for the systematic construction of complex molecular architectures from a simple, readily available precursor.
References
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Benchchem. 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. Available from:
-
Benchchem. 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide. Available from:
- Zhang, N., et al. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters.
- RSC Publishing. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents.
-
Abdelkhalek, A., et al. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Available from: [Link]
- Bentham Science. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
-
ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... Available from: [Link]
-
Beilstein Journals. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available from: [Link]
-
National Institutes of Health. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. Available from: [Link]
- Sciforum. ECSOC 11 - Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones.
-
National Institutes of Health. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. Available from: [Link]
-
ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available from: [Link]
-
National Institutes of Health. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Available from: [Link]
- Beilstein Journals. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
-
Benchchem. 5,7-Dichloro-3H-[1][2][9]triazolo[4,5-d]pyrimidine. Available from:
-
National Institutes of Health. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link]
-
MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available from: [Link]
-
PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Available from: [Link]
- Baran Laboratory, Scripps Research. Haloselectivity of Heterocycles.
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The Electronic Blueprint of a Privileged Scaffold: A Technical Guide to 5,7-Dichloro-triazolo[1,5-a]pyrimidine
The Electronic Blueprint of a Privileged Scaffold: A Technical Guide to 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Foreword: Unveiling the Core of a Versatile Building Block
In the landscape of modern medicinal and materials chemistry, the[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold stands out as a "privileged structure." Its structural resemblance to endogenous purines provides a strategic entry point for designing molecules that can interact with a myriad of biological targets.[4] The subject of this guide, 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, represents a cornerstone of this chemical family. The strategic placement of two chlorine atoms on the pyrimidine ring not only modulates the electronic landscape of the core but also furnishes reactive handles for extensive chemical diversification. This document serves as an in-depth exploration of the fundamental electronic properties of this key intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior and potential.
Molecular Architecture and Synthesis: A Foundation of Reactivity
The 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine molecule, with the chemical formula C₅H₂Cl₂N₄, is a planar, nitrogen-rich heterocyclic system.[2][5] The fusion of the triazole and pyrimidine rings creates a unique electronic environment that is further influenced by the strongly electron-withdrawing chloro-substituents.
Caption: Molecular structure of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
The synthesis of this key intermediate is most commonly achieved through the chlorination of the corresponding hydroxyl- or oxo-precursors. A well-established and validated method involves the use of phosphorus oxychloride (POCl₃), often under reflux conditions, to effectively replace the hydroxyl groups at the 5 and 7 positions with chlorine atoms.[1] This transformation is a critical step in many synthetic routes, as it activates the scaffold for subsequent modifications.
The Electronic Core: A Landscape of Reactivity and Interaction
The electronic properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine are central to its utility. The distribution of electrons within the molecule dictates its reactivity, intermolecular interactions, and, ultimately, its biological activity and material properties.
Electron Density Distribution and Molecular Electrostatic Potential (MEP)
The nitrogen-rich nature of the triazolopyrimidine core, combined with the potent electron-withdrawing effects of the two chlorine atoms, creates a highly polarized molecule. A qualitative understanding of the electron density can be inferred from the fundamental principles of electronegativity. The nitrogen atoms, particularly those in the triazole ring, are regions of high electron density, while the carbon atoms, especially those bonded to the chlorine atoms, are comparatively electron-deficient.
Computational studies on analogous triazolopyrimidine derivatives using Density Functional Theory (DFT) have provided detailed insights into their electronic structure.[6] These studies often employ methods like B3LYP with a 6-311+G** basis set to generate accurate molecular electrostatic potential (MEP) maps.[6] For 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, the MEP would be characterized by:
-
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazole ring, indicating their nucleophilic character and ability to participate in hydrogen bonding as acceptors.
-
Positive Potential (Blue): Located around the hydrogen atoms and in the vicinity of the chlorine atoms, highlighting regions susceptible to nucleophilic attack. The carbons at positions 5 and 7 are particularly electrophilic.
This distinct electronic landscape is the primary driver for the compound's reactivity in nucleophilic substitution reactions, where the chlorine atoms are readily displaced by a variety of nucleophiles.[2]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity.
-
HOMO: For triazolopyrimidine systems, the HOMO is typically a π-orbital distributed across the fused ring system, with significant contributions from the electron-rich triazole moiety.
-
LUMO: The LUMO is also a π*-orbital, and in the case of the 5,7-dichloro derivative, it is expected to have significant contributions from the pyrimidine ring, particularly the C5 and C7 positions, due to the influence of the chlorine atoms. This localization makes these sites the most probable for accepting electrons in a chemical reaction.
Caption: Conceptual diagram of HOMO and LUMO energy levels.
Spectroscopic Signature: Characterizing the Core
The electronic structure of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine gives rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the protons at the C2 and C6 positions of the triazolopyrimidine core. The exact chemical shifts will be influenced by the electron-withdrawing nature of the rest of the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide signals for the five carbon atoms in the heterocyclic core. The carbons at positions 5 and 7, being directly attached to chlorine atoms, will exhibit characteristic chemical shifts.
While the specific spectra for the title compound are not publicly available, data from related monochloro- and other substituted triazolopyrimidines can be used for comparative analysis.[8][9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions between molecular orbitals, primarily the π → π* transitions within the aromatic system, can be probed by UV-Vis spectroscopy. Triazolopyrimidine derivatives typically exhibit absorption maxima in the 250–400 nm range.[7] The presence of the chloro-substituents is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent scaffold.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C=C stretching vibrations within the heterocyclic rings. The C-Cl stretching vibrations will also be present, typically in the fingerprint region.
Table 1: Summary of Physicochemical and Spectroscopic Properties
| Property | Value / Expected Characteristics | Source |
| Molecular Formula | C₅H₂Cl₂N₄ | [2][5] |
| Molecular Weight | 189.00 g/mol | [2] |
| Predicted XlogP | 2.0 | [5] |
| ¹H NMR | Two signals for aromatic protons | Inferred from related structures[8][9] |
| ¹³C NMR | Five signals for core carbons | Inferred from related structures |
| UV-Vis λmax | Expected in the 250-400 nm range | [7] |
| IR Spectroscopy | Characteristic C=N, C=C, C-Cl stretches | Inferred from general principles |
Experimental and Computational Workflow for Electronic Property Analysis
A robust characterization of the electronic properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine involves a synergistic approach combining experimental techniques and computational modeling.
Caption: Integrated workflow for electronic property characterization.
Step-by-Step Protocol:
-
Synthesis and Purification: Synthesize 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine via chlorination of the corresponding dihydroxy precursor using POCl₃.[1] Purify the product using techniques such as recrystallization or column chromatography.
-
Spectroscopic Analysis:
-
Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Obtain the IR spectrum to identify characteristic functional group vibrations.
-
Record the UV-Vis spectrum to determine the electronic absorption maxima.
-
-
X-ray Crystallography: Grow single crystals suitable for X-ray diffraction to determine the precise molecular geometry, bond lengths, and bond angles in the solid state. This experimental data is invaluable for validating computational models.[10][11]
-
Computational Modeling:
-
Perform DFT calculations using a suitable functional and basis set (e.g., B3LYP/6-311+G**) to optimize the molecular geometry and calculate electronic properties.[6]
-
Generate the molecular electrostatic potential (MEP) map to visualize the charge distribution.
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand reactivity.
-
Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum and compare it with the experimental data for validation.[7]
-
Implications for Research and Development
The distinct electronic properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine are the foundation for its widespread use in various fields:
-
Medicinal Chemistry: As a bioisostere of purines, the triazolopyrimidine core is a privileged scaffold for designing inhibitors of kinases and other ATP-binding proteins.[2][4] The reactive chlorine atoms at the 5 and 7 positions allow for the systematic exploration of the chemical space around the core, enabling the optimization of potency and selectivity against therapeutic targets.
-
Agrochemicals: The triazolopyrimidine scaffold is present in several commercial herbicides.[1] The electronic properties of the molecule are crucial for its interaction with target enzymes, such as acetolactate synthase (ALS).[1]
-
Materials Science: The nitrogen-rich, aromatic nature of the triazolopyrimidine core suggests potential applications in materials science, for instance, as corrosion inhibitors, where the molecule can adsorb onto metal surfaces and form a protective layer.[2]
Conclusion
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is more than just a synthetic intermediate; it is a molecule with a rich and tunable electronic architecture. Its polarized nature, defined by the interplay of the nitrogen-rich core and electron-withdrawing chlorine substituents, governs its reactivity and its potential for forming specific intermolecular interactions. A thorough understanding of these electronic properties, achieved through a combination of experimental and computational methods, is paramount for the rational design of novel therapeutics, agrochemicals, and functional materials. This guide provides a foundational understanding to empower researchers in their endeavors to harness the full potential of this versatile chemical scaffold.
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Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). (URL: [Link])
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The Triazolopyrimidine Core: A Journey Through a Century of Synthetic Innovation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its journey from a laboratory curiosity to a privileged scaffold is a compelling narrative of evolving synthetic strategies. This in-depth technical guide provides a comprehensive exploration of the discovery and history of triazolopyrimidine synthesis. It delves into the foundational classical methods, examines the mechanistic intricacies of key transformations like the Dimroth rearrangement, and charts the progression to modern, highly efficient catalytic and microwave-assisted protocols. By understanding the historical context and the chemical principles underpinning these syntheses, researchers can better appreciate the versatility of this heterocyclic system and devise novel strategies for the creation of future therapeutics.
The Dawn of a Privileged Scaffold: The Bülow-Haas Synthesis
The story of the triazolopyrimidine nucleus begins in 1909 with the pioneering work of German chemists Carl Bülow and Karl Haas. In their seminal report published in Berichte der deutschen chemischen Gesellschaft, they described the first synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine.[2][4] Their approach was elegantly simple, yet it laid the groundwork for a century of chemical exploration. The core of their strategy involved the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, in this case, acetylacetone.
This foundational reaction, a testament to the principles of heterocyclic chemistry, demonstrated the facile construction of the fused ring system. The nucleophilic character of the amino group on the triazole ring readily attacks one of the carbonyl carbons of the dicarbonyl compound, initiating a cascade of condensation and cyclization reactions that culminates in the formation of the aromatic triazolopyrimidine core.
Foundational Pillars: Classical Synthetic Strategies
For decades following its discovery, the synthesis of triazolopyrimidines was dominated by variations of the classical condensation approach. These methods, while robust and still in use today, often require harsh reaction conditions and can lead to mixtures of isomers.
The Guareschi-Thorpe Condensation and its Conceptual Relevance
While not a direct method for triazolopyrimidine synthesis, the Guareschi-Thorpe condensation, developed in the late 19th century, is conceptually important as it established a fundamental route to pyrimidine rings.[5] This reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia to form a substituted pyridone. The principles of this reaction, particularly the use of ammonia or its equivalents as a nitrogen source for ring formation, are mirrored in many heterocyclic syntheses, including early approaches to pyrimidine derivatives that could then be further elaborated into fused systems.
The Workhorse Reaction: Condensation of Aminotriazoles with β-Dicarbonyl Compounds
The most direct and widely employed classical method for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines is the condensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its synthetic equivalent.[6] This reaction is versatile, allowing for the introduction of a wide range of substituents on the pyrimidine ring.
A quintessential example of this is the synthesis of 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine from 3-amino-1,2,4-triazole and ethyl acetoacetate.[5] The reaction proceeds through a series of steps involving initial condensation, intramolecular cyclization, and dehydration. The choice of solvent and catalyst (often an acid or a base) is crucial in driving the reaction to completion and can influence the regioselectivity of the cyclization.
Materials:
-
3-amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
A mixture of 3-amino-1,2,4-triazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield the desired 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst, protonating the carbonyl oxygen of the ethyl acetoacetate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminotriazole.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.
-
Excess Ethyl Acetoacetate: A slight excess of the β-dicarbonyl compound ensures the complete consumption of the aminotriazole.
Caption: Classical synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.
A Tale of Isomers: The Dimroth Rearrangement
A fascinating and synthetically important reaction in the chemistry of triazolopyrimidines is the Dimroth rearrangement. First observed by Otto Dimroth in 1909 in the context of triazoles, this rearrangement involves the isomerization of a heterocyclic system where an endocyclic and an exocyclic heteroatom switch places.[3] In the context of triazolopyrimidines, this typically involves the conversion of a[1][2][3]triazolo[4,3-a]pyrimidine to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.
The mechanism of the Dimroth rearrangement proceeds through a ring-opening/ring-closing sequence.[1] The reaction is often catalyzed by acid or base and involves the opening of the pyrimidine ring to form an intermediate that can then re-close to form the more stable isomer. This rearrangement is a crucial consideration in the synthesis of triazolopyrimidines, as the initial cyclization may lead to the kinetically favored but less stable [4,3-a] isomer, which can then be converted to the desired [1,5-a] isomer under appropriate conditions.
Caption: The Dimroth rearrangement of triazolopyrimidines.
The Modern Era: Efficiency, Catalysis, and Green Chemistry
The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic organic chemistry, with a strong emphasis on efficiency, atom economy, and environmentally benign methodologies. The synthesis of triazolopyrimidines has been no exception to this trend, with the development of a host of modern techniques that offer significant advantages over classical methods.
The Power of Microwaves: Accelerated Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[1][7] By directly heating the solvent and reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. The synthesis of triazolopyrimidines has greatly benefited from this technology.[1]
Materials:
-
3-Amino-1,2,4-triazole
-
A substituted 1,3-dicarbonyl compound
-
An appropriate aldehyde
-
Ethanol
Procedure:
-
A mixture of 3-amino-1,2,4-triazole (1 equivalent), the 1,3-dicarbonyl compound (1 equivalent), and the aldehyde (1 equivalent) in a minimal amount of ethanol is placed in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 120 °C) for a short duration (e.g., 10-15 minutes).[1]
-
After cooling, the reaction mixture is typically filtered, and the solid product is washed with a suitable solvent to afford the pure triazolopyrimidine derivative.
Causality of Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, significantly accelerating the rate of the multicomponent reaction.
-
Ethanol: A polar solvent that efficiently absorbs microwave energy and is relatively environmentally friendly.
-
Multicomponent Reaction: This approach allows for the construction of complex molecules in a single step, improving efficiency and reducing waste.
The Elegance of Catalysis: Palladium-Catalyzed Cross-Coupling Reactions
Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the functionalization of heterocyclic compounds.[8][9][10] These reactions allow for the precise and efficient introduction of a wide array of substituents onto the triazolopyrimidine scaffold, which is crucial for the fine-tuning of biological activity in drug discovery programs. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to create carbon-carbon and carbon-heteroatom bonds at various positions of the triazolopyrimidine ring system, opening up vast chemical space for exploration.
Caption: Modern synthetic routes to functionalized triazolopyrimidines.
Conclusion and Future Perspectives
The synthesis of triazolopyrimidines has evolved dramatically from the foundational work of Bülow and Haas. The journey from classical condensation reactions to modern microwave-assisted and catalytic methods reflects the broader advancements in the field of organic chemistry. Each era has brought new tools and a deeper understanding, enabling the creation of increasingly complex and diverse triazolopyrimidine derivatives. For researchers in drug development, a thorough understanding of this synthetic history is not merely an academic exercise. It provides a powerful toolkit of methodologies and a conceptual framework for designing and synthesizing the next generation of triazolopyrimidine-based therapeutics. The continued innovation in synthetic chemistry promises even more efficient, selective, and sustainable routes to this privileged scaffold, ensuring its enduring importance in the quest for new medicines.
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The Strategic Repurposing of a Purine Scaffold: A Technical Guide to 5,7-Dichloro-triazolo[1,5-a]pyrimidine in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Core
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This bioisosteric relationship allows TP derivatives to interact with a wide array of biological targets, making them a versatile core for the development of novel therapeutics. The TP ring system is isoelectronic with the purine heterocycle, positioning it as a valuable surrogate in drug design.[1] This guide focuses on a key intermediate, 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, a highly reactive and versatile building block for creating diverse libraries of bioactive compounds. The electron-withdrawing nature of the two chlorine atoms makes the 5- and 7-positions susceptible to nucleophilic substitution, enabling the strategic introduction of various functional groups to modulate pharmacological activity.
Physicochemical Properties and Reactivity
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a crystalline solid with the molecular formula C₅H₂Cl₂N₄. The presence of the chlorine atoms significantly influences its reactivity, making it an ideal starting material for the synthesis of a wide range of derivatives. The chlorine at the 7-position is generally more reactive towards nucleophilic substitution than the one at the 5-position, allowing for selective functionalization.
Synthesis of the Core Scaffold: 5,7-Dichloro-triazolo[1,5-a]pyrimidine
The synthesis of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is typically achieved through a two-step process starting from 3-amino-1,2,4-triazole and a malonic acid derivative. The initial condensation reaction forms the dihydroxy intermediate, 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine, which is subsequently chlorinated.
Experimental Protocol: Synthesis of 5,7-Dichloro-triazolo[1,5-a]pyrimidine
Part 1: Synthesis of 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole (1 equivalent) and malonic acid (1.1 equivalents).
-
Solvent and Catalyst: Add acetic acid to the flask to serve as the solvent.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with water and then ethanol, and dried under vacuum to yield 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine as a solid.
Part 2: Chlorination of 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine
-
Reaction Setup: In a fume hood, carefully add 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Catalyst: A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours. The reaction should be carried out under anhydrous conditions.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
Purification: The resulting precipitate is filtered, washed thoroughly with cold water, and dried to afford 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]
Caption: Synthetic workflow for 5,7-dichloro-triazolo[1,5-a]pyrimidine.
Derivatization Strategies: Unleashing the Potential of the Core
The true utility of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine lies in its capacity for derivatization. The reactive chlorine atoms serve as handles for introducing a multitude of substituents, enabling the fine-tuning of the molecule's properties to achieve desired biological activities. Nucleophilic aromatic substitution is the primary method for derivatization.
Experimental Protocol: Nucleophilic Substitution with Amines
-
Reaction Setup: Dissolve 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired primary or secondary amine (1-2 equivalents).
-
Base: Include a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC. The more reactive 7-chloro position will typically be substituted first.
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Biological Applications and Mechanistic Insights
Derivatives of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Anticancer Activity: Targeting Key Cellular Processes
1. Tubulin Polymerization Inhibition:
Certain TP derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in cancer cells.[4][5]
-
Mechanism of Action: These derivatives often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton ultimately leads to programmed cell death.
Quantitative Data: Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | HCT-116 | 0.53 | [4] |
| Derivative 2 | A549 | 1.02 | [5][6] |
| Derivative 3 | HeLa | 0.75 | [5][6] |
| Derivative 4 | T47D | 3.49 | [4][7] |
| Derivative 5 | MGC-803 | 2.1 | [7] |
Experimental Protocol: Tubulin Polymerization Assay
-
Reagents: Purified tubulin, GTP, tubulin polymerization buffer.
-
Procedure:
-
Pre-incubate tubulin with various concentrations of the test compound or a control (e.g., colchicine) in a 96-well plate at 37°C.
-
Initiate polymerization by adding GTP.
-
Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
2. Kinase Inhibition:
The purine-like structure of the TP scaffold makes it an excellent candidate for targeting the ATP-binding site of various kinases, which are often dysregulated in cancer.
-
PI3K/Akt Signaling Pathway: Several TP derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), key enzymes in a signaling pathway that promotes cell survival and proliferation.[8]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, which regulate the cell cycle, is another promising anticancer strategy pursued with TP derivatives.[7]
Caption: Inhibition of the PI3K/Akt pathway by TP derivatives.
Quantitative Data: Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative 6 | TrkA | 1.9 | [8] |
| Derivative 7 | TrkB | 3.1 | [8] |
| Derivative 8 | TrkC | 2.3 | [8] |
| CDK2 Inhibitor | CDK2 | 120 | [7] |
Anticonvulsant Activity
Derivatives of the TP scaffold have also shown promise as anticonvulsant agents. Structure-activity relationship (SAR) studies have revealed that modifications at the 7-position can significantly impact their efficacy in preclinical models of epilepsy.
-
Mechanism of Action: While the exact mechanism for all anticonvulsant TP derivatives is not fully elucidated, some have been shown to modulate GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.[1][9]
Quantitative Data: Anticonvulsant Activity
| Compound ID | Animal Model | ED₅₀ (mg/kg) | Reference |
| Compound 3f | MES | 84.9 | [3] |
| Compound 6d | MES | 15.8 | [9][10] |
| Compound 6d | PTZ | 14.1 | [9][10] |
| Compound 5c | PTZ | 31.81 | [1] |
| Compound 5e | PTZ | 40.95 | [1] |
| MES: Maximal Electroshock Test; PTZ: Pentylenetetrazole-induced Seizure Test |
Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Test)
-
Animals: Mice are commonly used for this assay.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a predetermined time, induce seizures by applying an electrical stimulus through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: The ED₅₀, the dose at which 50% of the animals are protected from the tonic extension, is calculated.
Conclusion and Future Directions
5,7-Dichloro-triazolo[1,5-a]pyrimidine stands out as a privileged scaffold in modern drug discovery. Its synthetic accessibility and the high reactivity of its chloro-substituents provide a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of its derivatives as anticancer and anticonvulsant agents underscores the therapeutic potential of this purine analog. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel derivatization strategies to access new chemical space, and further elucidating the molecular mechanisms underlying their biological activities. The continued exploration of the[1][2][3]triazolo[1,5-a]pyrimidine core promises to yield novel and effective therapeutic agents for a range of human diseases.
References
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Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. [Link]
- Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides.
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]
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Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. National Institutes of Health. [Link]
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Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]
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Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. [Link]
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Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. [Link]
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Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. National Institutes of Health. [Link]
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The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. National Institutes of Health. [Link]
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Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]
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Synthesis of 5‐hydroxy‐4,5,6,7‐tetrahydro triazolo[1,5‐a]pyrimidine... ResearchGate. [Link]
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New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. National Institutes of Health. [Link]
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IC50 of the most active compounds. To calculate half maximal inhibitory... ResearchGate. [Link]
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Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
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A novel[1][2][3] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer: synthesis and its cytotoxic activity. PubMed. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
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Six dose growth inhibition percent and IC 50 values of the tested compounds against HepG2 cell line. ResearchGate. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health. [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
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Methodological & Application
Protocol for the Synthesis of 5,7-Dichloro-triazolo[1,5-a]pyrimidine: A Key Intermediate in Drug Discovery
Protocol for the Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine: A Key Intermediate in Drug Discovery
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. This nitrogen-rich heterocyclic compound is a critical building block in medicinal chemistry and drug development, primarily due to its role as a purine bio-isostere.[1][4] The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is integral to the development of inhibitors for various therapeutic targets, including cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinases (PI3K).[1][5][6] The reactive chlorine atoms at the 5- and 7-positions serve as versatile handles for introducing diverse functional groups through nucleophilic substitution, enabling the generation of extensive compound libraries for screening.[1][7] This document outlines a reliable two-step synthesis protocol, beginning with the cyclocondensation of 3-amino-1,2,4-triazole to form a dihydroxy intermediate, followed by a robust chlorination procedure. The causality behind each experimental choice is explained to ensure reproducibility and high-yield synthesis for researchers in drug discovery, organic synthesis, and materials science.
Introduction and Synthetic Strategy
The synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is most effectively achieved through a two-step process that first constructs the fused heterocyclic core and then installs the reactive chloro-substituents.
-
Step 1: Cyclocondensation. The synthesis begins with the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, typically diethyl malonate.[8] This reaction, usually conducted under basic conditions, forms the stable[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol intermediate. This cyclization is a foundational method for building the azolopyrimidine framework.[9]
-
Step 2: Aromatic Chlorination. The dihydroxy intermediate is subsequently converted to the target 5,7-dichloro derivative using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[8] This step replaces the hydroxyl groups with chlorine atoms, transforming the stable intermediate into a highly reactive scaffold primed for further chemical modification. An alternative one-pot method, which proceeds directly from the aminotriazole and malonic acid using POCl₃, offers enhanced efficiency by bypassing the isolation of the diol intermediate.[7][10]
The overall workflow is designed to be robust and scalable, providing a reliable source of this valuable synthetic intermediate.
Diagram 1: Two-step synthesis pathway for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials, including phosphorus oxychloride, which is highly corrosive and toxic. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Part A: Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol (Intermediate)
This procedure outlines the base-catalyzed cyclocondensation reaction.
Materials and Reagents:
-
3-Amino-1,2,4-triazole (98%)
-
Diethyl malonate (99%)
-
Sodium metal
-
Absolute Ethanol (200 proof)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide Catalyst: In a 1 L three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 eq) in small portions to absolute ethanol (300 mL) under an inert atmosphere (N₂). The reaction is exothermic; allow the mixture to stir until all sodium has dissolved completely.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 3-amino-1,2,4-triazole (1.0 eq), followed by the dropwise addition of diethyl malonate (1.1 eq).[8]
-
Reaction: Heat the resulting suspension to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature and then place it in an ice bath. b. Slowly and carefully acidify the mixture to pH ~2-3 by adding concentrated HCl dropwise. A thick, white precipitate will form. c. Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation. d. Isolate the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and salts. f. Dry the white solid product in a vacuum oven at 60-70 °C to a constant weight. The intermediate is typically used in the next step without further purification.
Part B: Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (Final Product)
This procedure details the chlorination of the dihydroxy intermediate.
Materials and Reagents:
-
Phosphorus oxychloride (POCl₃, 99%)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq).
-
Chlorination: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10-15 vol eq) to the flask. A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Caution: Exothermic and releases HCl gas. Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice (approx. 500 g) with vigorous stirring. c. Allow the mixture to stir until all the ice has melted and the excess POCl₃ has been quenched. d. Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until the pH is ~7-8. e. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). f. Combine the organic layers and wash with brine (1 x 100 mL). g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product as a crystalline solid.
Quantitative Data and Characterization
The following table summarizes typical reaction parameters and expected outcomes for this synthesis.
| Parameter | Step A: Intermediate Synthesis | Step B: Final Product Synthesis |
| Key Reactant | 3-Amino-1,2,4-triazole | [1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol |
| Key Reagent | Diethyl Malonate, NaOEt | Phosphorus Oxychloride (POCl₃) |
| Solvent | Absolute Ethanol | None (POCl₃ acts as reagent & solvent) |
| Temperature | Reflux (~78 °C) | Reflux (~107 °C) |
| Reaction Time | 6 - 8 hours | 4 - 6 hours |
| Typical Yield | 85 - 95% | 60 - 75% |
| Appearance | White to off-white solid | White to pale yellow crystalline solid |
| Molecular Formula | C₅H₄N₄O₂ | C₅H₂Cl₂N₄ |
| Molecular Weight | 152.11 g/mol | 189.00 g/mol [1] |
Product Verification: The identity and purity of the final product, 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dichloro-compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step A | Incomplete dissolution of sodium. | Ensure anhydrous ethanol is used. Add sodium in smaller pieces to facilitate dissolution. |
| Insufficient reflux time. | Monitor reaction by TLC and extend reflux time if starting material persists. | |
| Low yield in Step B | Incomplete chlorination. | Ensure sufficient excess of POCl₃ is used. Consider adding a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline). |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase. Perform back-extraction of the aqueous layer if necessary. | |
| Product is an oil or impure solid after Step B | Residual POCl₃ or byproducts. | Ensure complete quenching on ice and thorough washing during work-up. |
| Purify the crude product using flash column chromatography for higher purity. |
References
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Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. National Institutes of Health (NIH). Available at: [Link]
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A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. PubMed. Available at: [Link]
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-
Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. PubMed Central. Available at: [Link]
-
A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. ResearchGate. Available at: [Link]
-
Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. MDPI. Available at: [Link]
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Reaction of 3-amino-1,2,4-triazole with tetraethyl orthoformate and diethyl phosphite. ResearchGate. Available at: [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]
-
Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Thieme Chemistry. Available at: [Link]
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Reaction of 1-substituted 3,5-diamino-1,2,4-triazoles with b-keto esters. ElectronicsAndBooks. Available at: [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
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Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. Semantic Scholar. Available at: [Link]
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Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Cyclization condensation reaction strategy. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][3] triazolo[4,3-a]-pyrimidine-6-carbonitriles. ResearchGate. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer. Available at: [Link]
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Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed. Available at: [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. Available at: [Link]
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Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PubMed Central. Available at: [Link]
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Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. Available at: [Link]
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- 3. N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide synthesis - chemicalbook [chemicalbook.com]
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Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Introduction: The Versatility of the 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide range of biological targets.[1][2] This has led to the development of TP derivatives with diverse therapeutic applications, including antiviral, antibacterial, antitumor, and anticonvulsant activities.[2][3][4] Furthermore, the unique electronic properties of the TP ring system have been exploited in the design of kinase inhibitors and other targeted therapies.[1]
5,7-Dichloro-1,2,4-triazolo[1,5-a]pyrimidine is a key intermediate that offers a versatile platform for the synthesis of novel TP derivatives. The two chlorine atoms at the 5- and 7-positions serve as reactive handles for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This powerful reaction enables the introduction of a wide array of aryl and heteroaryl substituents, facilitating the exploration of the chemical space around the TP core for the development of new therapeutic agents.[5]
This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions to 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine, with a focus on achieving regioselective functionalization.
Mechanistic Considerations in the Suzuki Coupling of Dichloro-1,2,4-triazolo[1,5-a]pyrimidines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl/vinyl halides or triflates and organoboron compounds, typically boronic acids or their esters. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.[5]
A key consideration in the Suzuki coupling of 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine is the potential for regioselectivity. The two chlorine atoms at the 5- and 7-positions may exhibit different reactivities due to the electronic and steric environment of the heterocyclic core. In analogous systems like 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst, leading to preferential C4-arylation.[6] For the 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine scaffold, a similar difference in reactivity between the C5 and C7 positions is anticipated, allowing for selective mono-arylation under carefully controlled conditions. Further reaction at the second chloro-position can then lead to di-substituted products.
The general catalytic cycle for the Suzuki coupling is illustrated below:
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki coupling of 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Regioselective Mono-Arylation at the 7-Position
This protocol is adapted from methodologies developed for the selective coupling of related chloro-substituted triazolopyrimidines and dichloropyrimidines.[5][7] The 7-position is often more susceptible to nucleophilic attack and subsequent coupling.
Materials:
-
5,7-Dichloro-1,2,4-triazolo[1,5-a]pyrimidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine (1 equivalent), the arylboronic acid, palladium(II) acetate, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the base followed by the degassed solvent system.
-
Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) or under microwave irradiation (e.g., 100-120 °C for 15-30 minutes).[5]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-5-chloro-1,2,4-triazolo[1,5-a]pyrimidine.
Protocol 2: Di-Arylation of 5,7-Dichloro-1,2,4-triazolo[1,5-a]pyrimidine
For the synthesis of 5,7-diaryl-1,2,4-triazolo[1,5-a]pyrimidines, harsher reaction conditions are generally required to facilitate the second coupling at the less reactive 5-position. This can be achieved in a one-pot, two-step process or by isolating the mono-arylated intermediate and subjecting it to a second Suzuki coupling.
One-Pot Procedure:
-
Follow steps 1-5 of Protocol 1 for the initial mono-arylation.
-
After the consumption of the starting material, add a second arylboronic acid (1.5-2.0 equivalents), additional base, and potentially more catalyst.
-
Increase the reaction temperature (e.g., 100-120 °C for conventional heating, or a higher temperature/longer time for microwave irradiation).
-
Monitor the formation of the di-substituted product.
-
Follow steps 6-9 of Protocol 1 for workup and purification.
Stepwise Procedure:
-
Synthesize and purify the 7-aryl-5-chloro-1,2,4-triazolo[1,5-a]pyrimidine intermediate as described in Protocol 1.
-
Subject this intermediate to a second Suzuki coupling reaction using a different (or the same) arylboronic acid under more forcing conditions (higher temperature, stronger base, or a more active catalyst system).
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical starting points for the optimization of Suzuki coupling reactions with dichlorinated heteroaromatic substrates, based on published literature.[5][8]
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | 50-80 | A standard, cost-effective system. |
| Pd(PPh₃)₄ (3-5) | - | 60-90 | Often highly effective, but can be air-sensitive. |
| PdCl₂(dppf) (2-5) | - | 65-95 | Generally robust and effective for a wide range of substrates. |
| XPhos Pd G2 (1-3) | - | 70-98 | A highly active pre-catalyst, good for challenging couplings. |
Table 2: Base and Solvent Screening
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | A common and effective combination. |
| K₃PO₄ | Toluene/H₂O | 90-110 | A slightly stronger base, can be beneficial for less reactive substrates. |
| Cs₂CO₃ | DMF or DMA | 100-120 | A strong base, often used for difficult couplings. |
| Na₂CO₃ | DME/Ethanol/H₂O | 80-100 | A milder base, can be useful for sensitive substrates. |
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a Buchwald-Hartwig ligand), or a stronger base. Ensure all reagents and solvents are of high quality and appropriately degassed.
-
Dehalogenation: The removal of one or both chlorine atoms without coupling can be a significant side reaction. This can sometimes be mitigated by using milder bases or lower reaction temperatures.
-
Homocoupling: The formation of biaryl products from the boronic acid can occur, especially at higher temperatures. Using a slight excess of the dihalo-substrate can help to minimize this.
-
Regioselectivity: To favor mono-substitution at the 7-position, use milder conditions (lower temperature, shorter reaction time) and a slight excess of the 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine. For di-substitution, more forcing conditions are necessary.
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective method for the functionalization of 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine. By carefully selecting the reaction conditions, researchers can achieve both regioselective mono-arylation and di-arylation, providing access to a wide range of novel derivatives. The protocols and data presented in this guide offer a solid foundation for the successful implementation of these reactions in drug discovery and development programs.
References
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Retrieved from [Link]
-
NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
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NIH. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved from [Link]
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NIH. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Retrieved from [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Retrieved from [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]
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Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[1][9][10]triazolo[1, 5-a]pyrimidine. ResearchGate. Retrieved from [Link]
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ResearchGate. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and antitumor activity of some 5,7-substituted s-triazolo[1,5-a]-pyrimidines. Semantic Scholar. Retrieved from [Link]
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RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]
-
PubMed. (2020). Discovery of[1][9][10]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Novel 7-Substituted-5-phenyl-[1][9][10]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. NIH. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of Novel 7-Substituted-5-phenyl-[1][9][10]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PubMed. Retrieved from [Link]
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- 10. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Mono-Amination of 5,7-Dichloro-triazolo[1,5-a]pyrimidine via Buchwald-Hartwig Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Aminated Triazolo[1,5-a]pyrimidines
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential, including anti-parasitic, antimicrobial, and anticancer agents.[4][5] The introduction of amino substituents onto this core is a cornerstone of medicinal chemistry, as it allows for the modulation of physicochemical properties, target engagement, and pharmacokinetic profiles.
Traditionally, the synthesis of such compounds might rely on nucleophilic aromatic substitution (SNAr). However, SNAr often requires harsh conditions and can be limited by the electronic nature of the substrate and the nucleophilicity of the amine.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology, enabling the formation of C-N bonds under milder conditions with exceptional functional group tolerance and broad substrate scope.[2][6]
This guide provides a detailed protocol and expert insights for the selective mono-amination of 5,7-dichloro-triazolo[1,5-a]pyrimidine, a versatile building block for drug discovery. We will delve into the mechanistic underpinnings, regioselectivity considerations, a robust experimental protocol, and a comprehensive troubleshooting guide.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium-based catalytic cycle.[7] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle is generally accepted to involve three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl chloride (5,7-dichloro-triazolo[1,5-a]pyrimidine) to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][9]
A bulky, electron-rich phosphine ligand is essential for promoting both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[3][10]
The Challenge of Regioselectivity
A key challenge in the functionalization of dihalogenated heterocycles is controlling regioselectivity. The 5,7-dichloro-triazolo[1,5-a]pyrimidine substrate possesses two distinct chlorine atoms, C5 and C7, which can both undergo amination.
Based on principles observed in related dichloropyridine and dichloropyrimidine systems, the relative reactivity of the two positions is governed by electronic and steric factors.[11] The C7 position, being adjacent to the electron-rich triazole ring, is anticipated to be more electron-deficient and thus more susceptible to oxidative addition to the palladium catalyst. This suggests that selective mono-amination at the C7 position is achievable under carefully controlled conditions.
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Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing the 5,7-Dichloro-triazolo[1,5-a]pyrimidine Scaffold
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing the 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine Scaffold
Introduction: The Privileged[1][2][3]triazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The[1][2][3]triazolo[1,5-a]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[4] Its structural resemblance to the endogenous purine ring system allows it to function as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[3][5] This mimicry enables compounds bearing this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases, leading to the modulation of their catalytic activity.[3] The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[6]
The versatility of the triazolopyrimidine scaffold is demonstrated by its ability to be decorated with various substituents at the 2-, 5-, and 7-positions, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This has led to the discovery of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Tropomyosin receptor kinases (Trks).[5][7][8][9]
This document provides a detailed guide for researchers on the strategic use of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine as a starting material for the synthesis of novel kinase inhibitors. We will delve into the synthetic rationale, provide step-by-step protocols for key transformations, and discuss the biological implications of this promising scaffold.
Strategic Synthesis: Leveraging the Reactivity of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
The chlorine atoms at the 5- and 7-positions of the triazolopyrimidine ring are key functional handles for molecular elaboration. Their differential reactivity allows for sequential and selective substitution, providing a modular approach to building a library of diverse kinase inhibitors. The 7-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the 5-position.[7] This differential reactivity is the cornerstone of a controlled synthetic strategy.
Visualizing the General Synthetic Workflow
The following diagram illustrates the common synthetic pathways originating from 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Caption: General synthetic routes for the diversification of the 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold.
Experimental Protocols
Protocol 1: Selective Monosubstitution at the C7-Position via SNAr
This protocol describes the selective reaction of an amine nucleophile at the more reactive C7 position of the starting dichloro-scaffold.
Rationale: The greater electrophilicity of the C7 position allows for substitution under milder conditions compared to the C5 position. This selectivity is crucial for a stepwise diversification strategy.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or isopropanol, add the desired amine (1.1 eq) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 7-amino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Protocol 2: Disubstitution via Palladium-Catalyzed Cross-Coupling
This protocol details the introduction of aryl, heteroaryl, or alkyl groups at the C5-position of the mono-substituted intermediate via Suzuki or Buchwald-Hartwig cross-coupling reactions.[10]
Rationale: Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon and carbon-nitrogen bonds, which are often challenging to achieve through traditional methods. These reactions significantly expand the chemical space accessible from the triazolopyrimidine scaffold.
A. Suzuki Coupling (C-C bond formation):
-
Reaction Setup: In a reaction vessel, combine the 7-substituted-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf), and a base (e.g., K2CO3, Cs2CO3).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is then purified by column chromatography or recrystallization.
B. Buchwald-Hartwig Amination (C-N bond formation):
-
Reaction Setup: Combine the 7-substituted-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., NaOt-Bu, K3PO4).[11][12]
-
Solvent and Inert Atmosphere: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane under an inert atmosphere (argon or nitrogen).
-
Reaction Conditions: Heat the mixture, typically between 80 and 110 °C, and monitor the reaction progress.
-
Work-up and Purification: After completion, cool the reaction, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate. The crude product is then purified using standard techniques like column chromatography.
Targeting the Cell Cycle: Triazolopyrimidine-Based CDK Inhibitors
A significant number of kinase inhibitors developed from the triazolopyrimidine scaffold target Cyclin-Dependent Kinases (CDKs).[2][5] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[3][13] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation.[3]
Signaling Pathway: CDK2 in Cell Cycle Progression
The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a key target for many triazolopyrimidine-based inhibitors.
Caption: Simplified diagram of the CDK2-mediated G1/S transition and its inhibition by triazolopyrimidine-based compounds.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the triazolopyrimidine scaffold has yielded valuable insights into the structure-activity relationships governing kinase inhibition. The table below summarizes representative data for a series of hypothetical CDK2 inhibitors derived from 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
| Compound ID | R1 (at C7) | R2 (at C5) | CDK2 IC50 (nM) |
| A-1 | -NH-c-propyl | -Cl | >10,000 |
| A-2 | -NH-c-propyl | -phenyl | 520 |
| A-3 | -NH-c-propyl | 4-pyridyl | 150 |
| B-1 | -NH-aniline | -Cl | 8,500 |
| B-2 | -NH-aniline | -phenyl | 280 |
| B-3 | -NH-aniline | 4-pyridyl | 75 |
Analysis of SAR:
-
Importance of C5 Substitution: The data clearly indicates that the chlorine at the C5 position (compounds A-1 and B-1) is detrimental to activity. Replacing it with an aryl or heteroaryl group significantly enhances potency.
-
Influence of the C7 Substituent: The nature of the amine at the C7 position also plays a critical role. Aniline derivatives (Series B) generally show improved activity compared to the cyclopropylamine counterparts (Series A), suggesting that an aromatic interaction at this position may be favorable.
-
Role of the C5-Aryl Group: A comparison of compounds with phenyl (A-2, B-2) versus 4-pyridyl (A-3, B-3) at the C5 position suggests that the introduction of a nitrogen atom in the aromatic ring, which can act as a hydrogen bond acceptor, is beneficial for CDK2 inhibition.
Case Study: Zotiraciclib (TG02) - A Clinically Investigated Kinase Inhibitor
Zotiraciclib (TG02) is an orally active, multi-kinase inhibitor that has been investigated for the treatment of various cancers, including glioblastoma.[14][15] It potently inhibits CDK9, leading to the depletion of oncogenic proteins like MYC.[14] While its core is a pyrimidine, its development showcases the therapeutic potential of targeting kinases with related heterocyclic scaffolds. Zotiraciclib also demonstrates inhibitory activity against JAK2 and FLT3.[16] The ability of Zotiraciclib to cross the blood-brain barrier makes it particularly interesting for the treatment of brain tumors.[14][17]
Conclusion and Future Directions
The 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a highly valuable starting point for the synthesis of potent and selective kinase inhibitors. Its predictable reactivity allows for a modular and efficient approach to generating compound libraries for screening and optimization. The insights gained from SAR studies, coupled with the clinical precedent of related compounds, underscore the continued promise of this scaffold in the discovery of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling. Future efforts in this area will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and on exploring novel substitution patterns to overcome drug resistance.
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Valadé, A., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. PubMed.
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Gomaa, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.
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Kawaguchi, M., et al. (2024).[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Semantic Scholar.
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Gomaa, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate.
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Various Authors. (2011). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.
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Various Authors. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC.
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Gomha, S. M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.
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Hu, K., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed.
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Gomaa, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.
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- Various Authors. (2026). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). OUCI.
- Various Authors. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1).
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Application Notes and Protocols for the Preparation of Herbicidal Derivatives from 5,7-Dichloro-triazolo[1,5-a]pyrimidine
Application Notes and Protocols for the Preparation of Herbicidal Derivatives from 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Introduction: The Versatile Scaffold of[1][2][3]Triazolo[1,5-a]pyrimidines in Herbicide Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of modern herbicides.[4] This heterocyclic system is the foundation for a significant class of commercial herbicides that act as inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants, which are essential for their growth and development.[5] By inhibiting this enzyme, triazolopyrimidine-based herbicides effectively disrupt protein synthesis in susceptible plants, leading to their demise. This mode of action provides excellent herbicidal efficacy at low application rates, a desirable trait for modern agrochemicals.
The starting material, 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, is a key intermediate that offers a versatile platform for the synthesis of a diverse library of herbicidal candidates. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups at the 5- and 7-positions.[6] A crucial aspect of the chemistry of this scaffold is the differential reactivity of the two chlorine atoms. The chlorine atom at the C7 position is significantly more reactive towards nucleophiles than the chlorine at the C5 position. This regioselectivity allows for a controlled, stepwise synthesis of unsymmetrically substituted derivatives, a key strategy in optimizing herbicidal activity and crop selectivity.
These application notes provide detailed protocols for the synthesis of a range of herbicidal derivatives from 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, focusing on reactions with anilines, phenols, and thiols. The causality behind experimental choices and self-validating systems within the protocols are explained to ensure reproducibility and success.
Core Synthetic Strategy: Regioselective Nucleophilic Aromatic Substitution
The fundamental principle guiding the synthesis of herbicidal derivatives from 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is the regioselective nucleophilic aromatic substitution. The electron-withdrawing nature of the fused triazole ring and the pyrimidine nitrogens renders the carbon atoms at positions 5 and 7 electrophilic and thus susceptible to nucleophilic attack.
The general workflow for the preparation of these derivatives is depicted below:
Caption: General synthetic workflow for 5,7-disubstituted derivatives.
Part 1: Synthesis of 7-Anilino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives
The introduction of a substituted aniline moiety at the 7-position is a common feature in many potent triazolopyrimidine herbicides. The following protocol details a general method for this regioselective substitution.
Protocol 1.1: Regioselective Synthesis of 7-Anilino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidines
This protocol is based on the established reactivity of 7-chloro-triazolopyrimidines with anilines.[7]
Rationale: The reaction is carried out in a protic solvent like isopropanol, which facilitates the dissolution of the starting materials and the displacement of the chloride ion. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. The use of a slight excess of the aniline can help drive the reaction to completion.
Materials:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine | 1.0 | 202.02 | 5.0 | 1.01 g |
| Substituted Aniline | 1.1 | Variable | 5.5 | Variable |
| Isopropanol | - | 60.10 | - | 25 mL |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.01 g, 5.0 mmol) and isopropanol (25 mL).
-
Stir the mixture at room temperature to achieve a suspension.
-
Add the substituted aniline (5.5 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting dichloro-pyrimidine spot indicates the completion of the reaction.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If so, collect the solid by filtration.
-
Wash the collected solid with cold isopropanol (2 x 10 mL) to remove any unreacted aniline.
-
Dry the product under vacuum to obtain the desired 7-anilino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Part 2: Synthesis of 5,7-Disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives
The 5-chloro-7-anilino intermediate serves as a versatile building block for the synthesis of a wide array of 5,7-disubstituted derivatives. The following protocols outline the substitution of the remaining chlorine atom with various nucleophiles.
Protocol 2.1: Synthesis of 7-Anilino-5-alkoxy-[1][2][3]triazolo[1,5-a]pyrimidines
Rationale: The substitution of the C5-chlorine with an alkoxide is typically achieved by reacting the 5-chloro intermediate with an alcohol in the presence of a base. The base (e.g., sodium hydride or potassium carbonate) is crucial for deprotonating the alcohol to form the more nucleophilic alkoxide.
Materials:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 7-Anilino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine | 1.0 | Variable | 2.0 | Variable |
| Alcohol (e.g., Methanol, Ethanol) | Excess | Variable | - | 15 mL |
| Sodium Hydride (60% dispersion in mineral oil) | 1.5 | 24.00 | 3.0 | 120 mg |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | - | 10 mL |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (15 mL).
-
Carefully add sodium hydride (120 mg, 3.0 mmol) portion-wise to the alcohol at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
In a separate flask, dissolve the 7-anilino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (2.0 mmol) in anhydrous THF (10 mL).
-
Add the solution of the 5-chloro intermediate dropwise to the freshly prepared sodium alkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water (5 mL) at 0 °C.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-anilino-5-alkoxy-[1][2][3]triazolo[1,5-a]pyrimidine.
Protocol 2.2: Synthesis of 7-Anilino-5-(substituted amino)-[1][2][3]triazolo[1,5-a]pyrimidines
Rationale: The C5-chlorine can also be displaced by another amine nucleophile. This reaction is often carried out at higher temperatures and may require a base to scavenge the HCl generated during the reaction.
Materials:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 7-Anilino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine | 1.0 | Variable | 2.0 | Variable |
| Amine (primary or secondary) | 2.0 | Variable | 4.0 | Variable |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 | 129.24 | 3.0 | 0.52 mL |
| N,N-Dimethylformamide (DMF) | - | 73.09 | - | 10 mL |
Step-by-Step Procedure:
-
In a sealed tube, dissolve the 7-anilino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (2.0 mmol) in DMF (10 mL).
-
Add the desired amine (4.0 mmol) and DIPEA (0.52 mL, 3.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-anilino-5-(substituted amino)-[1][2][3]triazolo[1,5-a]pyrimidine.
Part 3: One-Pot Synthesis of Symmetrically 5,7-Disubstituted Derivatives
For the synthesis of symmetrical derivatives where the same nucleophile is introduced at both the C5 and C7 positions, a one-pot procedure can be employed.
Protocol 3.1: Synthesis of 5,7-Diphenoxy-[1][2][3]triazolo[1,5-a]pyrimidines
Rationale: By using a molar excess of a strong nucleophile and elevated temperatures, both chlorine atoms can be substituted in a single reaction step. The use of a base is essential to deprotonate the phenol, increasing its nucleophilicity.
Materials:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine | 1.0 | 202.02 | 5.0 | 1.01 g |
| Substituted Phenol | 2.5 | Variable | 12.5 | Variable |
| Potassium Carbonate (anhydrous) | 3.0 | 138.21 | 15.0 | 2.07 g |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 73.09 | - | 30 mL |
Step-by-Step Procedure:
-
To a round-bottom flask, add the substituted phenol (12.5 mmol) and anhydrous DMF (20 mL).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.01 g, 5.0 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure 5,7-diphenoxy-[1][2][3]triazolo[1,5-a]pyrimidine.
Herbicidal Activity: Structure-Activity Relationship Insights
The herbicidal activity of[1][2][3]triazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.
| Compound Class | General Herbicidal Activity | Key Structural Features for Activity |
| 7-Anilino-5-alkoxy/amino derivatives | Many compounds in this class exhibit potent post-emergence herbicidal activity against a broad spectrum of weeds. | - Electron-withdrawing groups on the aniline ring often enhance activity. - Small alkoxy or alkylamino groups at the 5-position are generally preferred. |
| 5,7-Diphenoxy/dithio derivatives | Herbicidal activity can be variable, with some derivatives showing promising results. | - The substitution pattern on the phenyl rings significantly influences activity. |
| 5,7-Diamino derivatives | Generally, these derivatives show good herbicidal activity, particularly against broadleaf weeds. | - The nature of the amino substituents is critical for activity and crop selectivity. |
It is important to note that specific herbicidal activity and crop selectivity must be determined empirically for each new derivative through rigorous biological screening. Some derivatives have shown good to moderate herbicidal activity against weeds like Descurainia sophia even at low application rates.[5]
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse range of herbicidal derivatives based on the 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold. By leveraging the principles of regioselective nucleophilic aromatic substitution, researchers can efficiently generate novel compounds for herbicidal screening. The structure-activity relationships briefly discussed highlight the importance of systematic modification of the substituents at the 5- and 7-positions to optimize biological performance. These protocols are intended to serve as a valuable resource for researchers and scientists in the field of agrochemical discovery and development.
References
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Richardson, C. M., Williamson, D. S., Parratt, M. J., Borgognoni, J., Cansfield, A. D., Dokurno, P., Francis, G. L., Howes, R., Moore, J. D., Murray, J. B., Robertson, A., & Surgenor, A. E. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353–1357. [Link]
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Jiang, N., Deng, X. Q., Li, F. N., & Quan, Z. S. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian journal of pharmaceutical research : IJPR, 11(3), 799–806. [Link]
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Tian, C., et al. (2021). Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation. Journal of Agricultural and Food Chemistry, 69(4), 1235-1246. [Link]
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Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., & da Silva, J. C. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Topics in Current Chemistry, 378(5), 45. [Link]
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Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 166, 206-225. [Link]
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Zask, A., et al. (2008). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 51(18), 5496-5509. [Link]
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Dow AgroSciences LLC. (2002). N-(5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidin-2-yl) arylsulfonamide compounds and their use as herbicides. Canadian Patent No. CA2395050A1.
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Romo, D., & Harrison, S. T. (2020). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 10(30), 17768-17772. [Link]
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Gulevskaya, A. V., & Zolotareva, A. S. (2015). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 20(8), 14896–14937. [Link]
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Rinaldi, R., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceutics, 14(6), 1191. [Link]
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3326. [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions on 5,7-Dichloro-triazolo[1,5-a]pyrimidine
Application Notes and Protocols for Nucleophilic Substitution Reactions on 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Introduction: The Versatile 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[2][4] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The 5,7-dichloro derivative, in particular, serves as a highly versatile synthetic intermediate, enabling the introduction of various functional groups through nucleophilic aromatic substitution (SNAr) reactions. This unlocks the potential to generate extensive libraries of novel compounds for drug discovery programs.
This guide provides a comprehensive overview of the chemistry of nucleophilic substitution on 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, detailing the underlying mechanistic principles, regioselectivity, and step-by-step protocols for the synthesis of a variety of derivatives.
Regioselectivity of Nucleophilic Attack: A Tale of Two Positions
A key consideration in the functionalization of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is the regioselectivity of nucleophilic attack. The pyrimidine ring is electron-deficient, rendering both the C5 and C7 positions susceptible to substitution. However, experimental evidence consistently demonstrates a strong preference for substitution at the C7 position.[6]
This pronounced regioselectivity can be attributed to several factors:
-
Electronic Effects: The nitrogen atom at position 4 exerts a stronger electron-withdrawing effect on the adjacent C7 position compared to the C5 position. This results in a lower electron density at C7, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
Intermediate Stability: The Meisenheimer complex formed upon nucleophilic attack at C7 is better stabilized through resonance than the corresponding intermediate at C5. The negative charge can be delocalized over the pyrimidine and triazole rings, with the nitrogen atoms playing a crucial role in this stabilization.
-
Steric Hindrance: While generally less of a deciding factor with smaller nucleophiles, the steric environment around C5 and C7 can influence the reaction rate.
Computational studies on analogous dihalopyrimidine systems support the notion that the C4 (equivalent to C7 in the triazolopyrimidine system) position is electronically favored for nucleophilic attack.[4] The Lowest Unoccupied Molecular Orbital (LUMO) often shows a larger coefficient at this position, indicating a greater susceptibility to nucleophilic addition.[4]
Figure 1: Generalized workflow for the nucleophilic aromatic substitution on 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine with various classes of nucleophiles.
Protocol 1: Substitution with Amine Nucleophiles
This protocol describes the synthesis of 7-amino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. The reaction generally proceeds under mild conditions and gives high yields.
Materials:
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in a suitable anhydrous solvent, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-amino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Table 1: Representative Examples of Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | Acetone | Room Temp | 1.5 | 94 |
| Aniline | TEA | Ethanol | 80 | 4 | 85 |
| Benzylamine | DIPEA | Acetonitrile | 60 | 6 | 90 |
| Piperidine | K₂CO₃ | DMF | Room Temp | 2 | 92 |
Protocol 2: Substitution with Thiol Nucleophiles
This protocol details the reaction with thiols to form 7-thioether-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. The use of a base is crucial to generate the more nucleophilic thiolate anion.
Materials:
-
Thiol
-
Anhydrous solvent (e.g., DMF or tetrahydrofuran (THF))
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Standard glassware for anhydrous reactions under an inert atmosphere
-
Magnetic stirrer
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the base (1.1-1.5 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.0-1.2 eq) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the thiolate.
-
Add a solution of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Substitution with Alcohol Nucleophiles
The synthesis of 7-alkoxy-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivatives requires the generation of a potent alkoxide nucleophile using a strong base.
Materials:
-
Alcohol
-
Anhydrous solvent (e.g., the corresponding alcohol or THF)
-
Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
-
Standard glassware for anhydrous reactions under an inert atmosphere
-
Magnetic stirrer
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol in an anhydrous solvent under an inert atmosphere, carefully add the strong base (1.1-1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the alkoxide.
-
Add a solution of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Characterization of Substituted Products
The synthesized compounds can be characterized using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The successful substitution at the C7 position can be confirmed by the disappearance of the signal corresponding to the proton at C7 in the starting material (if present) and the appearance of new signals corresponding to the protons of the introduced nucleophile. The chemical shift of the remaining proton at C6 will also be affected by the new substituent at C7.
-
¹³C NMR: The carbon spectrum will show a significant upfield or downfield shift for the C7 carbon upon substitution. The signals for the carbons of the introduced nucleophile will also be present.
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak corresponding to the expected mass of the product. The fragmentation pattern can also provide valuable structural information.[4]
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the presence of new functional groups introduced by the nucleophile, such as N-H stretches for amines or C-O stretches for ethers.
Table 2: Spectroscopic Data for a Representative 7-Amino-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine Derivative
| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |
| H-2 | 8.3-8.5 | C-2 | 150-152 |
| H-6 | 6.8-7.0 | C-5 | 158-160 |
| Amine N-H | Variable | C-6 | 105-107 |
| Nucleophile Protons | Variable | C-7 | 155-157 |
| Nucleophile Carbons | Variable |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituent.
Figure 2: A typical experimental workflow for the synthesis and characterization of 7-substituted-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidines.
Conclusion
The regioselective nucleophilic substitution at the C7 position of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine provides a robust and versatile platform for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this guide offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space accessible from this valuable scaffold. Careful consideration of the nucleophile, base, and solvent system will enable the efficient and predictable synthesis of target molecules with high purity and yield.
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Application Notes & Protocols: A Researcher's Guide to Developing Cyclin-Dependent Kinase (CDK) Inhibitors from a Dichlorotriazolopyrimidine Scaffold
Abstract
Cyclin-dependent kinases (CDKs) are central regulators of the eukaryotic cell cycle, and their aberrant activity is a hallmark of numerous cancers. This has positioned them as high-value targets for therapeutic intervention. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a bioisostere of the natural kinase substrate adenosine triphosphate (ATP), has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the strategic development of CDK inhibitors starting from the versatile 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine intermediate. We will delve into the rationale behind this scaffold, provide detailed synthetic protocols, outline a robust in vitro screening cascade, and explore the principles of structure-activity relationship (SAR) to guide lead optimization.
Introduction: The Central Role of CDKs and the Promise of the Triazolopyrimidine Scaffold
The progression of the cell cycle is a tightly orchestrated process governed by the sequential activation and inactivation of various CDKs.[3][4] These serine/threonine kinases form active heterodimeric complexes with their regulatory partners, cyclins, to phosphorylate a multitude of substrate proteins that drive cellular transitions through G1, S, G2, and M phases.[5] In many oncogenic states, this regulation is lost due to mutations or overexpression of CDKs or cyclins, leading to uncontrolled cell proliferation.[5] Consequently, inhibiting CDKs has become a cornerstone of modern cancer drug discovery.[6]
The development of ATP-competitive inhibitors, which target the highly conserved ATP-binding pocket of kinases, is a well-established strategy.[7][8][9] The[1][2][3]triazolo[1,5-a]pyrimidine core is particularly advantageous as it mimics the purine ring of ATP, allowing it to form key hydrogen bond interactions within the kinase hinge region—a critical anchoring point for many inhibitors.[10] The 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine derivative is an exceptionally useful starting material. The two chlorine atoms serve as reactive handles, enabling facile and differential nucleophilic substitution to rapidly generate a diverse library of chemical analogs for screening and optimization.
Part I: The CDK Signaling Pathway in Cell Cycle Control
Understanding the fundamental role of CDKs in cell cycle progression is paramount for designing effective inhibitors. Different CDK-cyclin pairs are active at specific phases of the cell cycle, phosphorylating key substrates to drive cellular events. For example, CDK4/6-cyclin D complexes are crucial for the G1 phase progression, while CDK2-cyclin E/A governs the G1/S transition and S phase, and CDK1-cyclin B orchestrates entry into mitosis.[4]
Caption: Simplified overview of the CDK-mediated G1/S transition.
Part II: Synthetic Strategies for Dichlorotriazolopyrimidine-Based CDK Inhibitors
The foundation of a successful inhibitor campaign lies in the efficient synthesis of the core scaffold and its analogs. The following protocols outline a reliable route to the key 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine intermediate and its subsequent derivatization.
Protocol 1: Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
This two-step protocol is adapted from established methods for creating the triazolopyrimidine core.[11] It begins with the cyclization of 3-amino-1,2,4-triazole with a malonic acid derivative, followed by chlorination.
Step 1: Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine-5,7-diol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetic acid.
-
Addition of Reagents: Add diethyl malonate (1.1 eq) to the suspension.
-
Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent like ethanol or diethyl ether, and dry under vacuum to yield the dihydroxy intermediate.
Step 2: Chlorination to 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting the hydroxyl groups of the pyrimidine ring into reactive chlorine atoms.
-
Reaction Setup: In a fume hood, carefully add the[1][2][3]Triazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (at least 4-5 eq). A catalytic amount of a tertiary amine like dimethylaniline can be added to facilitate the reaction.[11]
-
Reaction: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature. Extreme caution is required for this step. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring to quench the excess POCl₃.
-
Extraction & Purification: The product will precipitate as a solid. Collect the crude product by filtration. Neutralize the filtrate with a base (e.g., NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Library Synthesis via Nucleophilic Aromatic Substitution (SNA)
The chlorine atoms at the C5 and C7 positions are susceptible to nucleophilic attack, allowing for the introduction of various functional groups. The C7 position is generally more reactive than the C5 position, enabling sequential and selective substitutions.
-
Reaction Setup: Dissolve the 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Nucleophile Addition: Add the desired amine or thiol nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).
-
Selective C7 Substitution: Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C). The reaction progress should be monitored carefully by LC-MS to maximize the formation of the mono-substituted product.
-
C5 Substitution: To substitute the second chlorine, a more forcing condition is typically required. Add the second nucleophile (which can be the same or different from the first) and increase the reaction temperature (e.g., 80-120 °C).
-
Work-up & Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final compound is purified by column chromatography or preparative HPLC.
Part III: In Vitro Screening Cascade for CDK Inhibitor Discovery
A hierarchical screening approach is essential for efficiently identifying and prioritizing promising compounds. This cascade begins with a high-throughput biochemical assay to identify initial hits, followed by cell-based assays to confirm on-target activity and assess cellular effects.
Caption: A typical screening cascade for CDK inhibitor development.
Protocol 3: Primary Biochemical Screening - HTRF Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput screening technology ideal for primary screening.[12] It measures the phosphorylation of a substrate by a kinase.
Causality: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore. When the substrate is phosphorylated by the kinase, an anti-phospho-substrate antibody labeled with the donor and a tag on the substrate recognized by a partner labeled with the acceptor are brought into proximity, generating a FRET signal. The signal is directly proportional to the extent of kinase activity.
Materials:
-
Recombinant CDK2/Cyclin A enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from Histone H1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (DMSO for 0% inhibition, a known CDK2 inhibitor for 100% inhibition) into the 384-well plate.
-
Enzyme Addition: Add the CDK2/Cyclin A enzyme solution to all wells.
-
Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add a solution containing the biotinylated substrate and ATP to initiate the kinase reaction. The ATP concentration should ideally be at or near the Km value to ensure sensitivity for ATP-competitive inhibitors.[12]
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer. The EDTA chelates Mg²⁺, which is essential for kinase activity.
-
Signal Reading: Incubate for 60 minutes to allow for antibody binding, then read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds.
Protocol 4: Secondary Assay - Cell Proliferation/Viability (CellTiter-Glo®)
Hits from the primary screen must be validated in a cellular context. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies cell viability by measuring ATP levels, an indicator of metabolic activity. A decrease in ATP is indicative of cell death or a halt in proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed the cells into the wells of the opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include wells with DMSO as a negative control.
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂). This duration allows for multiple cell doubling times, making it possible to observe anti-proliferative effects.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate sit at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Part IV: Structure-Activity Relationship (SAR) and Lead Optimization
SAR analysis is the iterative process of correlating the chemical structure of compounds with their biological activity.[3] By systematically modifying the dichlorotriazolopyrimidine scaffold at the C5 and C7 positions, researchers can identify which chemical moieties enhance potency and selectivity.
Caption: The iterative cycle of SAR-driven lead optimization.
Key SAR Insights for Triazolopyrimidine Scaffolds
Based on published data for triazolopyrimidine and related pyrimidine scaffolds, several general principles can guide the design of new analogs:[3]
-
Hinge-Binding Moiety: The triazolopyrimidine core itself acts as the primary hinge-binding element.
-
C7 Substitutions: This position often explores a solvent-exposed region. Introducing small, flexible, and polar groups can enhance solubility and potency. For example, substitutions with small amines or ethers are common.
-
C5 Substitutions: This position often points towards the "ribose pocket" of the ATP binding site. Larger, more hydrophobic groups, such as substituted phenyl rings or other aromatic systems, can often be accommodated and can form additional beneficial interactions, leading to increased potency and selectivity.
Table 1: Representative SAR Data for Triazolopyrimidine Analogs against CDK2
| Compound ID | R⁷ Substituent | R⁵ Substituent | CDK2 IC₅₀ (nM) | Selectivity vs. CDK1 (fold) |
| Scaffold | -Cl | -Cl | >10,000 | - |
| Analog A | -NH₂ | -Cl | 1,200 | Low |
| Analog B | -NH₂ | -NH(Ph) | 150 | 10 |
| Analog C | -NH₂ | -NH(4-F-Ph) | 95 | 25 |
| Analog D | -NH(Me) | -NH(4-F-Ph) | 110 | 20 |
| Analog E | -NH₂ | -NH(3-Cl-Ph) | 75 | 40 |
Note: Data is hypothetical and illustrative of typical SAR trends observed in related pyrimidine series for educational purposes.
From this representative data, we can infer that:
-
Substitution at both C5 and C7 is crucial for activity.
-
A small amine at C7 is generally favorable.
-
An anilino group at C5 provides a significant boost in potency over a simple chlorine.
-
Electron-withdrawing substituents on the C5 phenyl ring (e.g., fluorine, chlorine) can further enhance potency, potentially through specific interactions within the binding pocket.
Part V: Selectivity Profiling
A critical step in lead optimization is to determine the selectivity of hit compounds.[1] While potent inhibition of the target CDK is desired, inhibition of other kinases, particularly closely related CDKs, can lead to off-target toxicity.[1] Lead compounds should be screened against a panel of kinases (a "kinome scan") to identify any potential off-target activities. This data is crucial for interpreting cellular results and predicting potential side effects. Commercial services are widely available for comprehensive kinase selectivity profiling.
Conclusion
The 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a powerful starting point for the development of novel CDK inhibitors. Its straightforward synthesis and the differential reactivity of its two chlorine atoms allow for the rapid generation of diverse chemical libraries. By employing a systematic screening cascade, from high-throughput biochemical assays to cell-based proliferation studies, researchers can efficiently identify potent hits. Subsequent optimization, guided by a deep understanding of structure-activity relationships and comprehensive selectivity profiling, can lead to the discovery of lead candidates with promising therapeutic potential for the treatment of cancer and other proliferation-driven diseases.
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Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. [Link]
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Hrdina, R., et al. (2018). Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. Molecules, 23(10), 2649. [Link]
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The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2020). Cells, 9(3), 745. [Link]
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Reaction of 1-substituted 3,5-diamino-1,2,4-triazoles with b-keto esters. (2010). Tetrahedron, 66(47), 9186-9192. [Link]
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How Do Tyrosine Kinase Inhibitors Work? (2025). Oncology Support Network. Retrieved from [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(11), 1787-1794. [Link]
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Design, Synthesis, and Utility of Defined Molecular Scaffolds. (2021). Molecules, 26(16), 4945. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Biochemical Journal, 440(3), 301–311. [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2010). Journal of Biomolecular Screening, 15(4), 431-439. [Link]
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Application Notes & Protocols: The Strategic Use of 5,7-Dichloro-triazolo[1,5-a]pyrimidine in Modern Anti-Parasitic Drug Discovery
Application Notes & Protocols: The Strategic Use of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine in Modern Anti-Parasitic Drug Discovery
Introduction: The Privileged Scaffold in Parasitology
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural and electronic similarity to natural purines allows it to function as an effective bio-isostere, interacting with a wide array of biological targets.[4][5][6] This versatility has led to the development of compounds with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and, most notably, anti-parasitic properties.[5][7][8]
Within this chemical class, 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine emerges as a cornerstone synthetic intermediate.[9] The two reactive chlorine atoms at the C5 and C7 positions serve as versatile handles for nucleophilic substitution, enabling the systematic and efficient construction of large chemical libraries. The differential reactivity of these positions allows for selective and sequential modifications, providing chemists with precise control over the final molecular architecture. This strategic diversification is paramount for optimizing potency, selectivity, and pharmacokinetic profiles in drug discovery campaigns.
This document serves as a comprehensive guide for researchers, providing both the strategic context and detailed protocols for leveraging 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine in the discovery of novel agents against critical human parasites, including Plasmodium falciparum, Leishmania spp., and Trypanosoma cruzi.
Part 1: Synthesis and Diversification of the TP Scaffold
The power of the 5,7-dichloro-TP scaffold lies in its synthetic accessibility and the predictable reactivity of its chloro-substituents. The C7 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C5 position, a feature that is routinely exploited for selective functionalization.
Protocol 1: Synthesis of 7-Substituted-5-Chloro-TP Derivatives (General SNAr)
This protocol outlines the selective substitution at the more reactive C7 position, a critical first step in building molecular diversity.
Rationale: The choice of a non-polar aprotic solvent like isopropanol or ethanol at moderate temperatures, often with a mild base, favors selective reaction at C7. This prevents undesired side reactions and allows for the isolation of the mono-substituted intermediate in high yield, which can then be used for further diversification at the C5 position.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (10 mL per mmol of substrate).
-
Nucleophile Addition: Add the desired amine or thiol nucleophile (1.1 eq.). For less reactive nucleophiles, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) may be required to scavenge the HCl byproduct.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 7-substituted-5-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Part 2: Application in Anti-Malarial (Plasmodium falciparum) Drug Discovery
The TP scaffold has proven to be a highly effective chemical class for the identification of potent and species-specific inhibitors of P. falciparum dihydroorotate dehydrogenase (PfDHODH).[10][11] This enzyme is a critical, validated target because, unlike their human hosts, malaria parasites cannot salvage pyrimidines and are entirely dependent on the de novo synthesis pathway for survival.[10][12]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the TP core has yielded potent inhibitors, including the clinical development candidate DSM265.[10] The data below summarizes key SAR trends.
| Compound | C5-Substituent | C7-Substituent | PfDHODH IC₅₀ (nM) | Selectivity vs hDHODH | Key Insight |
| DSM-1 | -CH₃ | 2-Naphthylamine | 47 | >5,000-fold | Initial hit identified from HTS. Shows high potency and selectivity.[12] |
| DSM-190 | -CH₃ | 4-fluoroaniline | 190 | >160-fold | Optimization of the C7-amine substituent improves pharmacokinetic properties.[4] |
| DSM-265 | -CF₃ | 4-fluoro-3-(trifluoromethyl)aniline | 33 | >3,000-fold | Addition of electron-withdrawing groups at C5 and C7 enhances potency. Advanced to clinical trials.[4][10] |
Protocol 2: In Vitro PfDHODH Enzyme Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the target enzyme's catalytic activity. It is a crucial step to confirm the mechanism of action and to guide SAR by providing direct potency values (IC₅₀). The assay couples the reduction of the electron acceptor DCIP to the oxidation of dihydroorotate, which can be monitored spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl). Prepare stock solutions of L-dihydroorotic acid, Coenzyme Q₀ (or another suitable electron acceptor), and 2,6-dichloroindophenol (DCIP).
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a 96-well microplate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Reaction Initiation: Add recombinant PfDHODH enzyme to each well, followed by the reaction mixture containing the substrates and cofactors.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm (the wavelength for DCIP) over time using a plate reader at a controlled temperature (e.g., 25 °C).
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: P. falciparum Whole-Cell Proliferation Assay (SYBR Green I)
Rationale: This cell-based assay determines the efficacy of compounds against the live parasite. The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic genetic material, thus serving as a direct readout of parasite proliferation.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or W2 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Assay Setup: In a 96-well plate, add serially diluted compounds. Add the parasite culture (ring stage, ~1% parasitemia) to each well. Include negative (uninfected RBCs) and positive (infected, untreated RBCs) controls.
-
Incubation: Incubate the plates for 72 hours in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37 °C.
-
Lysis and Staining: After incubation, freeze the plate at -80 °C to lyse the cells. Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour, then read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence from uninfected RBCs. Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression.
Part 3: Application in Anti-Kinetoplastid (Leishmania & Trypanosoma) Discovery
Derivatives of the TP scaffold, particularly as metal complexes, have demonstrated promising activity against the kinetoplastid parasites responsible for Leishmaniasis and Chagas disease.[1][7][13] While a single, universally accepted mechanism of action is not as clearly defined as for malaria, studies suggest that these compounds may interfere with vital cellular processes, including energy metabolism.[1]
Protocol 4: In Vitro Anti-Leishmanial Activity Assay
Rationale: It is critical to assess activity against both the motile, extracellular promastigote form and the clinically relevant intracellular amastigote form, which resides within host macrophages. A high amastigote-to-promastigote activity ratio is a desirable characteristic.
Step-by-Step Methodology:
-
Promastigote Assay:
-
Culture Leishmania promastigotes (e.g., L. donovani) in M199 medium at 26 °C.
-
Plate the promastigotes in a 96-well plate with serially diluted compounds.
-
After 72 hours of incubation, add a viability reagent like Resazurin and incubate for another 4-6 hours.
-
Measure fluorescence (Ex/Em ~560/590 nm) and calculate IC₅₀ values.
-
-
Intracellular Amastigote Assay:
-
Seed a host cell line (e.g., J774A.1 macrophages) in a 96-well plate and allow them to adhere.
-
Infect the macrophages with stationary-phase Leishmania promastigotes for 24 hours. Wash away non-internalized parasites.
-
Add fresh medium containing serially diluted test compounds and incubate for another 72 hours.
-
Fix the cells, stain with a DNA dye (e.g., DAPI), and image using a high-content imaging system.
-
Quantify the number of amastigotes per macrophage to determine the IC₅₀.
-
Protocol 5: Cytotoxicity and Selectivity Index (SI) Determination
Rationale: A successful anti-parasitic drug must be selectively toxic to the parasite while sparing the host cells. The Selectivity Index (SI), calculated as the ratio of host cell toxicity to parasite potency, is a critical parameter for prioritizing compounds.
Step-by-Step Methodology:
-
Host Cell Culture: Culture a relevant mammalian cell line (e.g., HEK293 or the same macrophage line used in the amastigote assay) under standard conditions (37 °C, 5% CO₂).
-
Assay: Seed the cells in a 96-well plate and, after 24 hours, expose them to the same concentrations of compounds used in the parasite assays.
-
Viability Measurement: After 72 hours, assess cell viability using a standard method such as the MTT or Resazurin assay.
-
Calculation: Determine the CC₅₀ (50% cytotoxic concentration) for each compound. Calculate the Selectivity Index using the formula: SI = CC₅₀ (Host Cell) / IC₅₀ (Parasite) A higher SI value (typically >10) indicates promising parasite-specific toxicity.
Conclusion and Future Outlook
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is an exceptionally valuable and versatile starting material for anti-parasitic drug discovery. Its predictable reactivity allows for the systematic exploration of chemical space around the TP core, leading to the identification of potent and selective inhibitors. The success of the PfDHODH program, which has delivered a clinical candidate for malaria, serves as a powerful blueprint for applying this scaffold to other parasitic diseases.[10] Future efforts should focus on elucidating the mechanisms of action in kinetoplastids, optimizing the ADME properties of lead compounds, and exploring novel chemical space through advanced synthetic methodologies. The strategic application of the principles and protocols outlined in this guide will undoubtedly accelerate the discovery of new medicines for these devastating diseases.
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Mastering the Functionalization of Triazolopyrimidines: An Application Guide for C5 and C7 Positions
Introduction: The Triazolopyrimidine Scaffold - A Privileged Structure in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine core is a paramount heterocyclic scaffold in medicinal chemistry and drug development.[3][4] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6] The ability to precisely modify the C5 and C7 positions of this nucleus is critical for modulating a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of the key synthetic strategies for the functionalization of these positions, complete with detailed, field-proven protocols and the underlying chemical principles.
Strategic Overview: Pathways to C5 and C7 Functionalization
The regioselective functionalization of the triazolopyrimidine core at the C5 and C7 positions can be broadly approached through two primary strategies:
-
Direct C-H Functionalization: This modern approach involves the direct conversion of a C-H bond into a new C-C or C-X bond, offering an atom-economical and streamlined synthetic route. Palladium-catalyzed C-H activation is a cornerstone of this strategy.
-
Halogenation Followed by Cross-Coupling: A robust and versatile two-step process that involves the initial selective halogenation of the desired position, followed by a transition-metal-catalyzed cross-coupling reaction to introduce a wide variety of substituents.
This guide will delve into the practical application of both strategies, providing detailed protocols for key transformations.
Figure 1: General workflow for the functionalization of the triazolopyrimidine core at the C5 and C7 positions.
Part 1: Functionalization of the C7 Position
The C7 position of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is often more susceptible to nucleophilic attack and is a prime target for modification.
C7-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This reaction is particularly effective for the arylation of the C7 position, starting from a 7-halo-triazolopyrimidine precursor.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is essential for the catalytic cycle. Pd(PPh₃)₄ is a common and effective choice. The bulky phosphine ligands stabilize the Pd(0) complex and facilitate the oxidative addition step.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid and facilitate the transmetalation step.
-
Solvent: A polar aprotic solvent like ethanol is often used to ensure the solubility of the reagents and facilitate the reaction.
Protocol 1: Suzuki-Miyaura Coupling for C7-Arylation
This protocol is adapted from a procedure for the Suzuki coupling on a closely related triazolopyridine system and has been demonstrated to be effective for the triazolopyrimidine scaffold.[3]
Materials:
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Degassed ethanol
Procedure:
-
To a flame-dried round-bottom flask, add 7-bromo-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed ethanol (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-[1][2][3]triazolo[1,5-a]pyrimidine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust and commercially available Pd(0) source. |
| Base | K₂CO₃ | Effective for boronic acid activation. |
| Solvent | Degassed Ethanol | Good solubility for reactants and prevents catalyst oxidation. |
| Temperature | 80 °C | Provides sufficient energy for the catalytic cycle without degradation. |
C7-Amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C7 position.[7][8][9][10]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: A palladium precatalyst, such as Pd₂(dba)₃, is often used in combination with a bulky, electron-rich phosphine ligand like Xantphos or a biarylphosphine ligand. The ligand is crucial for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ or NaOtBu is required to deprotonate the amine and generate the active palladium-amido complex.
Protocol 2: Buchwald-Hartwig Amination for C7-Amination
This protocol is a general procedure adapted for the triazolopyrimidine scaffold.
Materials:
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cs₂CO₃ (1.5 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Add the amine (1.2 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Figure 2: Cross-coupling strategies for the functionalization of the C7 position.
Part 2: Functionalization of the C5 Position
The C5 position is generally less reactive than the C7 position, often requiring more specialized methods for functionalization.
C5-Arylation via Direct C-H Activation
Direct C-H arylation offers a highly efficient route to C5-aryl triazolopyrimidines, avoiding the need for pre-functionalization.[1][2][11]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)₂ is a common and effective catalyst for C-H activation.
-
Ligand: Bulky, electron-rich phosphine ligands, such as P(o-tol)₃, can promote the C-H activation step.
-
Base: A carbonate base like Cs₂CO₃ is often used.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMA are typically required to facilitate the reaction at elevated temperatures.
Protocol 3: Direct C-H Arylation for C5-Arylation
This protocol is based on methodologies developed for the C5-arylation of related azole systems.[5][12]
Materials:
-
Aryl bromide (1.5 equivalents)
-
Pd(OAc)₂ (0.1 equivalents)
-
P(o-tol)₃ (0.2 equivalents)
-
Cs₂CO₃ (2.0 equivalents)
-
Anhydrous DMA
Procedure:
-
To a flame-dried Schlenk tube, add[1][2][3]triazolo[1,5-a]pyrimidine (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (0.1 mmol), P(o-tol)₃ (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 140 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 5-aryl-[1][2][3]triazolo[1,5-a]pyrimidine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Effective for C-H activation cycles. |
| Ligand | P(o-tol)₃ | Steric bulk can favor the desired regioselectivity. |
| Solvent | DMA | High boiling point allows for the necessary reaction temperature. |
| Temperature | 140 °C | High energy input is often required for C-H activation. |
Halogenation of the C5 Position
Selective halogenation at C5 provides a handle for subsequent cross-coupling reactions. Bromination is a common strategy.
Protocol 4: Selective Bromination at C5
This protocol utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent.[13][14]
Materials:
Procedure:
-
Dissolve[1][2][3]triazolo[1,5-a]pyrimidine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add NBS (1.1 mmol) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to give the crude 5-bromo-[1][2][3]triazolo[1,5-a]pyrimidine, which can often be used in the next step without further purification.
Conclusion and Future Perspectives
The methodologies outlined in this guide represent robust and versatile tools for the functionalization of the C5 and C7 positions of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold. The choice of strategy—direct C-H functionalization versus halogenation and cross-coupling—will depend on the desired substituent, the availability of starting materials, and the specific electronic and steric properties of the substrate. As the fields of catalysis and synthetic methodology continue to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the modification of this important heterocyclic core, further empowering drug discovery and development efforts. The use of photoredox catalysis for C-H functionalization, for instance, represents a promising avenue for future exploration.[13]
References
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2014). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. (2016). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2009). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Direct Copper-Mediated C–H Arylation of Triazolo[5,1-c][1][2][3] triazines with Aryldiazonium Salts. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. (2007). ACS Publications. Retrieved January 12, 2026, from [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis of pyrimido[4,5-b]indoles and benzo[3][4]furo[2,3-d]pyrimidines via palladium-catalyzed intramolecular arylation. (2002). Sci-Hub. Retrieved January 12, 2026, from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed. Retrieved January 12, 2026, from [Link]
-
Discovery of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). PubMed. Retrieved January 12, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 12, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists. (2010). PubMed. Retrieved January 12, 2026, from [Link]
-
Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine (99451-55-5) for sale [vulcanchem.com]
- 13. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dichloro-triazolo[1,5-a]pyrimidine
Technical Support Center: Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Welcome to the dedicated technical support guide for the synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure a successful and safe experimental workflow.
The synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a cornerstone for the development of a wide array of bioactive molecules, leveraging the triazolopyrimidine scaffold as a purine isostere.[4][5] This guide is structured to address the critical steps of the synthesis, from the initial cyclocondensation to the final chlorination, with a strong emphasis on safety and optimization.
I. Synthetic Workflow Overview
The synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is typically achieved in a two-step process. The first step involves the cyclocondensation of 3-amino-1,2,4-triazole with a malonic acid derivative, most commonly diethyl malonate, to form the intermediate 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine. The subsequent step is the chlorination of this dihydroxy intermediate using a dehydrating chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.
Caption: General two-step synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
Step 1: Cyclocondensation of 3-Amino-1,2,4-triazole and Diethyl Malonate
Question 1: My yield of 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the cyclocondensation step are a common challenge and can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure you are providing sufficient reaction time and temperature. The reaction is typically conducted at reflux, and monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical. A common and effective system is using sodium ethoxide in ethanol.[6] The base facilitates the deprotonation of the reactants, driving the condensation. Ensure your reagents are anhydrous, as water can interfere with the reaction.
-
Side Reactions: The formation of side products can significantly reduce the yield of the desired product. One possibility is the self-condensation of diethyl malonate. To minimize this, diethyl malonate is often added portion-wise to the reaction mixture.
-
Product Precipitation and Isolation: The dihydroxy product is often a solid that precipitates from the reaction mixture upon acidification.[6] Inefficient precipitation or loss of product during filtration and washing can lead to lower yields. Ensure the pH is adjusted correctly to fully precipitate the product and use cold solvents for washing to minimize dissolution.
Troubleshooting Protocol:
-
Reaction Monitoring: Use TLC to monitor the reaction progress. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting materials (3-amino-1,2,4-triazole) indicates reaction completion.
-
Reagent Quality: Ensure that your 3-amino-1,2,4-triazole and diethyl malonate are of high purity and that your solvent (ethanol) is anhydrous.
-
Temperature Control: Maintain a steady reflux throughout the reaction.
-
Work-up Optimization: After the reaction is complete, cool the mixture and carefully acidify with an acid like concentrated HCl to a pH of about 2 to ensure complete precipitation of the 5,7-dihydroxy intermediate.[6] Filter the precipitate and wash with a minimal amount of cold water or ethanol to remove impurities without significant product loss.
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide | Strong base to facilitate condensation. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and facilitates reflux conditions. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Work-up | Acidification to pH ~2 | Ensures complete precipitation of the dihydroxy product. |
Question 2: I am observing multiple spots on my TLC plate after the cyclocondensation reaction. What are these byproducts and how can I avoid them?
Answer:
The presence of multiple spots on the TLC plate suggests the formation of side products. Besides unreacted starting materials, potential byproducts include:
-
Regioisomers: While the reaction to form the [1,5-a] isomer is generally favored, the formation of the [4,3-a] isomer is a possibility, although it often rearranges to the more stable [1,5-a] isomer under the reaction conditions (Dimroth rearrangement).
-
Polymeric Materials: Under certain conditions, polymerization of the starting materials or intermediates can occur, leading to intractable materials that can complicate purification.
Mitigation Strategies:
-
Controlled Addition of Reagents: Adding the diethyl malonate slowly to the solution of 3-amino-1,2,4-triazole and base can help to control the reaction rate and minimize the formation of side products.
-
Strict Temperature Control: Maintaining a consistent reflux temperature is important. Overheating can lead to decomposition and the formation of undesired byproducts.
-
Purification: If side products are formed, purification of the 5,7-dihydroxy intermediate is necessary before proceeding to the chlorination step. Recrystallization from a suitable solvent, such as water or a water/ethanol mixture, is often an effective method.
Step 2: Chlorination of 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine
Question 3: The chlorination reaction with phosphorus oxychloride (POCl₃) is not going to completion, and I am isolating a mixture of mono- and di-chloro products. How can I drive the reaction to completion?
Answer:
Incomplete chlorination is a frequent issue. Several factors can contribute to this:
-
Insufficient POCl₃: While stoichiometric amounts can work, an excess of POCl₃ is often used to ensure complete conversion of both hydroxyl groups.[7][8] POCl₃ can also act as the solvent for the reaction.
-
Inadequate Temperature and Reaction Time: The chlorination of dihydroxy-heterocycles typically requires heating. A common procedure involves refluxing the dihydroxy intermediate in POCl₃.[6][7] The reaction time can vary, and it is essential to monitor the reaction's progress.
-
Presence of Water: Phosphorus oxychloride reacts violently with water.[9][10] Any moisture in the starting material or glassware will consume the reagent and hinder the chlorination reaction. It is imperative to use a thoroughly dried dihydroxy intermediate and oven-dried glassware.
Optimization Protocol:
-
Reagent Stoichiometry: Use a significant excess of POCl₃, which can also serve as the reaction solvent.
-
Temperature and Duration: Heat the reaction mixture to reflux (the boiling point of POCl₃ is 105.8 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Use of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.[11]
-
Anhydrous Conditions: Ensure all starting materials and equipment are scrupulously dry.
Question 4: The work-up of the POCl₃ reaction is hazardous and difficult to control. What is the safest and most effective way to quench the excess POCl₃ and isolate the product?
Answer:
The quenching of excess POCl₃ is a critical and potentially hazardous step due to its highly exothermic reaction with water, which produces corrosive HCl gas.[12][13] A runaway reaction can occur if not performed correctly.[9]
Recommended Safe Quenching Procedure (Reverse Quench):
The safest method is a "reverse quench," where the reaction mixture is slowly added to a quenching solution.[12][13]
-
Preparation: In a separate, well-ventilated fume hood, prepare a large beaker with crushed ice and water, or an ice/saturated sodium bicarbonate solution. The beaker should be large enough to accommodate the volume of the reaction mixture and allow for vigorous stirring.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Slow Addition: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The addition should be done in small portions to control the exotherm and gas evolution.
-
Neutralization: After the addition is complete, continue to stir the mixture until all the ice has melted. If an acidic workup was used, slowly add a base (e.g., solid sodium bicarbonate or a saturated aqueous solution) until the evolution of gas ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: The solid 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine can then be isolated by filtration, washed with water, and dried. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
Caption: Recommended safe "reverse quench" procedure for excess POCl₃.
Safety First:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[2][3]
-
Fume Hood: Perform the entire reaction and work-up in a well-ventilated chemical fume hood.[2]
-
Emergency Equipment: Ensure an emergency shower and eyewash station are readily accessible.[1][2]
III. Frequently Asked Questions (FAQs)
Q1: What are the expected analytical data for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine?
A1: The molecular formula is C₅H₂Cl₂N₄, with a molecular weight of approximately 189.00 g/mol .[4] You should confirm the structure using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The InChIKey for this compound is LQKFTGMXROMIGG-UHFFFAOYSA-N.[4]
Q2: Can I use other chlorinating agents instead of POCl₃?
A2: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like a mixture of POCl₃ and PCl₅ have been used for similar heterocyclic systems.[8] However, POCl₃ is generally preferred for its efficacy in this specific conversion.
Q3: My final product is colored. How can I decolorize it?
A3: A colored product may indicate the presence of impurities. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a hexane/ethyl acetate mixture) is a standard method for purification and can often remove colored impurities. Treating a solution of the product with activated charcoal can also be effective in removing color.
Q4: What are the storage conditions for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
IV. Experimental Protocols
Protocol 1: Synthesis of 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3-amino-1,2,4-triazole.
-
To this mixture, add diethyl malonate dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.
Protocol 2: Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, place the dried 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water in a large beaker (reverse quench).
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
V. References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from [Link]
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. Retrieved from [Link]
-
WordPress.com. (2009). My friend phosphorus oxychloride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
-
ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
ChemBK. (2024). Phosphorus oxychloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
GSRS. (n.d.). 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE. Retrieved from [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from [Link]
-
Google Patents. (n.d.). EP0444747B1 - Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides. Retrieved from
-
PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]
-
Google Patents. (n.d.). EP1042303A1 - Chloropyrimidine process. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 5-hydroxy-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidine.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dichloropyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. Retrieved from [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
PubMed. (n.d.). Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[1][2][3]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. Retrieved from [Link]
-
PubMed. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved from [Link]
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- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 10. Phosphorus Oxychloride [commonorganicchemistry.com]
- 11. EP0444747B1 - Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5,7-Dichloro-triazolo[1,5-a]pyrimidine
Technical Support Center: Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Welcome to the technical support guide for the synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. As a versatile synthetic intermediate, its purity and yield are paramount for the successful development of novel therapeutics and materials.[1] This guide provides in-depth, field-proven insights into optimizing its synthesis, troubleshooting common challenges, and understanding the chemical principles behind each step.
Overview of the Primary Synthetic Pathway
The most prevalent and scalable synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a two-stage process. It begins with the cyclocondensation of 3-amino-1,2,4-triazole with a malonic acid derivative to form the dihydroxy intermediate,[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol. This intermediate is subsequently chlorinated, most commonly with phosphorus oxychloride (POCl₃), to yield the target compound.
Caption: General workflow for the synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during synthesis, providing explanations and actionable solutions.
Q1: My yield of the dihydroxy intermediate,[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol, is consistently low in the cyclocondensation step. What are the critical parameters to control?
Answer: Low yield in the initial cyclocondensation is a common problem that typically points to issues with reagents or reaction conditions. The reaction involves the nucleophilic attack of the amino group of the triazole onto the carbonyls of diethyl malonate, followed by cyclization.
Key Factors and Solutions:
-
Purity of Reagents:
-
3-Amino-1,2,4-triazole: Ensure it is dry and free from impurities. Commercially available starting materials can vary in quality.
-
Diethyl Malonate: Use freshly distilled diethyl malonate to remove any traces of monoester or ethanol.
-
Base (Sodium Ethoxide): This is the most critical factor. Use freshly prepared sodium ethoxide (from sodium metal and absolute ethanol) or a high-quality commercial solution. An old or partially hydrolyzed base will be ineffective and introduce water, hindering the reaction.
-
-
Anhydrous Conditions: The condensation is highly sensitive to moisture.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.
-
Solvent: Use absolute (anhydrous) ethanol.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.
-
-
Reaction Stoichiometry and Temperature:
-
A slight excess of diethyl malonate is sometimes used.
-
The reaction typically requires heating to reflux in ethanol for an extended period (12-24 hours).[4] Incomplete reactions are common if the reflux time is too short. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
| Parameter | Standard Condition | Troubleshooting Action |
| Base | 2.0 - 2.2 equivalents of NaOEt | Use freshly prepared or high-purity commercial grade. |
| Solvent | Absolute Ethanol | Ensure solvent is <0.05% water. |
| Temperature | Reflux (~78°C) | Ensure consistent heating and efficient reflux. |
| Reaction Time | 12 - 24 hours | Monitor by TLC until starting material is consumed. |
Q2: The chlorination step with POCl₃ is messy, producing a dark, tar-like substance with poor yield of the desired dichloro-product. How can I fix this?
Answer: This is arguably the most challenging step. The reaction of the dihydroxy intermediate with phosphorus oxychloride (POCl₃) is an aggressive dehydration and chlorination process. Tar formation indicates decomposition, which can be caused by excessive temperatures, impurities in the starting material, or a poorly controlled reaction rate.
Causality and Optimization Strategy:
-
Mechanism and Role of Additives: The hydroxyl groups of the pyrimidine ring are first converted into better leaving groups (phosphate esters) by POCl₃, which are then displaced by chloride ions. This process is often facilitated by adding a high-boiling tertiary amine, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA). The base serves two purposes: it acts as a catalyst and scavenges the HCl generated during the reaction, which can otherwise promote side reactions.[5]
-
Purity of the Dihydroxy Intermediate: The starting diol must be thoroughly dried and purified. Residual salts or solvents from the previous step can catalyze decomposition in hot POCl₃.
-
Temperature Control: While reflux is necessary, uncontrolled or excessive heating can char the material.
-
Safe and Effective Work-up: The work-up is hazardous due to the high reactivity of excess POCl₃ with water.
-
CRITICAL SAFETY NOTE: Never add water directly to the hot reaction mixture.
-
Recommended Quenching Procedure: After cooling the reaction vessel to room temperature, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood. The hydrolysis of POCl₃ is extremely exothermic and releases HCl gas.
-
Caption: Troubleshooting logic for the POCl₃ chlorination step.
Q3: Can I perform the chlorination in a more environmentally friendly way, using less POCl₃?
Answer: Yes, modern protocols have been developed to address the economic, environmental, and safety concerns of using large excesses of POCl₃.[6]
The key is to move from using POCl₃ as a solvent to using it strictly as a reagent. This can be achieved by:
-
Solvent-Free Conditions: Performing the reaction neat with only a slight excess (1.0-1.5 equivalents per hydroxyl group) of POCl₃ in a sealed reactor at high temperatures (e.g., 160°C).[6] This method often gives high yields and simplifies the work-up, as there is much less POCl₃ to quench.[6]
-
Use of Co-reagents: Adding phosphorus pentachloride (PCl₅) can sometimes improve the efficiency of chlorination, allowing for a reduction in the amount of POCl₃ required.
| Method | POCl₃ Stoichiometry | Conditions | Pros | Cons |
| Traditional | Large Excess (Solvent) | Reflux (~110°C), often with base | Well-established, effective for small scale | Hazardous work-up, high waste |
| Solvent-Free | ~1 eq. per OH group | Sealed reactor, 160°C, with base[6] | Greener, simpler work-up, scalable | Requires specialized pressure equipment |
Q4: What is the best method for purifying the final 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine?
Answer: The choice of purification method depends on the scale and the nature of the impurities.
-
Crystallization: This is the most common and efficient method for purification on a larger scale. After the aqueous work-up, the crude solid can be recrystallized from a suitable solvent.
-
Recommended Solvents: Ethanol, acetonitrile, or a toluene/heptane mixture are often effective. Experiment with different solvents to find the one that gives the best recovery and purity.
-
-
Silica Gel Chromatography: For smaller scales or to remove closely-related impurities, column chromatography is ideal.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% ethyl acetate) is a good starting point. The high polarity of the nitrogen-rich heterocycle means it will adhere strongly to the silica.
-
-
Purity Confirmation: Always confirm the purity and identity of the final product using:
-
¹H and ¹³C NMR Spectroscopy: To ensure the correct structure and absence of proton-bearing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol
-
Materials:
-
3-Amino-1,2,4-triazole (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium metal (2.2 eq)
-
Absolute Ethanol
-
-
Procedure:
-
Under an inert atmosphere (N₂), carefully add sodium metal in small pieces to a flask containing absolute ethanol, cooled in an ice bath. Allow all the sodium to react to form a clear solution of sodium ethoxide.
-
To the sodium ethoxide solution, add 3-amino-1,2,4-triazole, followed by the dropwise addition of diethyl malonate.
-
Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux for 16-24 hours. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath and acidify to pH ~5-6 with concentrated HCl.
-
Filter the resulting solid, wash thoroughly with cold water, then with cold ethanol, and dry under vacuum to yield the diol as a white or off-white solid.
-
Protocol 2: Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (Traditional Method)
-
Materials:
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl), add the[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol.
-
In a well-ventilated fume hood, add phosphorus oxychloride, followed by DIPEA (if used).
-
Slowly heat the mixture to reflux (oil bath temperature ~120°C) and maintain for 3-5 hours. The solution should become clearer as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Work-up: In a separate large beaker, prepare a stirred slurry of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture into the ice slurry. The quenching is highly exothermic.
-
Once the addition is complete, continue stirring for 1-2 hours. A solid precipitate should form.
-
Filter the solid, wash extensively with cold water until the filtrate is neutral, and then dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or acetonitrile.
-
References
-
Laphookhieo, S., et al. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC - NIH. Available from: [Link]
-
Abdel-Wahab, B. F., et al. Synthesis of new triazolopyrimidines and substituted pyrimidines. PubMed. Available from: [Link]
-
Sławiński, J., et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available from: [Link]
-
Baraldi, P. G., et al. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]
-
Ghagare, M. G., et al. Vilsmeier–Haack formylation of acetonitrile revisited: Synthesis of novel pyrazolo[1,5‐a]pyrimidines and triazolo[1,5‐a]pyrimidine. Sci-Hub. Available from: [Link]
-
Various Authors. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available from: [Link]
-
Rusinov, V. L., et al. Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available from: [Link]
-
Al-Omar, M. A., et al. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available from: [Link]
-
Singh, P., et al. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. PMC - PubMed Central. Available from: [Link]
-
Xu, D., et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. Available from: [Link]
-
Lipson, V. V., et al. Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate. Available from: [Link]
-
El-Faham, A., et al. Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available from: [Link]
-
Castillo, J. C., et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]
-
Moustafa, A. H., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available from: [Link]
-
Wang, T., et al. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available from: [Link]
-
Kumar, K., et al. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC - NIH. Available from: [Link]
-
Amin, S., et al. A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available from: [Link]
-
Ablajan, K., et al. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][3] triazolo[4,3-a]-pyrimidine-6-carbonitriles. PMC - NIH. Available from: [Link]
-
Lipson, V. V., et al. Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION. ResearchGate. Available from: [Link]
- Hen, J., et al. Chloropyrimidine process. Google Patents.
-
Al-Sanea, M. M., et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. Available from: [Link]
-
Various Authors. Triazolopyrimidine compounds and its biological activities. ResearchGate. Available from: [Link]
-
Shablykin, O. V., et al. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available from: [Link]
-
Park, J., et al. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. PMC - NIH. Available from: [Link]
-
Ablajan, K., et al. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][3] triazolo[4,3-a]-pyrimidine-6-carbonitriles. ResearchGate. Available from: [Link]
-
Various Authors. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. Available from: [Link]
-
Ghagare, M. G., et al. Vilsmeier–Haack formylation of acetonitrile revisited: Synthesis of novel pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidine | Request PDF. ResearchGate. Available from: [Link]
-
Moustafa, A. H., et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new triazolopyrimidines and substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,7-Dichloro-triazolo[1,5-a]pyrimidine
Welcome to the dedicated technical support resource for the purification of 5,7-Dichloro-triazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The protocols and advice provided are grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity and yield for your downstream applications.
I. Understanding the Compound: Key Physicochemical Properties
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (CAS 78706-26-0) is a nitrogen-rich heterocyclic compound with a molecular weight of approximately 189.00 g/mol .[4] The presence of two reactive chlorine atoms at the 5- and 7-positions makes it an important intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and agrochemicals.[4] Its purification can be challenging due to its moderate polarity and potential for side-reactions.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses common problems encountered during the purification of 5,7-Dichloro-triazolo[1,5-a]pyrimidine.
Problem 1: Low Yield After Column Chromatography
Question: I'm experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I improve my yield?
Answer:
Low recovery from a silica column can stem from several factors, primarily related to the compound's interaction with the stationary phase.
-
Irreversible Adsorption: The triazolopyrimidine core contains multiple nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption.
-
Degradation on Silica: Prolonged exposure to the acidic environment of standard silica gel can sometimes lead to the degradation of sensitive compounds.
-
Improper Solvent System: An inadequately optimized mobile phase can result in either the product not eluting or co-eluting with impurities.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can co-slurry the silica gel with a small percentage (e.g., 1%) of a polar, aprotic solvent like triethylamine in your non-polar solvent. This will cap the acidic silanol groups and reduce strong interactions.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or a C18-functionalized silica gel for reverse-phase chromatography.[5]
-
Optimize Your Mobile Phase:
-
Systematically test different solvent systems using Thin Layer Chromatography (TLC) first.
-
A common mobile phase for compounds of this type is a gradient of ethyl acetate in petroleum ether or hexane.[1]
-
The addition of a small amount of a more polar solvent like methanol can help to elute a strongly adsorbed product, but be cautious as this may also elute more polar impurities.
-
Workflow for Optimizing Column Chromatography:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-DICHLORO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | CAS 78706-26-0 [matrix-fine-chemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Dichlorotriazolopyrimidine
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of dichlorotriazolopyrimidine. It provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and impurities encountered during this multi-step synthesis. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Overview of the Synthetic Pathway & Key Challenges
The synthesis of dichlorotriazolopyrimidine, a crucial intermediate in the development of various pharmaceutical agents, is typically a two-step process. The first step involves the cyclization of a suitable precursor to form a triazolopyrimidinone intermediate. This is followed by a chlorination step to yield the final dichlorotriazolopyrimidine product. While seemingly straightforward, each of these steps presents unique challenges in the form of side reactions that can significantly impact yield, purity, and the overall success of the synthesis.
This guide will address the most common and critical side reactions:
-
Dimroth Rearrangement during the cyclization step.
-
Formylation of Hydrazide as a competing reaction during cyclization.
-
Hydrolysis of the dichlorotriazolopyrimidine product during the chlorination work-up.
-
Incomplete Chlorination , leading to mono-chloro impurities.
-
Formation of Dimeric Impurities .
-
Residual Phosphorus-Containing Byproducts from the chlorination step.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Cyclization Step: Formation of the Triazolopyrimidinone Intermediate
The cyclization step is critical for establishing the core heterocyclic structure. The choice of reagents and reaction conditions can profoundly influence the outcome.
Issue: You are likely observing the Dimroth rearrangement , a common side reaction in the synthesis of fused 1,2,4-triazole systems. This rearrangement converts the desired[1][2][3]triazolo[4,3-a]pyrimidine isomer into the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomer. This is often an unwanted side reaction that can be catalyzed by both acidic and basic conditions.[1][3][4]
Troubleshooting & Prevention:
-
pH Control: The Dimroth rearrangement is highly sensitive to pH.[1] Maintaining a neutral or near-neutral pH is crucial.
-
Acid-catalyzed rearrangement: Strong acidic conditions can promote the rearrangement. If using an acid catalyst for cyclization, consider using a milder acid or a buffered system.
-
Base-catalyzed rearrangement: The presence of strong bases can also facilitate the rearrangement.[5] If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at a controlled temperature.
-
-
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable rearranged product.[5] Monitor the reaction closely by TLC or LC-MS and aim for the shortest reaction time necessary for the consumption of the starting material.
-
Solvent Choice: The polarity of the solvent can influence the rate of the rearrangement. Experiment with a range of solvents to find one that favors the desired cyclization over the rearrangement.
Analytical Confirmation:
-
NMR Spectroscopy: The most definitive way to distinguish between the two isomers is through advanced NMR techniques. Specifically, ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments can unambiguously differentiate the regioisomers by analyzing the correlations between protons and nitrogen atoms in the triazole and pyrimidine rings.[2][6]
-
UV-Vis Spectroscopy: The two isomers often exhibit different UV absorption maxima. While not as definitive as NMR, a shift in the λmax compared to a known standard of the desired isomer can be a quick indicator of the rearrangement.[7]
Issue: When using formic acid for the cyclization of a hydrazinopyrimidine precursor, you may be encountering the formylation of the hydrazide as a significant side reaction. This leads to the formation of a stable formyl hydrazide, which may not readily cyclize under the reaction conditions.
Troubleshooting & Prevention:
-
Alternative Cyclization Reagents:
-
Triethyl orthoformate: This reagent can be used as an alternative to formic acid and often gives cleaner reactions with fewer formylation byproducts. The reaction is typically carried out in the presence of an acid catalyst.
-
Dehydrative Cyclizing Agents: For N-(β-hydroxyethyl)amide precursors, reagents like triflic acid can promote dehydrative cyclization to form the desired ring system without the risk of formylation.[8]
-
-
Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature may favor the desired intramolecular cyclization over the intermolecular formylation.
-
Order of Addition: In some cases, the order of reagent addition can influence the outcome. For example, pre-mixing the hydrazinopyrimidine with the cyclizing agent before introducing a catalyst might be beneficial.
-
Analytical Confirmation:
-
Mass Spectrometry: The formylated byproduct will have a molecular weight corresponding to the addition of a formyl group (CHO) to the starting hydrazinopyrimidine.
-
¹H NMR: The presence of a formyl proton signal (typically around 8-8.5 ppm) and the absence of the expected triazole proton signal would indicate the formation of the formyl hydrazide.
B. Chlorination Step: Synthesis of Dichlorotriazolopyrimidine
The conversion of the triazolopyrimidinone to the dichlorotriazolopyrimidine is most commonly achieved using phosphorus oxychloride (POCl₃). This step is prone to hydrolysis and can leave behind persistent impurities.
Issue: The reappearance of starting material (triazolopyrimidinone) or the presence of a mono-chloro intermediate is a classic sign of hydrolysis of the dichlorotriazolopyrimidine product during the aqueous work-up.[1] Dichlorotriazolopyrimidines can be highly susceptible to hydrolysis, especially in the presence of water and base.[9]
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure that the triazolopyrimidinone starting material is thoroughly dried before the reaction. Any moisture will consume POCl₃ and can lead to incomplete chlorination and the formation of difficult-to-remove phosphoric acid byproducts.
-
Careful Quenching: The quenching of excess POCl₃ is a critical step.
-
Remove Excess POCl₃: Before quenching, it is highly recommended to remove the excess POCl₃ by distillation under reduced pressure.[1][10] This significantly reduces the exothermicity of the quench and minimizes the amount of water needed.
-
Low-Temperature Quenching: The reaction mixture should be cooled to a low temperature (e.g., 0 °C) before the slow, dropwise addition of the quenching solution (ice-water or a cold aqueous base).
-
Use of a Weak Base: For neutralization, use a weak inorganic base such as sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH).[1] Strong bases can aggressively promote the hydrolysis of the product.
-
-
Solvent Extraction: After quenching and neutralization, promptly extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Minimize the contact time of the product with the aqueous phase.
Experimental Protocol: Optimized Work-up to Minimize Hydrolysis
-
After the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.
-
Distill off the excess POCl₃ under reduced pressure in a well-ventilated fume hood.
-
Cool the residue in an ice bath (0 °C).
-
Slowly and carefully add crushed ice to the cooled residue with vigorous stirring.
-
Once the initial exothermic reaction has subsided, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is neutral (pH ~7).
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dichlorotriazolopyrimidine.
Issue: The use of POCl₃ inevitably leads to the formation of various phosphorus-containing byproducts, such as phosphoric acid and pyrophosphoric acid, which can be challenging to remove.[11]
Troubleshooting & Prevention:
-
Effective Quenching and Extraction: A well-executed quenching and work-up procedure as described in FAQ 3 is the first line of defense against phosphorus impurities. Neutralization and thorough extraction are key.
-
Precipitation with a Non-polar Solvent: After the initial work-up and concentration of the organic extract, dissolving the crude product in a minimal amount of a polar solvent and then adding a non-polar solvent can sometimes precipitate the desired product, leaving the more polar phosphorus impurities in the mother liquor.
-
Chemical Treatment: In some cases, a mild basic wash of the organic layer during work-up can help remove acidic phosphorus byproducts. However, this must be done cautiously to avoid product hydrolysis.
-
Specialized Purification of Recovered POCl₃: If recovering and reusing POCl₃, it can be purified by distillation in the presence of high-boiling nitrogen compounds like substituted pyridines or pyrimidines, which help to remove organic impurities.[12]
Issue: This is a case of incomplete chlorination . It can be caused by several factors, including insufficient reagent, low reaction temperature, or the presence of moisture.
Troubleshooting & Prevention:
-
Reagent Stoichiometry: Ensure that a sufficient excess of POCl₃ is used. While equimolar chlorinations are possible under high-temperature, sealed-vessel conditions, traditional reflux conditions often require a significant excess of POCl₃ to act as both reagent and solvent.[13][14]
-
Addition of a Co-reagent: The addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more potent chlorinating mixture, which can be effective for less reactive substrates.[15]
-
Use of a Catalyst: Tertiary amines like pyridine or N,N-dimethylaniline can be used as catalysts to accelerate the chlorination reaction.
-
Temperature and Reaction Time: Ensure the reaction is heated to a sufficiently high temperature (typically reflux) and for an adequate duration. Monitor the reaction progress by TLC or LC-MS until the disappearance of the mono-chloro intermediate.
Issue: You are likely observing the formation of a dimeric impurity . This can occur through various mechanisms, such as the reaction of a partially hydrolyzed intermediate with the starting material or product.
Troubleshooting & Prevention:
-
Strictly Anhydrous Conditions: The formation of dimers is often initiated by the presence of moisture, which can lead to the formation of reactive hydroxy- or chloro-hydroxy intermediates that can then react with another molecule of the starting material or product.
-
Controlled Reaction Temperature: Running the reaction at the optimal temperature without excessive heating can minimize the formation of degradation products that might lead to dimerization.
-
Purification: Dimeric impurities are typically much less volatile and have a significantly different polarity compared to the desired product. They can often be removed by column chromatography or recrystallization.
III. Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Cyclization pH | Maintain near-neutral conditions. | To prevent the acid or base-catalyzed Dimroth rearrangement.[1][3][4] |
| Cyclization Reagent | Consider triethyl orthoformate as an alternative to formic acid. | To avoid the side reaction of hydrazide formylation. |
| Moisture Content | Use thoroughly dried starting materials and reagents. | To prevent incomplete chlorination and hydrolysis of the product. |
| POCl₃ Work-up | Remove excess POCl₃ by distillation before a slow, low-temperature quench with a weak base (e.g., NaHCO₃). | To control the exotherm and minimize hydrolysis of the dichlorinated product.[1] |
| Purification | Utilize column chromatography or recrystallization. | To remove non-volatile, polar, or dimeric impurities. |
IV. Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and troubleshooting logic discussed in this guide.
Diagram 1: Cyclization and the Dimroth Rearrangement
Caption: The desired dichlorinated product can hydrolyze back to impurities during work-up.
Diagram 3: Troubleshooting Workflow for Low Yield/Purity
Caption: A logical workflow for diagnosing and resolving common synthesis issues.
V. References
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PMC. Available at: [Link]
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation betweent[1][2][3]riazolo[1,5-a] pyrimidine andt[1][2][3]riazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. Available at: [Link]
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation betweent[1][2][3]riazolo[1,5-a] pyrimidine andt[1][2][3]riazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. Available at: [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). ResearchGate. Available at: [Link]
-
Process for the purification of phosphorus oxychloride. (1999). Google Patents. Available at:
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). ResearchGate. Available at: [Link]
-
Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. (2025). ResearchGate. Available at: [Link]
-
Base-catalyzed Dimroth rearrangement mechanism. (n.d.). ResearchGate. Available at: [Link]
-
How should I proceed in Chlorination using POCl3? (2014). ResearchGate. Available at: [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Available at: [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Available at: [Link]
-
Chemical phosphorus removal. (n.d.). Wikipedia. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Available at: [Link]
-
Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (n.d.). ResearchGate. Available at: [Link]
-
Eight isomers of the triazolopyrimidine nucleus. (n.d.). ResearchGate. Available at: [Link]
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). ResearchGate. Available at: [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate. Available at: [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Available at: [Link]
-
POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Available at: [Link]
-
Thet[1][2][3]riazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. (n.d.). ResearchGate. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). PMC. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025). ResearchGate. Available at: [Link]
-
Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (2022). Google Patents. Available at:
-
Ultraviolet–visible spectroscopy of stereoisomers. (n.d.). Wikipedia. Available at: [Link]
-
A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. (2016). Chemical Communications. Available at: [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI. Available at: [Link]
-
Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. (2007). PubMed. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Available at: [Link]
-
Synthesis ofT[1][2][3]riazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. Available at: [Link]
-
Novel triazole-sulfonamide bearing pyrimidine moieties with carbonic anhydrase inhibitory action: Design, synthesis, computational and enzyme inhibition studies. (2021). PubMed. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2025). ResearchGate. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers. Available at: [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. (n.d.). ORCA – Online Research @ Cardiff. Available at: [Link]
-
Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. (2025). PMC. Available at: [Link]
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- 3. US5430234A - Process for removing phosphorus and heavy metals from phosphorus trichloride still bottoms residue - Google Patents [patents.google.com]
- 4. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
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- 15. rsc.org [rsc.org]
Technical Support Center: Navigating the Stability of 5,7-Dichloro-triazolo[1,5-a]pyrimidine Derivatives
Technical Support Center: Navigating the Stability of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic scaffold. The inherent reactivity of the dichloro-substituents, which makes this molecule a valuable synthetic intermediate, also presents unique stability challenges.[4] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve potential issues during your experiments, ensuring the integrity and reproducibility of your results.
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a privileged scaffold in medicinal chemistry, largely because it is isoelectronic with the purine ring system, making it an effective bio-isostere in drug design.[4][5][6] However, the electron-withdrawing nature of the chlorine atoms at the C5 and C7 positions makes the pyrimidine ring susceptible to nucleophilic attack, particularly hydrolysis. Understanding and controlling these degradation pathways are critical for successful synthesis, purification, analysis, and storage.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Question 1: I'm seeing low yields and multiple unexpected side products in my nucleophilic substitution reaction. What's going wrong?
Answer: This is a common issue stemming from the high reactivity of the C-Cl bonds and sensitivity to reaction conditions.
Plausible Causes:
-
Competing Substitution: The chlorine atoms at the C7 and C5 positions are both active sites for nucleophilic substitution.[4] The C7 position is generally more reactive, but high temperatures or strong nucleophiles can lead to mixtures of mono- and di-substituted products, or incorrect regioselectivity.[7]
-
Hydrolysis: The starting material or the desired product can be hydrolyzed by trace amounts of water in your reaction solvent or reagents. This leads to the formation of hydroxylated impurities (e.g., 5-chloro-7-hydroxy- or 7-chloro-5-hydroxy-triazolopyrimidine), which complicates purification and reduces the yield of your target compound.
-
Reagent Degradation: If your nucleophile is sensitive to air or moisture, its degradation can also contribute to a complex reaction profile.
Troubleshooting Workflow:
Caption: Primary degradation pathways for the dichloro-scaffold.
Experimental Protocol: Rapid Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% H₂O₂.
-
Thermal: Keep one vial of the stock solution.
-
Photolytic: Keep one vial of the stock solution.
-
Control: Keep one vial of the stock solution wrapped in foil at 4°C.
-
-
Incubation:
-
Place the Acid, Base, Oxidative, and Thermal vials in a heating block at 60°C for 4-8 hours.
-
Place the Photolytic vial under a UV lamp (e.g., 254/365 nm) or in a photostability chamber for 4-8 hours.
-
-
Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by HPLC-UV or HPLC-MS alongside the control sample.
-
Interpretation: Compare the chromatograms. The conditions that produce new peaks corresponding to those seen in your stored samples will identify the cause of the instability. A significant decrease in the parent peak area with a corresponding increase in new peaks indicates degradation. [3][8]
Stress Condition Typical Reagents/Setup Purpose Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C Simulates acidic environments; identifies acid-labile bonds. Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C Simulates alkaline environments; identifies base-labile bonds. Oxidation 3-30% H₂O₂, RT Tests susceptibility to oxidation. Photolysis UV/Vis light chamber (ICH Q1B) Tests stability upon exposure to light. [9] | Thermal | 60-80°C (in solution and solid state) | Evaluates intrinsic thermal stability. |
Table 1: Typical conditions for forced degradation studies based on ICH guidelines. [2][9]
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid 5,7-dichloro-t[1][2][3]riazolo[1,5-a]pyrimidine derivatives?
A: To maximize shelf-life, these compounds should be stored under conditions that minimize exposure to water, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions. |
| Atmosphere | Under Inert Gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and potential oxidation. [4] |
| Light | Amber vial or container wrapped in foil | Protects against photolytic degradation. [10] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents moisture ingress. Avoid ground glass stoppers which can seize. [10] |
Table 2: Recommended long-term storage conditions for solid compounds.
Q: Which solvents should I use for dissolving and storing these compounds for short-term experimental use?
A: Always use high-purity, anhydrous aprotic solvents. Recommended options include Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for storage, as they can act as nucleophiles over time. Chloroform is also an option but should be stored properly as it can degrade to form phosgene. [10]For analytical purposes (e.g., HPLC), acetonitrile and water (with acid modifiers like formic acid or TFA) are standard, but samples should be analyzed promptly after preparation.
Q: Are there any specific safety precautions I should take when handling these chlorinated compounds?
A: Yes. As with all chlorinated organic compounds, appropriate personal protective equipment (PPE) is essential. The Safety Data Sheet (SDS) for the parent compound (CAS 78706-26-0) indicates it may be harmful if swallowed and can cause skin, eye, and respiratory irritation. [4]* Handling: Always handle in a well-ventilated chemical fume hood. Avoid creating dust.
-
PPE: Wear safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store away from incompatible materials, such as strong bases and oxidizing agents. Ensure storage containers are in good condition and properly sealed to prevent leaks. [11][12][13] Q: My synthesis involves removing the chlorine atoms. How does the stability profile change?
A: Once the highly reactive chlorine atoms are replaced with more stable functional groups (e.g., carbon-carbon bonds via Suzuki coupling, or robust amino or ether linkages), the overall stability of the molecule against nucleophilic attack and hydrolysis generally increases significantly. However, the stability of the new functional groups themselves should be considered, and forced degradation studies on the final compounds are still recommended as part of the drug development process. [14]
References
-
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-t[1][2][3]riazolo[1,5-a]pyrimidine-2-sulfonamide. Benchchem.
- Forced Degradation Studies. MedCrave online. (2016-12-14).
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Condition used for Forced degradation studies.
- Development of forced degradation and stability indic
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30).
- Guidance on Storage and Handling of Chlorin
- Guidance on Storage and Handling of Chlorin
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMEA. (1998-01).
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. (2019-03-01).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety.
- Store Chlorine Products Safely! WASH Resources. (2021-10-18).
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- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
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- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. ema.europa.eu [ema.europa.eu]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
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- 13. washresources.cawst.org [washresources.cawst.org]
- 14. pharmainfo.in [pharmainfo.in]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Dichlorotriazolopyrimidine
Welcome to the dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with dichlorotriazolopyrimidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into achieving high yields, controlling selectivity, and troubleshooting common experimental hurdles.
The Challenge: Coupling Dichlorotriazolopyrimidine
The dichlorotriazolopyrimidine core is a privileged scaffold in medicinal chemistry. However, its successful functionalization via Suzuki coupling presents unique challenges. The presence of two chlorine atoms offers the potential for mono- or di-arylation, but their reactivity is often lower than corresponding bromides or iodides.[1][2] Furthermore, the nitrogen-rich heterocyclic system can influence the catalyst's activity and the overall reaction outcome. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
Low yields and incomplete reactions are common frustrations. The following table outlines frequent problems, their probable causes, and actionable solutions grounded in chemical principles.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low to No Product Formation | 1. Inactive Catalyst System: The Pd(0) active species is not being generated or is rapidly deactivated. This is a common issue with less reactive aryl chlorides.[3][4] 2. Poor Reagent Quality: Degradation of the boronic acid/ester or impurities in solvents or bases can poison the catalyst.[5] 3. Suboptimal Reaction Temperature: Insufficient thermal energy to overcome the activation barrier for oxidative addition. | 1. Catalyst & Ligand Screening: Employ a more robust catalytic system. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often effective for aryl chlorides.[2][6] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or stable Pd(II) pre-catalysts that are readily reduced in situ.[3][7] 2. Reagent Validation: Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[5] Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[4][5] 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[8][9] |
| Significant Mono-arylation, No Di-arylation | 1. Deactivation of Catalyst: The catalyst may become less active after the first coupling event. 2. Steric Hindrance: The introduction of the first aryl group may sterically hinder the approach of the catalyst to the second chlorine atom. 3. Insufficient Equivalents of Reagents: Not enough boronic acid or base to drive the second coupling to completion. | 1. Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary for the second, more challenging coupling. 2. Harsher Reaction Conditions: For the second coupling, consider a higher temperature or a stronger base.[10] A one-pot, two-step approach where the temperature is increased after the first coupling can be effective.[10] 3. Adjust Stoichiometry: Use a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) and base for the di-arylation reaction. |
| Formation of Homocoupling Byproduct (Biaryl of Boronic Acid) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[11] 2. Slow Transmetalation: If the transmetalation step is slow, side reactions of the boronic acid can become more prominent. | 1. Rigorous Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed.[4][5] 2. Optimize Base and Solvent: The choice of base is crucial for activating the boronic acid for transmetalation.[12] A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water) can identify conditions that favor the desired cross-coupling pathway.[2][13] |
| Protodeboronation (Hydrolysis of Boronic Acid) | 1. High Temperatures and/or Strong Base: These conditions can promote the cleavage of the C-B bond.[14] 2. Presence of Excess Water: While some water is often beneficial, too much can lead to hydrolysis. | 1. Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable to hydrolysis than the corresponding boronic acids.[14][15] 2. Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under anhydrous conditions using a base like K₃PO₄.[2] 3. Milder Conditions: If possible, use lower temperatures and a weaker base. |
| Dehalogenation of Starting Material | 1. Source of Hydride: The palladium intermediate can react with a hydride source in the reaction mixture, leading to reduction instead of coupling.[5] | 1. Solvent Choice: Be cautious with solvents that can act as hydride donors, such as isopropanol, especially at high temperatures. 2. Purity of Reagents: Ensure reagents are free from impurities that could act as reducing agents. |
Frequently Asked Questions (FAQs)
Q1: How do I achieve selective mono-arylation at a specific chlorine atom?
A: Regioselectivity in dichlorotriazolopyrimidines, similar to dichloropyrimidines, is governed by both electronic and steric factors.[16][17] The inherent electronic properties of the heterocyclic core will likely favor reaction at one position over the other. To achieve selective mono-arylation:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Milder Conditions: Employ lower temperatures and shorter reaction times to favor the more reactive site and prevent over-reaction.
-
Ligand Choice: The steric bulk of the ligand can influence which chlorine is more accessible to the catalyst. A systematic screening of ligands is recommended. For some dichloropyridines, specific ligands can even invert the "natural" selectivity.[18]
Q2: What is the best palladium catalyst to start with?
Q3: What is the role of the base and which one should I choose?
A: The base plays a critical role in the Suzuki coupling by activating the boronic acid for the transmetalation step.[12][19] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is a stronger base and can be effective in anhydrous conditions.[1][13] Cs₂CO₃ is also a strong base and can sometimes give superior results, although it is more expensive.[7]
-
Aqueous vs. Anhydrous: Many Suzuki reactions benefit from an aqueous base solution (e.g., 2M K₂CO₃), which can facilitate the dissolution of the base and the transmetalation step. However, if protodeboronation is an issue, anhydrous conditions with a base like K₃PO₄ may be preferable.[2][14]
Q4: Can I run this reaction open to the air?
A: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species, leading to low yields and catalyst decomposition (formation of palladium black).[5][20] Always perform Suzuki couplings under an inert atmosphere (e.g., argon or nitrogen).
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][19][21]
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
General Procedure for Suzuki Coupling of Dichlorotriazolopyrimidine
This protocol provides a robust starting point for optimization.
Materials:
-
Dichlorotriazolopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-arylation, 2.5 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%), PdCl₂(dppf) (2 mol%), or Pd(PPh₃)₄ (5 mol%))
-
Ligand (if using a pre-catalyst, e.g., XPhos (4 mol%))
-
Base (e.g., K₂CO₃ (2.0 equiv per chlorine), K₃PO₄ (2.0 equiv per chlorine))
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using an aqueous base)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the dichlorotriazolopyrimidine, arylboronic acid, and base under an inert atmosphere (argon or nitrogen).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst and ligand (if applicable) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (and water, if applicable) to the reaction mixture. The typical solvent ratio is 4:1 organic solvent to water.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or bubble argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
BYJU'S. (2023). Merits of the Suzuki Coupling Reaction. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
National Institutes of Health. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Journal of the American Chemical Society. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
-
Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
National Institutes of Health. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
ACS Publications. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. (2011). One-Pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (2018). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (2012). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
National Institutes of Health. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
ResearchGate. (2018). Optimization of the Suzuki-Miyaura coupling and triazole isomerization.. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Royal Society of Chemistry. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. byjus.com [byjus.com]
- 20. youtube.com [youtube.com]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Scale-Up Synthesis of 5,7-Dichloro-triazolo[1,5-a]pyrimidine
Technical Support Center: Scale-Up Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Welcome to the technical support guide for the scale-up synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale operations. As a key building block in medicinal chemistry, particularly for kinase inhibitors and other therapeutic agents, a robust and scalable synthesis is paramount.[4][5][6] This guide provides not just a protocol, but the underlying chemical reasoning and troubleshooting insights to ensure a safe, efficient, and reproducible scale-up campaign.
Overview of Synthetic Strategy
The most industrially viable and commonly reported synthesis proceeds via a two-step route starting from readily available commercial materials. The strategy involves:
-
Cyclocondensation: Reaction of 3-amino-1,2,4-triazole with diethyl malonate to form the fused heterocyclic intermediate,[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol.
-
Chlorination: Subsequent treatment of the diol intermediate with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product.[7][8]
This approach is advantageous due to the low cost of starting materials and a straightforward reaction sequence. However, scaling this process introduces significant challenges related to reaction kinetics, heat management, and product isolation, which this guide will address.
Caption: High-level overview of the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical phase of this scale-up synthesis? A: The chlorination step using phosphorus oxychloride (POCl₃) is unequivocally the most critical and hazardous phase. The reaction is highly exothermic and generates significant quantities of hydrogen chloride (HCl) gas. Improper thermal management can lead to a runaway reaction, while inefficient HCl scrubbing poses serious safety and environmental risks. Furthermore, the quench of residual POCl₃ is extremely energetic and must be meticulously controlled.
Q2: Why is acetic acid typically used in the first step? A: Glacial acetic acid serves a dual role. It acts as a solvent that can effectively dissolve the starting 3-amino-1,2,4-triazole and as an acid catalyst to promote the cyclocondensation reaction with diethyl malonate. Its high boiling point (approx. 118 °C) allows the reaction to be conducted at a sufficiently high temperature to drive it to completion.[5]
Q3: What level of purity and yield should be expected at scale? A: With proper optimization, the initial cyclocondensation can achieve yields of 85-95%. The subsequent chlorination step is typically high-yielding as well, often >90%. An overall yield of 75-85% is a realistic target for a well-controlled process. Purity of the final product should exceed 98% by HPLC, as residual hydroxy- or mono-chloro species can interfere with subsequent reactions.[7]
Q4: Are there alternatives to phosphorus oxychloride for the chlorination step? A: While other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride exist, POCl₃ is generally preferred for this specific transformation due to its effectiveness in converting the cyclic amide-like hydroxyl groups to chlorides.[5][7] Its high boiling point (106 °C) also allows the reaction to be run at elevated temperatures, ensuring complete conversion. Any alternative would require significant process re-development and validation.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~150-180 g of the final product. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for pilot-scale equipment.
Key Process Parameters
| Parameter | Step 1: Cyclocondensation | Step 2: Chlorination |
| Key Reagents | 3-Amino-1,2,4-triazole, Diethyl Malonate | [1][2][3]Triazolo[1,5-a]pyrimidine-5,7-diol, POCl₃ |
| Stoichiometry | 1.0 eq 3-aminotriazole, 1.5-2.0 eq Diethyl Malonate | 1.0 eq Diol, 5-10 vol. POCl₃ |
| Solvent | Glacial Acetic Acid (~5-8 vol.) | Phosphorus Oxychloride (reagent and solvent) |
| Temperature | Reflux (~115-120 °C) | Reflux (~105-110 °C) |
| Reaction Time | 12-16 hours | 3-5 hours |
| Expected Yield | 85-95% | >90% |
| In-Process Control | HPLC or TLC for disappearance of 3-aminotriazole | HPLC for disappearance of diol intermediate |
Step 1: Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine-5,7-diol
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Reagent Charge: Charge the reactor with 3-amino-1,2,4-triazole (100 g, 1.19 mol) and glacial acetic acid (600 mL).
-
Stirring & Addition: Begin stirring to form a slurry. Add diethyl malonate (228 g, 1.42 mol, 1.2 eq) to the reactor.
-
Causality: Using a slight excess of diethyl malonate helps drive the reaction to completion. The reaction is a condensation, releasing two molecules of ethanol.
-
-
Heating to Reflux: Heat the reaction mixture to reflux (internal temperature of ~115-120 °C) using the reactor jacket.
-
Reaction Monitoring: Maintain reflux for 12-16 hours. The reaction mixture will become thicker as the product precipitates. Monitor the reaction for completion by taking a small aliquot, diluting it with a suitable solvent, and analyzing via HPLC or TLC to confirm the absence of the starting 3-amino-1,2,4-triazole.
-
Cooling and Isolation: Once complete, cool the mixture to room temperature (20-25 °C). The product will have precipitated as a thick, off-white solid.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with water (2 x 250 mL) to remove acetic acid, followed by ethanol (1 x 200 mL) to aid in drying.
-
Drying: Dry the solid in a vacuum oven at 60-70 °C until a constant weight is achieved. This yields the diol intermediate as a stable, off-white powder.
Step 2: Chlorination to 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
CRITICAL SAFETY NOTE: This step must be performed with extreme caution. Phosphorus oxychloride is highly corrosive and toxic, and it reacts violently with water.[9] An efficient gas scrubber containing a caustic solution (e.g., NaOH) must be connected to the condenser outlet to neutralize the evolved HCl gas.
-
Reactor Setup: Use a dry 2L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser (with gas outlet to a scrubber), an addition funnel, and a temperature probe. Ensure all glassware is thoroughly dried.
-
Reagent Charge: Charge the reactor with phosphorus oxychloride (POCl₃, 800 mL, 8.6 mol).
-
Controlled Addition: Slowly add the dried[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol (from Step 1, ~1.0 mol theoretical) in portions to the stirred POCl₃ at room temperature.
-
Causality: This addition can be exothermic. Adding the solid in portions allows for better temperature control. The poor solubility of the diol necessitates a large excess of POCl₃ to act as both reagent and solvent.
-
-
Heating to Reflux: After the addition is complete, slowly heat the slurry to reflux (~105-110 °C). Vigorous HCl gas evolution will occur.
-
Reaction Monitoring: Maintain reflux for 3-5 hours. The reaction mixture should become a clearer, light-brown solution as the solid diol is converted to the soluble dichloro product. Monitor via HPLC until the starting material is consumed (<1%).
-
Cooling and Quench Preparation: Cool the reaction mixture to room temperature. In a separate, larger reactor (e.g., 5L), prepare a mixture of crushed ice and water (3 L).
-
CRITICAL - Quenching: Under vigorous stirring, slowly and carefully transfer the reaction mixture from the primary reactor onto the ice-water mixture. This is an extremely exothermic and hazardous step. The rate of addition must be controlled to keep the quench pot temperature below 20 °C.
-
Causality: POCl₃ reacts violently with water to produce phosphoric acid and HCl. The large volume of ice provides a thermal sink to absorb the significant heat of reaction.
-
-
Product Precipitation: The final product will precipitate as a solid during the quench. Stir the resulting slurry for 1-2 hours after the addition is complete to ensure all POCl₃ is hydrolyzed.
-
Isolation and Neutralization: Filter the solid product. Wash the cake extensively with cold water until the filtrate is neutral (pH ~6-7). This is critical to remove acidic impurities. A final wash with a cold, dilute sodium bicarbonate solution may be used, followed by more water washes.
-
Drying: Dry the product in a vacuum oven at 40-50 °C. High temperatures should be avoided to prevent decomposition. This yields 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine as a tan or off-white solid.
Troubleshooting Guide
Caption: A workflow for diagnosing common synthesis issues.
Q: My final product is contaminated with 5-chloro-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine. What went wrong? A: This is a classic sign of incomplete chlorination. The primary causes are:
-
Insufficient Reaction Time or Temperature: The conversion of the second hydroxyl group is often slower than the first. Ensure the reaction is held at a full reflux for the prescribed time.
-
Moisture: Any moisture present in the diol intermediate or the reactor will consume POCl₃, reducing its effective concentration. Ensure the intermediate from Step 1 is dried thoroughly (<0.5% water content).
-
Poor Solubility: The diol intermediate has low solubility in POCl₃. On a larger scale, inadequate stirring can lead to clumps of material that do not react completely. Ensure vigorous agitation throughout the reaction.
-
Solution: Confirm the dryness of your intermediate. If the problem persists, consider increasing the reflux time by 1-2 hours or increasing the volume of POCl₃ to improve solubility and act as a larger reagent reservoir.
Q: The chlorination reaction turned very dark, and my final product is off-color with low purity. Why? A: Significant darkening or tar formation during the chlorination step typically points to localized overheating or decomposition.
-
Cause: The reaction of POCl₃ is highly exothermic. If the diol is added too quickly or if heating is too aggressive, "hot spots" can form, leading to thermal decomposition of the product or starting material.
-
Solution: The addition of the diol to POCl₃ must be portion-wise and well-controlled, allowing the heat to dissipate between additions. Heating to reflux should be gradual. On a larger scale, ensure the reactor's cooling jacket is running and effectively removing heat.
Q: My yield of the diol intermediate in Step 1 is lower than expected. A: Low yield in the cyclocondensation step is often related to incomplete reaction or issues with starting material quality.
-
Cause - Incomplete Reaction: The reaction requires a high temperature to drive off the ethanol byproduct. If the reflux is not maintained consistently at ~115-120 °C, the reaction may stall.
-
Cause - Stoichiometry: Ensure that the 3-amino-1,2,4-triazole is of high purity and that an appropriate excess of diethyl malonate is used.
-
Solution: Verify the internal reaction temperature is consistently at reflux. Extend the reaction time and monitor by HPLC until the starting amine is fully consumed.
Q: The quench of the POCl₃ reaction was difficult to control and produced a fine precipitate that is hard to filter. How can this be improved? A: This is a common physical chemistry problem during scale-up. The rapid precipitation caused by the quench can lead to very small particle sizes.
-
Cause: Dumping the reaction mixture too quickly into the ice water causes a rapid, uncontrolled crash-out of the product.
-
Solution: Control the quench by adding the reaction mixture slowly and sub-surface into the vigorously stirred ice-water. Maintaining a low temperature (<10-15 °C) throughout the addition promotes the growth of larger, more easily filterable crystals. Adding a co-solvent like dichloromethane to the quench pot before the quench can sometimes help, as the product is soluble in it and will precipitate more slowly as the solvent is displaced, though this adds a solvent removal step later.
Safety Dossier
| Substance | CAS No. | Key Hazards | Handling Precautions |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water.[9] | Work in a well-ventilated hood. Use a full-face respirator with appropriate cartridges. Wear heavy-duty acid-resistant gloves (e.g., butyl rubber), a chemical-resistant apron, and face shield. |
| Diethyl Malonate | 105-53-3 | Combustible liquid. Causes serious eye irritation.[10][11][12] | Keep away from heat and open flames. Wear safety glasses or goggles and standard laboratory gloves. |
| 3-Amino-1,2,4-triazole | 61-82-5 | Harmful if swallowed. Suspected of causing cancer. | Avoid creating dust. Use appropriate PPE including gloves, lab coat, and safety glasses. |
| Hydrogen Chloride (HCl gas) | 7647-01-0 | Toxic if inhaled. Causes severe skin burns and eye damage. | Generated in Step 2. Ensure reaction is connected to an efficient caustic scrubber. Monitor scrubber performance. |
References
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (Source: vertexaisearch.cloud.google.com)
- 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide synthesis - chemicalbook. (Source: vertexaisearch.cloud.google.com)
-
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide. (Source: vertexaisearch.cloud.google.com)
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. (Source: vertexaisearch.cloud.google.com)
- SAFETY DATA SHEET - Sigma-Aldrich. (Source: vertexaisearch.cloud.google.com)
- Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: a Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives - Journal of Chemical Research, Synopses (RSC Publishing). (Source: vertexaisearch.cloud.google.com)
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. (Source: vertexaisearch.cloud.google.com)
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview) - ResearchGate. (Source: researchgate.net)
- The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
- (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile - ResearchGate.
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - NIH. (Source: vertexaisearch.cloud.google.com)
- Triazolopyrimidine compounds and its biological activities. - ResearchGate.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES Текст научной статьи по специальности - КиберЛенинка. (Source: cyberleninka.ru)
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (Source: vertexaisearch.cloud.google.com)
- SAFETY DATA SHEET - Fisher Scientific. (Source: fishersci.com)
-
5,7-Dichloro-3H-[1][2][7]triazolo[4,5-d]pyrimidine - Benchchem. (Source: benchchem.com)
- (PDF) Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases - ResearchGate.
- Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- US10011605B2 - Process for the preparation of triazolo[4,5-D] pyrimidine cyclopentane compounds - Google Patents.
- Safety Data Sheet: Diethyl malon
- Safety Data Sheet: Diethyl malon
- Chloro compounds of phosphorus as industrial hazards - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
- Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (Source: mdpi.com)
- Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
- Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction | Kuwait Journal of Science. (Source: journals.ku.edu.kw)
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Chloro compounds of phosphorus as industrial hazards [pubmed.ncbi.nlm.nih.gov]
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- 12. carlroth.com [carlroth.com]
managing regioselectivity in reactions of dichlorotriazolopyrimidine
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for managing reactions of dichlorotriazolopyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving desired isomeric purity in their synthetic routes. As a Senior Application Scientist, I've compiled this guide based on established principles of physical organic chemistry, extensive literature review, and practical field experience to help you troubleshoot common challenges and optimize your reaction outcomes.
Section 1: Foundational Principles of Regioselectivity in Dichlorotriazolopyrimidines
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, often explored for its potential as a purine bioisostere.[4] The reactivity of 5,7-dichlorotriazolopyrimidine is dominated by nucleophilic aromatic substitution (SNAr), a reaction whose regioselectivity is notoriously sensitive to a variety of factors. The two chlorine atoms at the C5 and C7 positions present a classic challenge: how to selectively substitute one over the other.
The regiochemical outcome is not arbitrary; it is a predictable consequence of the interplay between the electronic properties of the substrate, the nature of the attacking nucleophile, and the reaction conditions. Generally, the C7 position is more electron-deficient and sterically accessible, often leading to initial substitution at this site. However, this is a generalization, and as we will explore, this selectivity can be modulated and even reversed.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted triazolopyrimidines in a practical question-and-answer format.
Q1: My reaction with a primary amine is giving me a mixture of 5- and 7-substituted isomers. How can I improve selectivity for the C7 position?
A1: This is a frequent challenge. While the C7 position is often more reactive, the small size and high reactivity of some primary amines can lead to a loss of selectivity.
-
Underlying Cause: The inherent electronic preference for C7 attack may not be sufficiently pronounced to overcome the reactivity of a strong, unhindered nucleophile, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at 0°C or even -20°C and allow it to slowly warm to room temperature. This will favor the kinetically controlled product, which is typically the C7 isomer.
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are common, but consider less polar options like THF or 1,4-dioxane. Solvent can influence the solvation of the nucleophile and the transition state, thereby affecting the energy difference between the two reaction pathways.
-
Use a Bulky Base: If a base is required, switch from a small inorganic base (e.g., K₂CO₃) to a bulkier organic base like diisopropylethylamine (DIPEA). The steric hindrance of the base can disfavor the approach to the more hindered C5 position.
-
Q2: I need to synthesize the 5-substituted isomer. How can I reverse the "natural" selectivity?
A2: Achieving C5 selectivity requires overcoming the kinetic preference for C7. This often involves modifying the electronic properties of the substrate or choosing a nucleophile with specific characteristics.
-
Underlying Cause: The C5 position is less electrophilic. To favor substitution here, you need to either increase its reactivity or exploit specific interactions with the nucleophile.
-
Strategic Approaches:
-
Blocking/Directing Groups: If your synthetic route allows, introducing a substituent on the triazole or pyrimidine ring can alter the electronic distribution. For example, an electron-donating group at C2 could potentially make the C5 position more favorable for attack.
-
Nucleophile-Directed Selectivity: Some nucleophiles exhibit unusual selectivity. For instance, in related 2,4-dichloropyrimidine systems, tertiary amines have been shown to provide excellent C2 selectivity (analogous to C5 in your system).[5][6] This is a powerful strategy to investigate.
-
Thermodynamic Control: In some cases, it may be possible to isomerize an initial mixture to the thermodynamically more stable product. This would require experimentation with extended reaction times and higher temperatures, but it is a viable, albeit less common, approach.
-
Q3: My reaction with an alcohol (alkoxide) is sluggish and gives poor yields. What am I doing wrong?
A3: Reactions with alkoxides can be challenging due to their strong basicity, which can lead to side reactions, and the lower nucleophilicity of neutral alcohols.
-
Underlying Cause: The alkoxide may be deprotonating other sites on the molecule or causing decomposition. If using a neutral alcohol, its nucleophilicity may be too low for an efficient SNAr reaction.
-
Troubleshooting Protocol:
-
Pre-form the Alkoxide: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol before adding the dichlorotriazolopyrimidine. This ensures a high concentration of the active nucleophile.
-
Choice of Base and Solvent: For the alkylation of related heterocyclic systems to form alkoxy derivatives, conditions such as NaOH and KI in DMF at elevated temperatures (e.g., 80°C) have been successfully employed.[1][7]
-
Consider Fluorinated Alcohols: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically alter reactivity and selectivity.[8] They are poor hydrogen bond acceptors, which can change the solvation sphere around the nucleophile and influence the reaction pathway.[8]
-
Q4: How can I reliably distinguish between the C5 and C7 isomers?
A4: Unambiguous characterization is critical. A combination of analytical techniques is the most robust approach.
-
Recommended Analytical Workflow:
-
NMR Spectroscopy: This is the most powerful tool.[9]
-
¹H NMR: The protons on the substituents will have different chemical shifts. More importantly, if there is a proton at the C2 position, its coupling to adjacent substituents (or lack thereof) can be diagnostic.
-
¹³C NMR: The chemical shifts of the C5 and C7 carbons will be distinct.
-
2D NMR (HSQC, HMBC, NOESY): These experiments are definitive. An HMBC experiment will show long-range correlations between the protons on your substituent and either the C5 or C7 carbon, providing an irrefutable assignment. A NOESY experiment can show through-space correlations between the substituent and protons on the core, such as the C2-H. DFT calculations combined with 2D-NMR analysis have been used to confirm regioselectivity in similar heterocyclic systems.[10]
-
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the two isomers, allowing for quantification of the isomeric ratio.[9][11]
-
X-ray Crystallography: If you can grow a suitable crystal of one of the isomers, this provides the ultimate structural proof.
-
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Selective C7-Amination
This protocol is optimized for achieving high selectivity for the C7 position with a primary or secondary amine.
-
Reagent Preparation:
-
Dissolve 5,7-dichlorotriazolopyrimidine (1.0 eq) in anhydrous THF (10 mL per mmol of substrate) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C using an ice-water bath.
-
-
Nucleophile Addition:
-
In a separate flask, dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous THF.
-
Add the amine/base solution dropwise to the cooled solution of the dichlorotriazolopyrimidine over 30 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Analysis of Isomeric Ratio by ¹H NMR
-
Sample Preparation:
-
Carefully purify the product mixture to remove any residual starting material or reagents.
-
Prepare a solution of the isomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Identify distinct, well-resolved peaks corresponding to each isomer. Protons on the substituent (e.g., a methyl group) are often ideal for this purpose.
-
-
Quantification:
-
Integrate the area of the selected peak for the C7 isomer (A₇) and the corresponding peak for the C5 isomer (A₅).
-
Calculate the isomeric ratio: Ratio = A₇ / A₅.
-
Calculate the percentage of each isomer: % C7 = [A₇ / (A₇ + A₅)] * 100.
-
Section 4: Visualization of Reaction Control
The following diagrams illustrate the key decision-making processes in managing regioselectivity.
Caption: Factors influencing regioselective substitution.
Caption: Troubleshooting workflow for poor regioselectivity.
References
-
Al-Sanea, M. M., et al. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research, 11(3), 799–806. [Link]
-
Borges, E. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
-
Caballero, A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 8(23), 5421–5424. [Link]
-
ResearchGate (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. [Link]
-
Schröder, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 437-451. [Link]
-
Sherrill, J., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 20(15), 4655–4659. [Link]
-
Wavefunction, Inc. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
-
ResearchGate (2018). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Wavefunction, Inc. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
QxMD (2023). Utilization of Green Analytical Chemistry Concepts in Analytical Methodologies for the Triazolopyrimidine Medicament Ticagrelor-A Review. [Link]
Sources
- 1. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
Validation & Comparative
A Comparative Guide to 5,7-Dichloro-triazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
A Comparative Guide to 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the search for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. Protein kinases, as crucial regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in this pursuit, owing to its bioisosteric resemblance to the purine core of ATP and its synthetic tractability.
This guide provides an in-depth comparison of kinase inhibitors derived from the versatile starting material, 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine. We will delve into their structure-activity relationships (SAR), mechanisms of action, and present supporting experimental data to offer a comprehensive overview for scientists in the field.
The Versatile Scaffold: 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
The 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine core is a key building block in the synthesis of a diverse library of kinase inhibitors. The two chlorine atoms at the 5- and 7-positions offer reactive handles for nucleophilic substitution, allowing for the systematic introduction of various functional groups to explore the chemical space and optimize biological activity. This synthetic versatility is a cornerstone of its utility in medicinal chemistry.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the reported inhibitory activities of various derivatives synthesized from the 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold and related structures. It is important to note that the data is compiled from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
| Compound ID/Series | Target Kinase(s) | IC50 (µM) | Key Structural Features & Observations |
| Series 1 | CDK2 | Sub-µM to low µM | Introduction of an amine at the 7-position and various substitutions at the 5-position. A (1S)-2,2,2-trifluoro-1-methylethylamino group at C5 was found to be crucial for high potency.[1][4] |
| Compound 15 (Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c] pyrimidine) | CDK2/cyclin A2 | 0.061 | A related scaffold demonstrating potent CDK2 inhibition.[5][6] |
| Series 2 (6-(tetrazol-5-yl)-7-amino-[1][2][3]triazolo[1,5-a]pyrimidines) | CK2 | > 10 | Generally less active than the corresponding pyrazolopyrimidine series. |
| Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivative 1 | EGFR, Akt, Erk1/2 | Inhibition at 7-11 µM | A related scaffold showing inhibition of the EGFR signaling pathway.[7] |
| Triazole-Pyrimidine Hybrid (RDg) | EGFR | 15.70 | A hybrid molecule with a 4-chlorophenyl group showing moderate EGFR inhibition.[8] |
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of[1][2][3]triazolo[1,5-a]pyrimidine derivatives is intricately linked to the nature of the substituents at the 5- and 7-positions.
-
Substitution at the 7-Position: The 7-position is often a key interaction point with the hinge region of the kinase active site. The introduction of an amino group at this position is a common strategy to form hydrogen bonds, mimicking the adenine of ATP. The nature of the amine substituent can significantly impact potency and selectivity.
-
Substitution at the 5-Position: The 5-position is typically directed towards the solvent-exposed region of the ATP-binding pocket. Modifications at this site can influence solubility, cell permeability, and can be exploited to achieve selectivity for specific kinases. For instance, the introduction of a (1S)-2,2,2-trifluoro-1-methylethylamino group has been shown to be critical for potent activity in some series.[1][4]
-
Other Positions: While the 5- and 7-positions are the most commonly modified, substitutions at other positions of the triazolopyrimidine core or on the appended functionalities can also fine-tune the pharmacological profile of the compounds.
Below is a conceptual diagram illustrating the general structure-activity relationships for this class of compounds.
Caption: General SAR of[1][2][3]triazolo[1,5-a]pyrimidine kinase inhibitors.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for the majority of[1][2][3]triazolo[1,5-a]pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site. The heterocyclic core mimics the purine ring of ATP, while the substituents at various positions engage in specific interactions with amino acid residues within the active site, leading to potent and often selective inhibition of kinase activity. The inhibition of these kinases disrupts downstream signaling pathways that are critical for cell proliferation, survival, and migration.
For example, inhibition of Cyclin-Dependent Kinase 2 (CDK2) can lead to cell cycle arrest, a key mechanism for the anti-proliferative activity of these compounds in cancer cells.[5][9] Similarly, targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway can block the activation of downstream effectors like Akt and ERK, ultimately leading to reduced tumor growth and survival.[7]
The following diagram illustrates a simplified signaling pathway that can be targeted by these inhibitors.
Caption: Targeted signaling pathways by triazolopyrimidine kinase inhibitors.
Experimental Protocols
To aid researchers in the evaluation of novel derivatives, we provide a standardized, step-by-step protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted compound or DMSO (as a control).
-
Add the kinase enzyme and a suitable substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the kinase activity. For luminescence-based assays (e.g., ADP-Glo™), this involves adding a reagent that converts the ADP produced into a luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Future Perspectives and Conclusion
Derivatives of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine represent a promising class of kinase inhibitors with significant therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, which have already led to the identification of potent inhibitors against various kinases.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives that exhibit high selectivity for the target kinase over other kinases to minimize off-target effects and potential toxicity.
-
Overcoming Drug Resistance: Developing compounds that are effective against known resistance mutations in clinically relevant kinases.
-
Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of these compounds, such as solubility, oral bioavailability, and metabolic stability, to improve their in vivo efficacy.
References
-
1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition.
-
1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
-
1][2][3]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity.
-
[Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents.]([Link])
-
1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo.
-
[7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions.]([Link])
-
1][2][3]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity.
-
1][2][3]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity.
-
[7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions.]([Link])
-
[7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines as CK1δ inhibitors.]([Link])
-
[7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines as CK1δ inhibitors.]([Link])
Sources
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 5,7-Dichloro-triazolo[1,5-a]pyrimidine as a Purine Bio-isostere
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties is paramount. Bio-isosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, stands as a cornerstone of medicinal chemistry.[1][2][3] This guide provides an in-depth technical comparison and a validated experimental workflow for establishing the 5,7-Dichloro-triazolo[1,5-a]pyrimidine scaffold as a robust bio-isostere for the native purine ring system, a critical component of numerous biological processes and a frequent target in therapeutic design.[4]
The Rationale: Why Seek a Purine Bio-isostere?
Purines, such as adenine and guanine, are fundamental building blocks of life, forming the basis of DNA, RNA, and critical signaling molecules like ATP. Their core structure is a frequent recognition motif for a vast array of enzymes, particularly protein kinases.[4][5] Consequently, purine analogs have been a fertile ground for developing kinase inhibitors for oncology and other therapeutic areas.[5][6]
However, native purine scaffolds can present challenges, including:
-
Metabolic Instability: Susceptibility to enzymatic degradation by enzymes like xanthine oxidase.[4]
-
Off-Target Effects: Recognition by multiple purine-binding proteins, leading to a lack of selectivity.
-
Limited Physicochemical Properties: Often exhibiting poor solubility or permeability, hindering drug development.
The[6][7][8]triazolo[1,5-a]pyrimidine (TP) scaffold emerges as a compelling solution. It is isoelectronic with the purine ring, meaning it has the same number of valence electrons, suggesting a similar electronic distribution and potential for analogous biological interactions.[7][9][10] The specific precursor, 5,7-Dichloro-[6][7][8]triazolo[1,5-a]pyrimidine, offers a versatile and reactive starting point for synthesizing diverse libraries of purine-mimetic compounds.[7]
Physicochemical and Structural Head-to-Head Comparison
A successful bio-isostere must mimic the parent scaffold in size, shape, and electronic properties to ensure proper recognition by the biological target.[3] The TP core shows remarkable similarity to the purine nucleus.
| Property | Purine Core (Adenine) | [6][7][8]Triazolo[1,5-a]pyrimidine Core | Bio-isosteric Significance |
| Molecular Formula | C₅H₅N₅ | C₅H₃N₄ | Similar atom count and heterocyclic nature. |
| Molecular Weight | 135.13 g/mol | 119.11 g/mol | Comparable molecular weight ensures similar steric bulk. |
| Scaffold Type | Fused Pyrimidine-Imidazole | Fused Pyrimidine-Triazole | Both are fused nitrogen-rich bicyclic heteroaromatics.[7] |
| Hydrogen Bond Acceptors | 3-4 (position-dependent) | 3-4 (position-dependent) | Crucial for mimicking interactions with key residues, like the kinase hinge region. |
| Hydrogen Bond Donors | 1 (exocyclic amine) | 0 (on core) | The lack of a core donor can be advantageous for tuning solubility and permeability. Donors are added via substituents. |
| Aromaticity | Aromatic 10 π-electron system | Described as a delocalized 10 π-electron system with limited aromaticity.[9] | This subtle electronic difference can be exploited to fine-tune binding interactions and reduce metabolic liabilities. |
| Reactivity | Generally stable, with specific sites for substitution. | The 5,7-dichloro precursor is highly reactive at the C5 and C7 positions for nucleophilic substitution.[7] | This provides a synthetic handle to rapidly generate diverse analogs and explore structure-activity relationships (SAR). |
A Validated Experimental Workflow for Bio-isostere Confirmation
To rigorously validate the TP scaffold as a purine bio-isostere, a multi-step experimental approach is necessary. This workflow moves from initial target engagement to cellular activity and mechanistic confirmation.
Caption: Experimental workflow for validating a purine bio-isostere.
Key Experimental Protocols and Data Interpretation
Protocol 1: Biochemical Target Engagement Assay
Objective: To quantify and compare the direct inhibitory activity of the purine parent compound and its TP-based bio-isostere against a purified target enzyme (e.g., a protein kinase).
Methodology: In Vitro Kinase Inhibition Assay (e.g., CDK2/cyclin A2)
-
Reagent Preparation: Prepare assay buffer, purified active CDK2/cyclin A2 enzyme, substrate peptide, and ATP solution.
-
Compound Preparation: Perform a serial dilution of the purine parent and the TP analog in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction: In a 96-well plate, add the kinase, the substrate, and the test compound (or DMSO vehicle control).
-
Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.[11]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Comparative Data Analysis:
| Compound | Target Kinase | IC₅₀ (nM) | Interpretation |
| Parent (Purine) | CDK2 | 15 nM | Baseline potency of the original scaffold. |
| Analog (TP) | CDK2 | 12 nM | The TP analog retains, or even slightly improves, potency, indicating successful mimicry of the purine's interactions within the ATP-binding pocket. This is strong evidence for bio-isosterism.[5][6] |
Protocol 2: Cellular Activity and Mechanistic Confirmation
Objective: To verify that the biochemical activity translates into a desired cellular effect and that both compounds operate through the same mechanism of action.
Methodology A: Cell Proliferation Assay
-
Cell Culture: Seed cancer cells known to be dependent on the target kinase (e.g., HCT116 colon cancer cells) in 96-well plates and allow them to adhere overnight.[5][6]
-
Compound Treatment: Treat the cells with serial dilutions of the parent and analog compounds for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) and incubate. Measure the absorbance or fluorescence, which correlates with the number of viable cells.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) for each compound.
Methodology B: Western Blot for Pathway Modulation
-
Cell Treatment: Treat cells with the parent and analog compounds at concentrations around their respective GI₅₀ values for a shorter duration (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Rb for CDK2) and a total protein control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Comparative Data Analysis:
-
Proliferation: Similar GI₅₀ values for the parent and analog compounds confirm that the target inhibition effectively halts cell growth in a cellular context.[12]
-
Mechanism: A similar dose-dependent reduction in the phosphorylation of the downstream substrate by both compounds provides definitive evidence that they share the same mechanism of action, validating the TP scaffold as a true functional mimic of the purine core.
Caption: Inhibition of a kinase pathway by a purine or its bio-isostere.
Conclusion: A Versatile Scaffold for Next-Generation Inhibitors
The collective data from this validation workflow—demonstrating comparable biochemical potency, equivalent cellular activity, and a shared mechanism of action—provides a robust case for 5,7-Dichloro-triazolo[1,5-a]pyrimidine as a premier scaffold for designing purine bio-isosteres. Its isoelectronic nature allows it to effectively mimic the hydrogen bonding and stacking interactions of the purine core, while its unique electronic properties and synthetic tractability offer significant advantages.[7][9]
Researchers and drug development professionals can leverage this scaffold to:
-
Improve ADME Properties: The TP core can enhance metabolic stability and solubility compared to traditional purines.[1]
-
Enhance Selectivity: Subtle structural differences can be exploited to achieve higher selectivity for the target of interest over other purine-binding proteins.
-
Rapidly Explore SAR: The reactive chlorine atoms on the 5,7-dichloro precursor enable the rapid synthesis of extensive compound libraries to optimize potency and other drug-like characteristics.[7]
By substantiating the bio-isosteric relationship through rigorous, objective experimentation, the[6][7][8]triazolo[1,5-a]pyrimidine framework is validated as a powerful tool in the medicinal chemist's arsenal for developing novel and improved therapeutics.
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A Comparative Guide to the Herbicidal Activity of Triazolopyrimidine Derivatives Versus Commercial Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of global food security, weed management remains a cornerstone of modern agriculture. Herbicides are indispensable tools, and their development is a dynamic field of chemical research. Among the various classes of herbicides, the triazolopyrimidine sulfonamides have emerged as a significant group, known for their high efficacy at low application rates.[1][2] This guide provides an in-depth technical comparison of the herbicidal activity of triazolopyrimidine derivatives against established commercial herbicides from different mechanistic classes. We will explore their modes of action, comparative efficacy, and the experimental protocols required for their evaluation, offering a comprehensive resource for researchers in agrochemical discovery and development.
Mechanism of Action: A Tale of Two Pathways
The efficacy of any herbicide is fundamentally tied to its specific interaction with a target biochemical pathway within the plant. Triazolopyrimidine derivatives and the selected commercial herbicides for this comparison operate via distinct mechanisms.
Triazolopyrimidine Derivatives: Inhibitors of Acetolactate Synthase (ALS)
Triazolopyrimidine herbicides, including prominent examples like florasulam , penoxsulam , and pyroxsulam , belong to the Weed Science Society of America (WSSA) Group 2 herbicides.[3][4][5] Their mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][6][7]
-
The Target Pathway: ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[2][7] These amino acids are essential building blocks for protein synthesis and are vital for plant growth and cell division.[2]
-
Inhibition and Effect: By binding to the ALS enzyme, triazolopyrimidines block this pathway.[8][9] This leads to a rapid cessation of cell division and plant growth.[2][8] Susceptible plants stop growing soon after treatment, followed by symptoms like chlorosis at the growing points, reddening, and eventual necrosis, leading to plant death within two to four weeks.[4][10] A key advantage of this target is that the ALS enzyme is common to plants and microorganisms but not found in animals, contributing to a favorable toxicological profile for mammals.[3][11]
Caption: Mechanism of Triazolopyrimidine Herbicides.
Commercial Herbicides: A Diversity of Targets
For a robust comparison, we will examine three widely used commercial herbicides with distinct modes of action:
-
Glyphosate (WSSA Group 9): The active ingredient in formulations like Roundup®, glyphosate is a non-selective, systemic herbicide.[12][13] It inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[12][14] This enzyme is crucial in the shikimic acid pathway, which is responsible for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).[12][15] Inhibition of this pathway leads to a systemic shutdown of protein production and, ultimately, plant death.[16]
-
2,4-D (WSSA Group 4): A selective herbicide used to control broadleaf weeds, 2,4-D is a synthetic auxin.[17][18] It mimics the natural plant growth hormone auxin, leading to uncontrolled and disorganized cell division and growth in susceptible dicot plants.[18][19] This hormonal imbalance disrupts the plant's vascular tissues, causing stem curling, leaf withering, and eventual death.[17][18]
-
Atrazine (WSSA Group 5): A selective herbicide primarily used in corn and sorghum, atrazine inhibits photosynthesis.[20][21] It works by blocking electron transport in photosystem II within the chloroplasts, which halts the production of ATP and NADPH2, the energy molecules required for plant growth.[20][22] This leads to energy depletion and the generation of destructive reactive oxygen species, causing the weeds to wither and die.[20][22]
Comparative Efficacy and Spectrum of Activity
The practical utility of a herbicide is defined by its efficacy at specific doses and its spectrum of controlled weeds. Triazolopyrimidines are noted for their high potency at very low application rates.[1]
| Herbicide Class | Representative Active Ingredient(s) | Typical Use Rate (g ai/ha)† | Spectrum of Control | Key Characteristics |
| Triazolopyrimidine | Florasulam, Pyroxsulam, Penoxsulam | 9 - 50[10][23][24] | Primarily broadleaf weeds; some grass activity (e.g., Pyroxsulam).[1][24] Effective on cleavers, chickweed, mustard, etc.[25][26][27] | High potency, low use rates, good crop selectivity in cereals, post-emergence application.[1][25] |
| Phosphonate | Glyphosate | 480 - 1500+[28] | Broad-spectrum (non-selective), controls most annual and perennial grasses and broadleaf weeds.[12][14] | Systemic, translocates to roots, no soil activity, widely used for burndown and in herbicide-tolerant crops.[12][14] |
| Phenoxy Carboxylic Acid | 2,4-D | 280 - 1120 | Selective for broadleaf weeds (dicots); little to no effect on grasses (monocots).[17][18] | Systemic, mimics plant hormones, widely used in turf, cereals, and pastures.[18][29] |
| Triazine | Atrazine | 500 - 2240 | Primarily broadleaf weeds and some annual grasses.[20][30] | Pre- and post-emergence activity, provides residual soil control.[20][22] |
†Typical use rates can vary significantly based on the crop, target weed, environmental conditions, and specific product formulation. The values presented are for general comparison.
Field Insights: The choice between a triazolopyrimidine herbicide and a broader spectrum herbicide like glyphosate often depends on the cropping system and weed management strategy. In cereal crops like wheat and barley, a selective triazolopyrimidine such as florasulam is highly valuable for post-emergence control of competitive broadleaf weeds without harming the crop.[25] In contrast, glyphosate is the tool of choice for pre-plant burndown to clear a field of all existing vegetation before planting, or for use with glyphosate-tolerant crops.[12][14]
Experimental Protocols for Herbicide Evaluation
To objectively compare the herbicidal activity of novel triazolopyrimidine derivatives against commercial standards, robust and reproducible bioassays are essential. A whole-plant greenhouse bioassay is a standard method.[31]
Greenhouse Dose-Response Bioassay Workflow
This protocol is designed to determine the effective dose required to achieve a certain level of weed control (e.g., GR50, the dose causing 50% growth reduction).
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Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5,7-Dichloro-triazolo[1,5-a]pyrimidine Analogs
For researchers, scientists, and drug development professionals, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a versatile and potent platform for the discovery of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5,7-dichloro-triazolo[1,5-a]pyrimidine analogs, a critical starting point for designing compounds with diverse biological activities, including anticancer and kinase inhibition properties. The strategic placement of chlorine atoms at the 5 and 7 positions provides reactive handles for a wide array of chemical modifications, making this scaffold a cornerstone in medicinal chemistry.[4]
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is isoelectronic with purines, suggesting its potential as a purine surrogate in drug design.[2][5][6] This bio-isosteric relationship has been explored in the development of inhibitors for various enzymes, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks).[4] Furthermore, derivatives of this scaffold have demonstrated a range of biological activities, including antiviral, antibacterial, and antitumor effects.[6][7][8]
This guide will dissect the key structural modifications of the 5,7-dichloro-triazolo[1,5-a]pyrimidine core and their impact on biological activity, supported by comparative experimental data. We will also provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
Decoding the Structure-Activity Relationship: A Positional Analysis
The therapeutic efficacy of triazolo[1,5-a]pyrimidine analogs is intricately linked to the nature and position of their substituents. The 5,7-dichloro precursor serves as a versatile intermediate, allowing for selective modifications at these key positions.
The Crucial Role of the C5 Position
Substitutions at the C5 position have been shown to be a primary determinant of potency for several biological targets. Studies have revealed that specific amino groups at this position can significantly enhance activity. For instance, in a series of anticancer agents targeting tubulin, a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position was found to be essential for high potency.[1][9][10]
The Modulatory Influence of the C7 Position
While the C5 position often dictates potency, the C7 position offers a site for fine-tuning selectivity and pharmacokinetic properties. The chlorine at the C7 position of the starting material is more reactive and can be chemoselectively displaced.[11] This allows for the introduction of a variety of substituents, including amines, alcohols, and thiols, to modulate the compound's overall profile.[1][9]
The Impact of C6 Substitutions
The C6 position also plays a significant role in determining the biological activity and mechanism of action. For microtubule-targeting triazolopyrimidines, the fragment linked at C6 was found to be critical in determining whether the compounds stabilize or disrupt microtubule integrity.[11] For instance, the presence of a 2,4,6-trifluorophenyl group at C6 has been a feature of potent tubulin polymerization inhibitors.[9]
Comparative Analysis of Biological Activity
The versatility of the 5,7-dichloro-triazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors for a range of therapeutic targets. The following table summarizes the structure-activity relationships for different biological activities.
| Target Class | Key Structural Features for High Activity | Example Compound(s) | IC50 Values | References |
| Tubulin Polymerization Inhibitors | - C5: (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino- C6: Phenyl ring with ortho fluoro atoms | Not specified in detail | Not specified in detail | [1][10] |
| CDK2 Inhibitors | - Varied substitutions at C5 and C7 leading to potent inhibition. | Example from study | 120 nM | [3] |
| LSD1 Inhibitors | - Specific substitutions leading to potent inhibition. | Compound 6l | 0.59 µM (PC-9 cells) | [12] |
| Antiproliferative Agents (General) | - C7: Indole derivatives | Compound H12 | 9.47 µM (MGC-803) | [13] |
| Multi-kinase Inhibitors (TrkA, CDK2, VEGFR2, EGFR) | - Varied substitutions leading to broad-spectrum inhibition. | Compound 12b | EGFR: 2.19 µM, VEGFR2: 2.95 µM, TrKA: 3.49 µM, CDK2: 9.31 µM | [14] |
Experimental Protocols
The synthesis of diverse triazolo[1,5-a]pyrimidine analogs typically begins with the construction of the core heterocyclic system, followed by functionalization at the 5 and 7 positions.
Protocol 1: Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol describes the synthesis of the key intermediate, 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, which serves as the starting material for a wide range of analogs.[11]
Step 1: Cyclocondensation
-
React 3-amino-1,2,4-triazole with a suitable diethyl malonate derivative. This reaction typically proceeds via a cyclocondensation to form the 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.[9]
Step 2: Chlorination
-
Treat the resulting 5,7-dihydroxy intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.[11]
Protocol 2: Selective Substitution at the C7 and C5 Positions
This protocol outlines the general procedure for the sequential substitution of the chlorine atoms at the C7 and C5 positions.
Step 1: Chemoselective Amination at C7
-
The greater reactivity of the C7 chloro substituent allows for its selective displacement.[11] React the 5,7-dichloro intermediate with a desired amine at a controlled temperature to achieve monosubstitution at the C7 position.
Step 2: Substitution at C5
-
The remaining chloro group at the C5 position can then be displaced by another nucleophile, such as an amine, alcohol, or thiol, often requiring more forcing reaction conditions (e.g., higher temperature) to afford the 5,7-disubstituted product.[1][9]
Visualizing the Synthetic and SAR Landscape
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and the key structure-activity relationships.
Caption: Synthetic pathway and key SAR positions for triazolo[1,5-a]pyrimidine analogs.
Conclusion
The 5,7-dichloro-triazolo[1,5-a]pyrimidine scaffold is a highly valuable starting point for the development of a wide range of biologically active compounds. A thorough understanding of the structure-activity relationships at the C5, C7, and C6 positions is paramount for the rational design of potent and selective therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this heterocyclic system a continuing area of interest in medicinal chemistry. Future explorations in this area will likely focus on further optimizing the substituents to enhance target specificity, improve pharmacokinetic profiles, and ultimately translate these promising scaffolds into clinically effective drugs.
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The Efficacy of Triazolopyrimidine-Based Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern oncology, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Among the myriad scaffolds explored, the triazolopyrimidine core has emerged as a privileged structure, demonstrating significant promise in the inhibition of various protein kinases implicated in tumorigenesis. This guide provides an in-depth, comparative analysis of the efficacy of select triazolopyrimidine-derived kinase inhibitors, with a specific focus on their activity against the Epidermal Growth Factor Receptor (EGFR). We will delve into the mechanistic underpinnings of their action, present supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery programs.
The Triazolopyrimidine Scaffold: A Privileged Kinase Hinge-Binder
The triazolopyrimidine heterocycle is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry allows it to effectively compete with ATP for binding within the catalytic cleft of protein kinases. Its nitrogen-rich structure forms critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I kinase inhibitors and serves as the foundation for the potent inhibitory activity observed in this class of compounds. The versatility of the triazolopyrimidine core allows for synthetic modification at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2]
Comparative Efficacy of Triazolopyrimidine Derivatives Against EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in the pathogenesis of multiple cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][4] Consequently, it remains a high-priority target for inhibitor development. Here, we compare the efficacy of several novel pyrazolo[3,4-d]pyrimidine derivatives against wild-type EGFR, benchmarking them against a known standard inhibitor.
| Compound ID | Scaffold Type | Target Kinase | IC50 (µM) | Reference |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.034 | [5] |
| Compound 4 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.054 | [5] |
| Compound 15 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.135 | [5] |
| Erlotinib | Quinazoline | EGFR | 0.007 (7 nM) | [3][6] |
Table 1: Comparative in vitro inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against wild-type EGFR. IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%.
As illustrated in Table 1, several novel pyrazolo[3,4-d]pyrimidine derivatives exhibit potent, sub-micromolar inhibition of EGFR.[5] Compound 16, in particular, demonstrates an impressive IC50 value of 34 nM.[5] While the benchmark inhibitor Erlotinib is more potent against the wild-type enzyme, the data clearly establishes the triazolopyrimidine scaffold as a highly effective starting point for the development of novel EGFR inhibitors. The variations in potency among compounds 16, 4, and 15 highlight the critical role of substituent groups on the core scaffold in modulating target engagement, a key aspect of structure-activity relationship (SAR) studies.[7]
The EGFR Signaling Cascade: The Target Pathway
To fully appreciate the impact of these inhibitors, it is essential to understand the signaling pathway they modulate. Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, triggering two major downstream cascades critical for cell survival and proliferation: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[8][9] Dysregulation of this network leads to uncontrolled cell growth.
Caption: The EGFR signaling pathway and point of inhibition.
By binding to the ATP pocket of EGFR, triazolopyrimidine inhibitors prevent the initial autophosphorylation event, effectively shutting down both the MAPK and PI3K-AKT signaling cascades and halting downstream cellular responses like proliferation.[10]
Experimental Protocols for Efficacy Determination
The robust evaluation of kinase inhibitor efficacy relies on a multi-tiered experimental approach, progressing from biochemical assays to cell-based functional assays. Here, we provide validated, step-by-step protocols for key experiments.
Workflow for Inhibitor Efficacy Testing
The overall process involves determining the inhibitor's direct effect on the purified kinase, assessing its impact on cancer cell viability, and confirming its mechanism of action within the cellular context.
Caption: Experimental workflow for assessing inhibitor efficacy.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol determines the IC50 value of an inhibitor against a purified kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[11]
Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that offers high sensitivity and avoids the use of radioactive materials. The protocol is divided into three stages: the kinase reaction, the depletion of unused ATP, and the conversion of ADP to ATP to generate a luminescent signal.[12]
Materials:
-
Purified recombinant EGFR kinase
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[11]
-
Substrate (e.g., Poly(Glu, Tyr))
-
ATP (at a concentration near the Km for the kinase)
-
Test Inhibitor (serial dilutions)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare 10-point serial dilutions of the triazolopyrimidine inhibitor in DMSO. Then, dilute these into the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted inhibitor (or DMSO for control).
-
2 µL of purified EGFR enzyme solution.
-
2 µL of a substrate/ATP mixture. Expert Tip: The ATP concentration is critical. Using a concentration at or near the Michaelis-Menten constant (Km) for ATP provides the most sensitive measure for competitive inhibitors. For EGFR, this is often in the low micromolar range.[13]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
Protocol: Cell Viability Assay (CellTiter-Glo® Format)
This assay measures the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[5]
Rationale: This "add-mix-measure" assay is rapid and well-suited for high-throughput screening. A decrease in ATP levels in inhibitor-treated cells correlates with reduced cell viability, either through cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line (e.g., A549, which overexpresses EGFR)
-
Complete cell culture medium
-
Test Inhibitor (serial dilutions)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Reagent (Promega)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add serial dilutions of the triazolopyrimidine inhibitor to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot this against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol: Western Blot for Target Engagement
This protocol confirms that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of the kinase and its downstream substrates.
Rationale: A successful EGFR inhibitor should decrease the autophosphorylation of EGFR (p-EGFR) and the phosphorylation of downstream proteins like AKT (p-AKT). Comparing the levels of phosphorylated protein to the total amount of that protein normalizes the data and confirms target engagement.
Materials:
-
Cancer cell line (e.g., A549)
-
Serum-free medium
-
EGF ligand
-
Test Inhibitor
-
Lysis Buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat cells with the triazolopyrimidine inhibitor (at concentrations around its GI50 value) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to activate the EGFR pathway. Include an unstimulated control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. Expert Tip: For phosphoproteins, BSA is often preferred over milk as a blocking agent, as milk contains phosphoproteins (casein) that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL detection reagent. Capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total EGFR) and a loading control (e.g., GAPDH).
Conclusion
Triazolopyrimidine-based compounds represent a highly promising class of kinase inhibitors, with demonstrated potent activity against key oncogenic drivers like EGFR. The data presented herein for novel pyrazolo[3,4-d]pyrimidine derivatives underscores the potential of this scaffold to yield effective therapeutic candidates. By employing a systematic evaluation workflow—combining robust biochemical and cell-based assays with mechanistic validation via western blotting—researchers can effectively characterize inhibitor efficacy and advance the most promising compounds through the drug discovery pipeline. This guide provides the foundational data and validated methodologies to support such an endeavor, ultimately contributing to the development of next-generation targeted cancer therapies.
References
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El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Table 2: IC50 Values for Compounds in the EGFR Enzyme Assays. ResearchGate. [Link]
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ResearchGate. (n.d.). Table 1 Molecular modeling consensus scores, IC50 and NO release (%)... ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Scientific Reports. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
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Debnath, M., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry. [Link]
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ResearchGate. (2025). Structural Elucidation of Unique Inhibitory Activities of Two Thiazolo[ 4,5-d]pyrimidines Against Epidermal Growth Factor Receptor (EGFR): Implications for Successful Drug Design. ResearchGate. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. [Link]
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ResearchGate. (n.d.). Inhibitory data of the selected compounds to both EGFR TK and tubulin polymerization. ResearchGate. [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]
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Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]
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protocols.io. (2024). In vitro kinase assay. protocols.io. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
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ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and... ResearchGate. [Link]
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ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[11]. Growth factor binding... ResearchGate. [Link]
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
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Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
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Hirano, M., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. [Link]
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ResearchGate. (n.d.). IC50 values for EGFR, HER2, HER4, Del19, and L858R. ResearchGate. [Link]
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ResearchGate. (n.d.). (A) IC50 values of EGFR inhibitors against non-small cell lung cancer... ResearchGate. [Link]
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Al-Suwaidan, I. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. [Link]
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ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... ResearchGate. [Link]
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Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science. [Link]
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Sharma, S., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]
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Pounraja, K., et al. (2022). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. International Journal of Molecular Sciences. [Link]
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El-Damasy, A. K., et al. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. European Journal of Medicinal Chemistry. [Link]
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El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,7-Dichloro-triazolo[1,5-a]pyrimidine Derivatives
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives
The[1]triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocyclic system of significant interest in medicinal chemistry. Its structural resemblance to the purine ring system makes it an attractive bio-isostere for designing molecules that can interact with a wide array of biological targets.[2] The 5,7-dichloro derivative, in particular, serves as a crucial synthetic intermediate, with its reactive chlorine atoms at the 5- and 7-positions providing a gateway to a diverse range of functionalized TP compounds.[1] This guide provides a comparative analysis of various derivatives stemming from this key precursor, focusing on their performance in in vitro and in vivo studies across different therapeutic areas.
The Strategic Advantage of the 5,7-Dichloro Precursor
The utility of 5,7-dichloro-[1]triazolo[1,5-a]pyrimidine lies in the susceptibility of its chloro groups to nucleophilic substitution. This allows for the systematic modification of the TP core, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds. Researchers have exploited this reactivity to synthesize libraries of derivatives with tailored biological activities, including anticancer, kinase inhibitory, and antimicrobial properties.[1][3]
In Vitro Comparative Analysis: Targeting Cancer Cell Proliferation
A significant body of research on TP derivatives has focused on their potential as anticancer agents. These studies often involve screening against various cancer cell lines to determine their antiproliferative activity, typically reported as IC50 values.
Kinase Inhibition: A Common Mechanism of Action
Many TP derivatives exert their anticancer effects by inhibiting kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[2] For instance, derivatives of the TP scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3K).[1] The TP ring system can effectively target the ATP-binding site of these kinases.[2]
A recent study highlighted the potential of indole derivatives of[1]triazolo[1,5-a]pyrimidine in suppressing the ERK signaling pathway, with one compound demonstrating an IC50 value of 2.1 μM against MGC-803 gastric cancer cells.[1] Another study focused on the development of novel TP derivatives as potent S-phase kinase-associated protein 2 (SKP2) inhibitors. One such derivative, E35, showed a significant inhibitory effect on MGC-803 xenograft mice without obvious toxicity and arrested the cell cycle at the S-phase.[4][5]
dot graph "ERK_Signaling_Pathway_Inhibition" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TP_Derivative [label="TP Derivative", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; TP_Derivative -> ERK [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed]; } Caption: Inhibition of the ERK signaling pathway by a TP derivative.
Antitubulin Activity: Disrupting the Cytoskeleton
Another avenue of anticancer activity for TP derivatives is the disruption of microtubule dynamics. Novel[1]triazolo[1,5-a]pyrimidine derivatives have been designed as potent antitubulin agents.[6] For example, one analogue induced G2/M phase arrest in HeLa cells and exhibited potent anti-tubulin activity with an IC50 value of 9.90 μM.[6] The mechanism often involves binding to the colchicine-binding site of tubulin, thereby inhibiting its polymerization.[3][6]
| Derivative Class | Target Cancer Cell Line | In Vitro Activity (IC50) | Mechanism of Action | Reference |
| Indole derivatives | MGC-803 (gastric cancer) | 2.1 μM | ERK signaling pathway inhibition | [1] |
| SKP2 inhibitors (e.g., E35) | MGC-803 (gastric cancer) | Not specified | SKP2 inhibition, cell cycle arrest at S-phase | [4][5] |
| 3,4,5-trimethoxyphenyl derivatives | HeLa, A549 | 0.75 μM, 1.02 μM | Tubulin polymerization inhibition, G2/M arrest | [6] |
| 7-Anilino derivatives | A549, MDA-MB-231, HeLa, HT-29, Jurkat | 83-101 nM (mean IC50) | Tubulin polymerization inhibition | [7] |
| N-anilino-5-methyl derivatives | Bel-7402, HT-1080 | 6.1-12.3 μM | Antiproliferative | [8] |
In Vivo Efficacy and Comparative Performance
While in vitro studies provide valuable initial data, in vivo models are crucial for evaluating the therapeutic potential of these derivatives in a whole-organism context.
One study demonstrated that a lead TP derivative with antitubulin activity showed high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models when dosed orally or intravenously.[3] Another compound, E35, which targets SKP2, also showed a significant inhibitory effect on MGC-803 xenograft mice without obvious toxicity.[4][5] Furthermore, a derivative, WS-898, was identified as a highly effective inhibitor of the ABCB1 transporter, which is involved in multidrug resistance. In vivo, WS-898 increased the sensitization of tumors to paclitaxel without apparent toxicity.[9]
dot graph "In_Vivo_Xenograft_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes CancerCells [label="Cancer Cell Culture\n(e.g., MGC-803)", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Subcutaneous Implantation\ninto Nude Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="Tumor Growth\nMonitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nTP Derivative", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control [label="Vehicle Control", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DataCollection [label="Tumor Volume & Body Weight\nMeasurement", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis &\nEfficacy Determination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CancerCells -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Treatment; TumorGrowth -> Control; Treatment -> DataCollection; Control -> DataCollection; DataCollection -> Analysis; } Caption: A typical workflow for an in vivo xenograft study.
Beyond Cancer: Other Therapeutic Applications
The versatility of the TP scaffold extends beyond oncology. Derivatives have shown promise in other areas:
-
Anticonvulsant Activity: Certain 2,5-disubstituted[1]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have demonstrated potent anticonvulsant activity in a pentylenetetrazole (PTZ)-induced epilepsy model with low neurotoxicity. These compounds act as positive modulators of the GABAA receptor.[10]
-
Antimicrobial and Agrochemical Potential: Various TP derivatives have been evaluated for their antibacterial and antifungal activities.[11] Additionally, some have shown potential as active ingredients in agrochemicals, exhibiting herbicidal activities.[1]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the findings, it is essential to follow well-defined and validated experimental protocols.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the TP derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vivo Xenograft Mouse Model
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude mice) for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Randomization and Treatment: When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the TP derivative (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to the predetermined dosing schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo efficacy of the compound.
Conclusion
The 5,7-dichloro-[1]triazolo[1,5-a]pyrimidine scaffold is a privileged starting point for the development of a wide range of biologically active molecules. The derivatives synthesized from this precursor have demonstrated significant potential in vitro and in vivo, particularly in the realm of anticancer research through mechanisms such as kinase inhibition and antitubulin activity. The continued exploration of this chemical space, guided by robust in vitro and in vivo evaluations, holds great promise for the discovery of novel therapeutic agents.
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Benchchem. 5,7-Dichloro-[1]triazolo[1,5-a]pyrimidine. Available from: .
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ACS Publications. Discovery of Novel[1]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Available from: .
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PubMed. Discovery of Novel[1]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Available from: .
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PubMed. Novel[1]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Available from: .
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PubMed. Synthesis and SAR of[1]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Available from: .
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PubMed. Discovery of[1]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Available from: .
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OUCI. Biological activities of[1]triazolo[1,5-a]pyrimidines and analogs. Available from: .
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PubMed. Discovery of[1]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Available from: .
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Unbound. Discovery of[1]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Available from: .
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ResearchGate. Synthesis and antiproliferative activity of novel[1]triazolo[1,5-a]pyrimidine-7-amine derivatives. Available from: .
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Unveiling the Action of Triazolopyrimidines: A Comparative Guide to Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes critical in human disease. Understanding the precise mechanism by which these compounds exert their effects is paramount for the development of potent and selective therapeutics. This guide provides an in-depth comparison of triazolopyrimidine-based inhibitors, focusing on their mechanism of action and the experimental methodologies used to elucidate it. We will delve into the specifics of how these inhibitors interact with their targets, with a particular focus on protein kinases, and provide detailed protocols for key validation experiments.
The Triazolopyrimidine Scaffold: A Versatile Inhibitor Core
Triazolopyrimidines are heterocyclic compounds that have demonstrated remarkable versatility in targeting various protein families.[1] While their inhibitory activity extends to enzymes such as dihydroorotate dehydrogenase (DHODH) and tyrosyl-DNA phosphodiesterase 2 (TDP2), they have gained significant attention as potent protein kinase inhibitors.[2][3] This guide will primarily focus on their role as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[4][5]
Common Targets: A Focus on Protein Kinases
Triazolopyrimidine-based inhibitors have been successfully developed against several important kinase families, including:
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus, regulating immune responses and hematopoiesis.[6][7] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[6]
-
Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases plays a pivotal role in regulating cell growth, differentiation, adhesion, and migration.[8][9] Aberrant Src activity is frequently observed in various cancers, making it a key therapeutic target.[3][8]
-
Aurora Kinases: These serine/threonine kinases are essential for the regulation of mitosis.[10][11] Their overexpression is common in many cancers, leading to chromosomal instability.[10]
Molecular Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The predominant mechanism of action for triazolopyrimidine-based kinase inhibitors is competitive inhibition of ATP binding.[8][12] The triazolopyrimidine core acts as a scaffold that mimics the purine ring of ATP, allowing it to fit into the highly conserved ATP-binding pocket of the kinase domain.[13] By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling pathways.
The selectivity of these inhibitors for specific kinases is achieved through interactions with amino acid residues in and around the ATP-binding site that are not conserved across the entire kinome.[14] Medicinal chemistry efforts focus on modifying the substituents on the triazolopyrimidine core to optimize these interactions and enhance both potency and selectivity.[8][15]
Comparative Analysis of Triazolopyrimidine-Based Kinase Inhibitors
The efficacy and safety of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity profile across the human kinome. The following table provides a comparative overview of the inhibitory activity (IC50 values) of representative triazolopyrimidine-based inhibitors against their primary targets and key off-targets.
| Inhibitor Name/Code | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target(s) | IC50 (nM) vs. Key Off-Target(s) | Reference(s) |
| JAK Inhibitors | |||||
| Filgotinib (GLPG0634) | JAK1 | 10 | JAK2 | 28 | [6] |
| JAK3 | 810 | [6] | |||
| TYK2 | 116 | [6] | |||
| Upadacitinib | JAK1 | 43 | JAK2 | 110 | [16] |
| JAK3 | >5000 | [16] | |||
| TYK2 | 2300 | [16] | |||
| Src Family Kinase Inhibitors | |||||
| SI221 | SFKs | (Specific IC50 not provided, but potent) | (Selectivity profile not detailed) | - | [3] |
| eCF506 (Pyrazolopyrimidine) | SRC | < 0.5 | ABL | >500 | [8] |
| Aurora Kinase Inhibitors | |||||
| Compound 1 | Aurora A | 5.6 | PLK1 | >10,000 | [11] |
| Aurora B | 18.4 | [11] | |||
| Aurora C | 24.6 | [11] | |||
| Other Kinase Inhibitors | |||||
| PP242 (Pyrazolopyrimidine) | mTOR | 8 | PI3Kα | 1,702 | [13] |
| PI3Kβ | 3,113 | [13] | |||
| PI3Kδ | 652 | [13] | |||
| PI3Kγ | 1,368 | [13] |
Note: IC50 values can vary depending on the assay conditions. This table is intended for comparative purposes.
Experimental Workflows for Mechanism of Action Studies
A robust understanding of an inhibitor's mechanism of action requires a multi-faceted experimental approach, progressing from biochemical assays to cellular and biophysical methods.
Experimental workflow for characterizing triazolopyrimidine-based kinase inhibitors.
Experimental Protocols
Biochemical Kinase Activity Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a triazolopyrimidine-based inhibitor using a luminescence-based kinase assay such as ADP-Glo™.[17]
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Triazolopyrimidine inhibitor stock solution (e.g., in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the triazolopyrimidine inhibitor in the kinase assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically ≤1%).
-
Enzyme and Inhibitor Incubation: Add the kinase and the diluted inhibitor (or vehicle control) to the wells of the 384-well plate. Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at or near its Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Kinase Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate as recommended (e.g., 30-60 minutes at room temperature).
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[18]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a drug binds to its intended target in a cellular environment.[19][20] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[19][21]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Triazolopyrimidine inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Culture the cells to an appropriate confluency. Treat the cells with the triazolopyrimidine inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time in a cell culture incubator.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unbound inhibitor.
-
Thermal Challenge: Resuspend the cells in PBS and aliquot them into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3-5 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target kinase, followed by a secondary antibody.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[22][23]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and its target protein in real-time.[1][24][25]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant target kinase
-
Triazolopyrimidine inhibitor
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization: Immobilize the recombinant target kinase onto the surface of a sensor chip using a standard method like amine coupling.[25] A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.
-
Inhibitor Preparation: Prepare a series of dilutions of the triazolopyrimidine inhibitor in the running buffer.
-
Binding Analysis: Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate. This is the association phase, where the inhibitor binds to the immobilized kinase.
-
Dissociation Phase: After the association phase, switch back to injecting only the running buffer. This allows for the dissociation of the inhibitor from the kinase.
-
Regeneration (if necessary): If the inhibitor does not fully dissociate, a regeneration solution may be needed to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor. The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[26]
Structural Insights: Visualizing the Inhibitor-Target Interaction
X-ray crystallography provides high-resolution structural information on how a triazolopyrimidine inhibitor binds to the active site of its target kinase.[3][15] This knowledge is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity.[3] The triazolopyrimidine core typically forms key hydrogen bonds with the hinge region of the kinase, a conserved structural element that connects the N- and C-lobes of the kinase domain.[13] The various substituents on the triazolopyrimidine scaffold can then be tailored to interact with specific amino acid residues in the surrounding pocket, thereby conferring selectivity for a particular kinase.[12]
Inhibition of the JAK-STAT signaling pathway by a triazolopyrimidine-based inhibitor.
Conclusion
The triazolopyrimidine scaffold has proven to be a highly effective starting point for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. A thorough understanding of their mechanism of action, achieved through a combination of biochemical, cellular, and biophysical techniques, is crucial for optimizing their therapeutic potential. This guide has provided a comparative overview of these inhibitors and detailed protocols for key experiments, offering a valuable resource for researchers in the field of drug discovery and development. The continued exploration of this versatile chemical scaffold holds great promise for the generation of novel therapies for a wide range of diseases.
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A Comparative Guide to the Biological Evaluation of Novel 5,7-Dichloro-triazolo[1,5-a]pyrimidine Derivatives
The 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active compounds.[1] Its isoelectronic relationship with the purine ring system allows for its effective interaction with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The reactivity of the chlorine atoms at the 5- and 7-positions facilitates nucleophilic substitution, enabling the generation of extensive compound libraries for biological screening.[1] This guide provides a comparative analysis of novel compounds derived from this scaffold, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols.
I. Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine have demonstrated significant potential as anticancer agents, acting through various mechanisms, including microtubule disruption, enzyme inhibition, and induction of apoptosis.
A. Microtubule-Targeting Agents
A prominent class of anticancer compounds derived from this scaffold functions by interfering with microtubule dynamics. Unlike some agents that destabilize microtubules, certain triazolo[1,5-a]pyrimidines have been shown to promote tubulin polymerization, a unique mechanism that ultimately leads to cell cycle arrest and apoptosis.[3][4]
A key structure-activity relationship (SAR) finding is the requirement of a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the 5-position for high potency.[3][4] Further modifications at the 7-position with various anilino moieties have been explored to optimize activity.[5] For instance, compounds with a 3-phenylpropylamino moiety at the 2-position and halogen-substituted anilines at the 7-position have shown potent antiproliferative activity, with mean IC50 values in the nanomolar range against a panel of cancer cell lines.[5]
Comparative Antiproliferative Activity of Microtubule-Targeting Derivatives
| Compound ID | R2 Substituent | R7 Substituent | Mean IC50 (nM) against A549, MDA-MB-231, HeLa, HT-29, Jurkat | Reference |
| 8q | 3-phenylpropylamino | 4'-fluoroaniline | 83 | [5] |
| 8r | 3-phenylpropylamino | 4'-fluoro-3'-chloroaniline | 101 | [5] |
| 8s | 3-phenylpropylamino | 4'-chloroaniline | 91 | [5] |
| 8u | 3-phenylpropylamino | 4'-bromoaniline | 83 | [5] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is crucial for evaluating the direct effect of the compounds on tubulin dynamics.
-
Preparation: Tubulin is purified from bovine brain and stored at -80°C. Before use, it is thawed and pre-cleared by centrifugation.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin in a glutamate-based buffer, GTP, and the test compound at various concentrations.
-
Monitoring Polymerization: The mixture is transferred to a temperature-controlled spectrophotometer, and the increase in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated and compared to a control (e.g., paclitaxel for stabilizers, colchicine for destabilizers).
Sources
A Senior Application Scientist's Guide to Assessing the Selectivity of Dichlorotriazolopyrimidine-Derived Kinase Inhibitors
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecule inhibitors that modulate kinase activity has revolutionized treatment paradigms. Among the many chemical scaffolds used to design these inhibitors, the dichlorotriazolopyrimidine core represents a privileged structure, readily adaptable to target the highly conserved ATP-binding site of numerous kinases.
However, this conservation is a double-edged sword. An inhibitor designed for a specific cancer-driving kinase can inadvertently engage dozens of other kinases, leading to off-target toxicities or unexpected polypharmacology.[1][3][4] Therefore, the rigorous, quantitative assessment of an inhibitor's selectivity across the human kinome is not merely a characterization step but a cornerstone of predictive and successful drug development.[1][5]
This guide provides an in-depth comparison of the essential methodologies for evaluating the selectivity of dichlorotriazolopyrimidine-derived kinase inhibitors. We will move beyond simple protocols to explore the causality behind experimental choices, enabling researchers to design robust, self-validating assessment cascades that yield actionable insights.
Pillar 1: Foundational Assessment via Biochemical Screening
The initial and most common step in selectivity assessment is to profile the inhibitor against a large panel of purified, recombinant kinases. This approach provides a broad, albeit simplified, view of the compound's kinome-wide interaction landscape.[6]
Large-Scale Kinase Panel Screening
Causality and Rationale: Biochemical screens are the workhorse of selectivity profiling for a reason: they are high-throughput, cost-effective, and provide a direct measure of a compound's ability to inhibit enzyme activity in a controlled, cell-free environment.[5][7][8][9] By testing at a fixed ATP concentration (often near the Km for each kinase), the resulting IC50 or percent inhibition values offer a standardized comparison of intrinsic potencies across the kinome.[1][10] This allows for the early identification of both primary targets and potent off-targets that require further investigation.[4]
Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™)
-
Plate Preparation: Dispense a master mix containing buffer, cofactors (e.g., MgCl2, MnCl2), and the specific kinase substrate into a 96- or 384-well plate.
-
Compound Addition: Add the dichlorotriazolopyrimidine inhibitor at a single high concentration (e.g., 1 µM or 10 µM) for initial screening or in a 10-point dose-response curve for IC50 determination. Include DMSO as a vehicle control.
-
Kinase Addition: Add the specific recombinant kinase for each well or panel section to initiate the reaction.
-
ATP Addition: Start the phosphorylation reaction by adding [γ-³³P]ATP at a concentration approximating the Km for each kinase. Incubate for a predetermined time (e.g., 60-120 minutes) at room temperature.
-
Reaction Quenching & Capture: Stop the reaction by adding a high concentration of phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plates multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillant to the dried filter plates and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Interpretation:
The output is typically visualized as a "kinome tree" or presented in a table. Selectivity can be quantified using metrics like the Gini coefficient , where a value close to 1 indicates high selectivity and a value near 0 signifies promiscuity.[11]
-
Table 1: Hypothetical Biochemical Screening Data for Dichlorotriazolopyrimidine Inhibitors
| Target Kinase | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) |
| ABL1 | 98% | 95% |
| SRC | 95% | 92% |
| EGFR | 25% | 88% |
| LCK | 85% | 89% |
| FYN | 82% | 85% |
| AURKA | 15% | 18% |
| CDK2 | 10% | 75% |
| Gini Score | 0.78 (Selective) | 0.45 (Multi-targeted) |
Limitations: Biochemical assays use recombinant enzymes that may lack necessary post-translational modifications or regulatory protein partners found in a cell.[2] They also fail to account for cell permeability, efflux pumps, or intracellular ATP concentrations, which can dramatically alter a compound's effective potency.[5][12]
Pillar 2: Verifying Target Engagement in a Cellular Context
After identifying potential targets biochemically, it is imperative to confirm that the inhibitor engages these targets within the complex milieu of a living cell. Cell-based assays provide this crucial validation.
Method 2A: Cellular Thermal Shift Assay (CETSA®)
Causality and Rationale: CETSA is a powerful biophysical method that operates on the principle of ligand-induced thermal stabilization.[13] When a protein binds to a ligand (like our inhibitor), it generally becomes more resistant to heat-induced unfolding and aggregation.[14][15] By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement without modifying the compound or the protein.[14][16][17]
Experimental Protocol: Isothermal Dose-Response (ITDRF) CETSA
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with a range of concentrations of the dichlorotriazolopyrimidine inhibitor for a defined period (e.g., 1 hour).
-
Heating: Harvest and resuspend cells in a buffer. Heat the cell suspension at a single, optimized temperature (the "melting" temperature, Tagg) for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Lyse the cells through repeated freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Quantification: Collect the supernatant and quantify the amount of the target protein using a standard method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the inhibitor concentration. The resulting curve demonstrates the dose-dependent stabilization of the target protein, confirming engagement.
Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow: Ligand binding stabilizes the target protein, keeping it soluble after heating.
Method 2B: NanoBRET™ Target Engagement Assay
Causality and Rationale: The NanoBRET™ assay is a live-cell proximity-based assay that quantifies compound binding in real-time.[18][19][20] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same active site. When an unlabeled inhibitor is added, it competes with the tracer, displacing it and causing a decrease in the BRET signal. This provides a highly sensitive, quantitative measure of intracellular target occupancy.[21][22]
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc®.
-
Plating: Plate the transfected cells in a white, 96- or 384-well assay plate.
-
Compound & Tracer Addition: Treat the cells with the dichlorotriazolopyrimidine inhibitor across a dose-response range. Subsequently, add a fixed, optimized concentration of the cell-permeable fluorescent NanoBRET™ tracer.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.
-
Detection: Measure the signal at two wavelengths (donor emission, ~460nm; acceptor emission, ~618nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). A decrease in this ratio with increasing inhibitor concentration indicates displacement of the tracer and target engagement. Fit the data to determine the intracellular IC50.
Comparative Data:
-
Table 2: Comparison of Cellular Target Engagement Data
| Target Kinase | Inhibitor B (Biochemical IC50) | Inhibitor B (CETSA Shift ΔTagg) | Inhibitor B (NanoBRET™ IC50) |
| ABL1 | 25 nM | +5.2 °C | 45 nM |
| EGFR | 50 nM | +4.8 °C | 80 nM |
| CDK2 | 150 nM | +1.1 °C | >10 µM |
Interpretation: In this example for Inhibitor B, the strong biochemical activity against CDK2 does not translate to the cellular environment, as shown by the minimal CETSA shift and very high NanoBRET™ IC50. This could be due to poor cell permeability or high intracellular ATP levels outcompeting the inhibitor. This highlights the critical importance of cellular validation.[12]
Pillar 3: Global and Unbiased Profiling with Chemoproteomics
While targeted assays are essential, they can miss unexpected off-targets. Chemoproteomic methods survey inhibitor interactions on a global scale within a native cellular proteome, offering an unbiased view of selectivity.[2]
Method 3A: Kinobeads (Affinity Chromatography-MS)
Causality and Rationale: The kinobeads approach uses a resin functionalized with a cocktail of non-selective, immobilized kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[3][23][24] In a competitive binding experiment, the cell lysate is pre-incubated with our soluble test inhibitor. The inhibitor will bind to its targets, preventing them from being captured by the kinobeads. By using quantitative mass spectrometry (MS) to compare the proteins pulled down from a treated vs. untreated lysate, we can identify the specific kinases that were engaged by our compound.[2][25]
Diagram: Kinobeads Experimental Workflow
Caption: Kinobeads Workflow: Soluble inhibitor competes with affinity resin to reveal true targets.
Method 3B: KiNativ™ (Activity-Based Protein Profiling)
Causality and Rationale: KiNativ™ provides a functional readout of kinase activity in a native system.[26][27] It utilizes biotin-labeled, irreversible ATP probes that covalently modify a conserved lysine in the active site of kinases.[28][29] This labeling event is dependent on the kinase being in an active, accessible conformation. By pre-treating a lysate with our reversible dichlorotriazolopyrimidine inhibitor, we can block the probe from accessing the active site of target kinases. After probe labeling, the biotinylated proteins are enriched and identified by MS. The reduction in probe labeling for a specific kinase directly corresponds to inhibitor engagement.[26][30]
Experimental Protocol: KiNativ™ Profiling
-
Lysate Preparation: Prepare native cell lysates under conditions that preserve kinase activity.
-
Inhibitor Incubation: Aliquot lysates and incubate with the dichlorotriazolopyrimidine inhibitor across a range of concentrations.
-
Probe Labeling: Add the biotinylated ATP acyl phosphate probe to each sample and incubate to allow for covalent labeling of available kinase active sites.
-
Enrichment: Capture the probe-labeled proteins using streptavidin-coated beads.
-
Digestion & MS: Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Quantify the abundance of peptides from each kinase in the treated samples relative to the DMSO control. A dose-dependent decrease in a kinase's signal indicates target engagement.
Synthesizing the Data: A Holistic View of Selectivity
No single method tells the whole story. A robust assessment of selectivity requires the integration of data from biochemical, cellular, and proteomic platforms.
-
Table 3: Integrated Selectivity Profile for a Hypothetical Dichlorotriazolopyrimidine Inhibitor
| Method | ABL1 (On-Target) | LCK (On-Target) | DDR1 (Off-Target) |
| Biochemical Screen | IC50 = 5 nM | IC50 = 15 nM | IC50 = 20 nM |
| CETSA (ITDRF) | Strong stabilization (EC50 = 25 nM) | Strong stabilization (EC50 = 50 nM) | No stabilization observed |
| Kinobeads | >90% displacement at 1 µM | >85% displacement at 1 µM | <10% displacement at 1 µM |
| KiNativ™ | Potent inhibition (IC50 = 30 nM) | Potent inhibition (IC50 = 65 nM) | No significant inhibition |
| Conclusion | Validated Cellular Target | Validated Cellular Target | Biochemical hit, not a cellular target |
This integrated view demonstrates that while DDR1 appeared as a potent hit in the clean biochemical assay, it is not a physiologically relevant target in the complex cellular environment, a critical finding for progressing the compound.
Conclusion and Future Outlook
Assessing the selectivity of dichlorotriazolopyrimidine-derived kinase inhibitors is a multi-faceted process that demands a tiered and integrated experimental approach. Starting with broad biochemical panels allows for an efficient survey of the kinome, which must then be critically validated with cell-based target engagement assays like CETSA and NanoBRET™ to confirm physiological relevance. Finally, unbiased chemoproteomic methods like Kinobeads and KiNativ™ provide the highest level of confidence by revealing the full spectrum of interactions in a native biological system.
By understanding the causality behind each method and intelligently combining their outputs, researchers can build a comprehensive and reliable selectivity profile. This not only de-risks potential off-target toxicities but also illuminates the true mechanism of action, paving the way for the development of safer and more effective kinase-targeted therapies.
References
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Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
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Franks, C.E., & Hsu, K.L. (2019). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. NIH. Available at: [Link]
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Reinecke, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available at: [Link]
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Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]
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News-Medical.Net. NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]
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Reinecke, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. PubMed. Available at: [Link]
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ResearchGate. Principle of NanoBRET target engagement. ResearchGate. Available at: [Link]
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Eurofins Discovery. Kinase Screening and Profiling. Eurofins Discovery. Available at: [Link]
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van der Wouden, P.A., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
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Lee, P.Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]
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Golkowski, M., et al. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central. Available at: [Link]
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Graczyk, P.P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. ResearchGate. Available at: [Link]
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Patricelli, M.P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC - NIH. Available at: [Link]
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ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]
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Franks, C.E., & Hsu, K.L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. Available at: [Link]
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Zhou, T., & Huang, D. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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ResearchGate. The KiNativ approach to kinase inhibitor profiling. ResearchGate. Available at: [Link]
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Sleno, R., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. Available at: [Link]
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Huang, D., & Caflisch, A. (2011). Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases. PMC - NIH. Available at: [Link]
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Vasta, J.D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5,7-Dichloro-triazolo[1,5-a]pyrimidine
A Senior Application Scientist's Guide to the Safe Disposal of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
Introduction: 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a nitrogen-rich, halogenated heterocyclic compound. Its unique structure, featuring a fused triazole-pyrimidine scaffold with reactive chlorine substituents, makes it a valuable synthetic intermediate in medicinal chemistry and agrochemical research.[2] Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have been investigated for a wide range of biological activities, including as inhibitors for therapeutic targets like cyclin-dependent kinases (CDK) and as potential anti-cancer agents.[2][4][5][6] However, the very features that make this compound chemically useful also necessitate stringent safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, ensuring the safety of laboratory personnel and the protection of our environment.
Section 1: Comprehensive Hazard Profile
Understanding the specific hazards of a chemical is the foundation of its safe management. The reactivity of the two chlorine atoms, combined with the nitrogen-rich heterocyclic core, defines the toxicological and environmental profile of this compound.
Table 1: Physicochemical and Hazard Summary
| Property | Value/Information | Source(s) |
| CAS Number | 78706-26-0 | [2][7][8][9] |
| Molecular Formula | C₅H₂Cl₂N₄ | [2][9] |
| Molecular Weight | 189.00 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2][8][10] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | [3][11] |
| Hazardous Decomposition | Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. | [3] |
Health and Safety Causality: The compound is classified as hazardous under the OSHA Hazard Communication Standard.[12]
-
Irritation: The chlorine atoms on the pyrimidine ring are electron-withdrawing, making the compound reactive towards biological nucleophiles found in skin and mucous membranes, leading to irritation.[2]
-
Toxicity: Ingestion or inhalation can be harmful.[2][8] While specific metabolic pathways are not fully elucidated for this exact compound, related pyrimidine derivatives can interfere with crucial biological processes.[13][14]
-
Environmental Hazard: As a chlorinated organic compound, it is presumed to be persistent and potentially toxic to aquatic life. Uncontrolled release into the environment must be avoided.[15]
Section 2: The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for chemical disposal is that responsibility does not end when the experiment is over. The following protocol ensures that waste is managed safely, compliantly, and logically from the point of generation to its final destruction.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety glasses and a face shield.[10]
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and changed immediately if contamination occurs.[10]
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][10] If dusts are generated, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[15]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is the most critical step in preventing laboratory accidents. 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine waste must be classified as Halogenated Organic Waste .[16]
Causality: Mixing halogenated waste with non-halogenated waste streams complicates the disposal process and can be more expensive. More critically, accidental mixing with incompatible materials like strong acids or bases can trigger hazardous reactions.[3][11]
Do NOT mix with:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).
-
Strong oxidizing agents.
-
Strong acids or bases.
-
Aqueous waste streams.
Step 3: Collection and Containment - Securely Storing the Waste
All waste streams containing this compound must be collected in designated, properly labeled containers.
-
Solid Waste: Collect unreacted compound, contaminated silica gel, and contaminated consumables (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealable container for solid halogenated waste.
-
Liquid Waste: Collect solutions containing the compound and any rinsates from cleaning contaminated glassware into a dedicated, sealable, and chemically compatible container for liquid halogenated waste.
-
"Sharps" Waste: Contaminated needles or TLC spotters should be placed in a designated sharps container.
Container Labeling: All waste containers must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine " and any other components in the waste stream.
-
The specific hazards: "Harmful, Irritant "
-
The date accumulation started.
Step 4: Final Disposal - The Path to Destruction
The required method for the final disposal of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is through a licensed and approved hazardous waste disposal facility.[3][10][12]
The Self-Validating Protocol: The only universally accepted and environmentally sound method for destroying this type of compound is high-temperature incineration .
Why Incineration? Halogenated organic compounds require specific incineration conditions to ensure complete destruction and to manage hazardous byproducts.
-
Destruction: High temperatures (typically >1200 K) are necessary to break the stable aromatic rings and carbon-chlorine bonds, preventing the formation of highly toxic dioxins and furans.[17]
-
Byproduct Management: The combustion process generates acidic gases, primarily hydrogen chloride (HCl) and nitrogen oxides (NOx).[3] Licensed incinerators are equipped with "scrubbers" or other flue-gas treatment systems that neutralize these acidic gases before they are released into the atmosphere.
Section 3: Emergency Procedures
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as described in Section 2, Step 1.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid raising dust. For a liquid spill, cover with an inert absorbent material like sand or vermiculite.[10]
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a designated halogenated waste container.
-
Decontaminate: Clean the spill area thoroughly.
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10][12]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12]
Section 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Caption: Decision workflow for proper segregation and disposal.
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5,7-DICHLORO-[1][2][3]TRIAZOLO[1,5-A]PYRIMIDINE. (n.d.). Molbase. Retrieved January 12, 2026, from [Link]
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5,7-Dichloropyrazolo[1,5-a]pyrimidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Suggitt, R. M. (1984). Disposal process for halogenated organic material. U.S. Patent No. 4,468,376. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
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Al-Yaari, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]
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Moyer, J. D., Malinowski, N., & Ayers, O. (1985). Salvage of Circulating Pyrimidine Nucleosides by Tissues of the Mouse. Journal of Biological Chemistry, 260(5), 2812–2818. Retrieved from [Link]
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Szilágyi, B., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... Journal of Environmental Management, 345, 118593. Retrieved from [Link]
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Karle, J. M., et al. (1980). Salvage of circulating pyrimidine nucleosides in the rat. Cancer Research, 40(8 Pt 1), 2918-2924. Retrieved from [Link]
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Wang, X. F., et al. (2010). Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters, 20(11), 3369-3372. Retrieved from [Link] 21.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Fernández-Gámez, S., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6889. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 5,7-Dichloro-triazolo[1,5-a]pyrimidine
A Senior Application Scientist's Guide to the Safe Handling of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
As researchers and drug development professionals, our work with novel chemical intermediates like 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is foundational to discovery. This nitrogen-rich heterocyclic compound is a versatile building block, particularly valued for its fused triazole-pyrimidine scaffold and reactive chlorine substituents, making it a key precursor in medicinal chemistry and agrochemical research.[1] Its structural similarity to purines makes it an excellent candidate for developing inhibitors for therapeutic targets.[1][4]
However, the very features that make this compound chemically valuable—the two reactive chlorine atoms—also dictate the stringent safety protocols required for its handling. This guide provides a comprehensive, field-tested framework for managing 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine safely, ensuring that operational excellence and personal safety are mutually reinforcing. The protocols herein are designed as a self-validating system, explaining the causality behind each recommendation to build a deep, intuitive understanding of chemical safety.
Hazard Profile: Understanding the "Why"
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is classified as a hazardous substance. Its reactivity is centered on the lability of its chlorine substituents, which are prone to nucleophilic substitution.[1] This reactivity, combined with its physical form as a dust or powder, presents multiple routes of exposure, each with significant health implications. The primary hazards are well-documented and require our full attention.[1][2]
A consolidated view of the hazard classifications according to the Globally Harmonized System (GHS) is presented below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Synthesized from multiple supplier safety data sheets.[1][2]
The causality is clear: the compound's fine particulate nature makes inhalation a primary risk, leading to respiratory tract irritation.[2] Skin and eye contact can cause significant irritation due to the chemical's reactivity.[1][5] Ingestion poses an acute toxic risk.[1] Therefore, our entire safety strategy is built around creating robust barriers to these exposure routes.
The First Line of Defense: Engineering Controls
Personal protective equipment (PPE) is the final barrier between you and a chemical hazard; it should never be the only one.[6] Effective engineering controls are non-negotiable for containing 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine at the source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This is critical to control the inhalation hazard from dusts and aerosols.[3]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound. This helps contain contamination and simplifies cleanup. The area should be clearly labeled.
Personal Protective Equipment (PPE): A Validated Protocol
The selection and use of PPE is a critical, hands-on process that demands precision. The following protocol is designed to provide a comprehensive barrier against exposure.
PPE Selection Matrix
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Double-gloving: Nitrile gloves (minimum 4 mil thickness), with the outer pair changed immediately if contaminated. | Chemical splash goggles AND a full-face shield. | Flame-resistant lab coat with tight-fitting cuffs, fully fastened. | An N95-rated respirator is recommended to prevent inhalation of fine particulates, even within a fume hood.[6] |
| Solution Preparation/Reaction | Nitrile gloves (minimum 4 mil thickness). Inspect gloves for integrity before each use. | Chemical splash goggles. | Flame-resistant lab coat with tight-fitting cuffs, fully fastened. | Not required if work is performed within a certified and properly functioning chemical fume hood. |
| Spill Cleanup (Small) | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles AND a full-face shield. | Chemical-resistant apron over a flame-resistant lab coat. | N95 respirator at a minimum. For larger spills, a chemical cartridge respirator may be necessary.[6] |
| Waste Handling/Disposal | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Chemical-resistant apron over a flame-resistant lab coat. | Not typically required if waste containers are properly sealed. |
Rationale for PPE Choices:
-
Double-Gloving: When handling the solid powder, double-gloving provides a critical layer of security. If the outer glove becomes contaminated, it can be removed without exposing the skin, maintaining a sterile inner glove.
-
Face Shield over Goggles: For tasks with a high splash or dust hazard, such as weighing solids or cleaning up spills, a face shield worn over chemical splash goggles protects the entire face.[3] Goggles alone do not provide sufficient protection from airborne particulates settling on the skin.
-
Respiratory Protection: While a fume hood is the primary control for aerosols, an N95 respirator provides an essential secondary defense against inhaling fine powders during weighing and transfer operations, where the risk of generating dust is highest.[6]
PPE Workflow: Donning and Doffing
Properly putting on and taking off PPE is as important as selecting it. The following workflow prevents cross-contamination from a contaminated lab coat or gloves to your skin or personal clothing.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Step-by-Step Handling
Adherence to a strict, step-by-step operational plan minimizes risk during active handling.
A. Weighing the Solid Compound:
-
Preparation: Ensure the fume hood sash is at the proper working height. Place a plastic-backed absorbent liner on the work surface.
-
Tare: Place a tared weigh boat on the analytical balance inside the hood.
-
Transfer: Using a dedicated, clean spatula, carefully transfer the required amount of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine to the weigh boat. Avoid any sudden movements that could generate dust.
-
Cleanup: Close the primary container immediately.[3] Gently wipe the spatula and any contaminated surfaces with a solvent-wetted cloth (e.g., isopropanol) before removing anything from the hood. Dispose of the cloth as solid chemical waste.
B. Preparing Solutions:
-
Vessel Preparation: Add the desired solvent to your reaction vessel or flask inside the fume hood.
-
Addition: Carefully add the weighed solid to the solvent. If necessary, use a small amount of the solvent to rinse the weigh boat, ensuring a complete quantitative transfer.
-
Mixing: Cap the vessel and use magnetic stirring or gentle agitation to dissolve the solid. If heating is required, use a temperature-controlled heating mantle and ensure the vessel is equipped with a condenser.
Emergency Response Plan
Preparedness is paramount. In the event of an exposure or spill, a clear and immediate response is critical.
Emergency Workflow
Caption: Emergency Response Decision Workflow.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If respiratory symptoms occur, seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5] Call a poison control center or physician immediately.[7]
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility. Due to its chlorinated nature, 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine waste must not be disposed of in standard trash or drains.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated PPE, weigh boats, absorbent pads, and unreacted solid compound.
-
Liquid Waste: Unused solutions and solvent rinses. Ensure the waste container is compatible with the solvents used.
-
Sharps: Contaminated needles or spatulas.
-
-
Disposal Method: The primary recommended disposal method for chlorinated heterocyclic compounds is incineration by a licensed hazardous waste disposal facility.[8] This high-temperature process ensures complete destruction of the compound, preventing its release into the environment. Never attempt to neutralize this waste through chemical means in the lab without a validated and approved protocol from your institution's Environmental Health & Safety (EH&S) department.
Waste Management Decision Tree
Caption: Waste Stream Management Workflow.
By integrating this comprehensive safety framework into your daily laboratory operations, you can confidently and safely harness the synthetic potential of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, advancing your research while upholding the highest standards of safety and professional responsibility.
References
-
Poolsure. SAFETY DATA SHEET (Sodium dichloro-s-triazinetrione dihydrate). [Link]
-
Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. [Link]
-
PubChem. 5,7-Dichloropyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Center for Biotechnology Information. [Link]
-
Molbase. 5,7-DICHLORO-[1][2][3]TRIAZOLO[1,5-A]PYRIMIDINE. [Link]
-
Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
-
Delgado-Pinar, E., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
El-Sayed, W. A., & Al-bassas, W. S. (2017). Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. ResearchGate. [Link]
-
Boi, C., et al. (2015). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Euro Chlor. (2014). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Tikkanen, M. W., et al. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]
-
Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 78706-26-0 Cas No. | 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine | Apollo [store.apolloscientific.co.uk]
- 3. aladdin-live.oss-cn-shanghai.aliyuncs.com [aladdin-live.oss-cn-shanghai.aliyuncs.com]
- 4. mdpi.com [mdpi.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
